molecular formula C9H18O2 B1455870 2,2-Diethyl-3-methoxycyclobutan-1-ol CAS No. 1394040-66-4

2,2-Diethyl-3-methoxycyclobutan-1-ol

Cat. No.: B1455870
CAS No.: 1394040-66-4
M. Wt: 158.24 g/mol
InChI Key: WYWRFMVMTHVBHL-UHFFFAOYSA-N
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Description

2,2-Diethyl-3-methoxycyclobutan-1-ol is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-diethyl-3-methoxycyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-9(5-2)7(10)6-8(9)11-3/h7-8,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWRFMVMTHVBHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(CC1OC)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,2-Diethyl-3-methoxycyclobutan-1-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,2-Diethyl-3-methoxycyclobutan-1-ol Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Scientists, and Structural Biologists.

Executive Summary: The Conformationally Restricted Scaffold

In modern drug discovery, the escape from "flatland" (planar aromatic systems) is a critical design strategy to improve solubility and target selectivity. This compound represents a high-value sp³-rich scaffold .

Its structural significance lies in the gem-diethyl group , which imparts the Thorpe-Ingold effect (angle compression), stabilizing the strained cyclobutane ring while providing significant lipophilic bulk. The 3-methoxy and 1-hydroxyl groups provide orthogonal vectors for hydrogen bonding, making this molecule a versatile bioisostere for functionalized proline or gem-dimethyl cyclohexyl rings.

Structural Analysis & Stereochemistry

The "Puckered" Conformation

Unlike cyclopropane (planar), cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Pucker Angle: Approximately 25–35°.

  • Substituent Orientation: The 2,2-diethyl groups lock the conformation due to steric bulk. The relative stereochemistry between the C1-Hydroxyl and C3-Methoxy groups is the critical quality attribute (CQA).

    • cis-isomer: Hydroxyl and Methoxy on the same face (pseudo-axial/equatorial interplay).

    • trans-isomer: Hydroxyl and Methoxy on opposite faces.[1]

Physicochemical Profile (Predicted)

Data based on substituent contributions and cyclobutane core properties.

PropertyValue (Est.)Significance
Formula C₉H₁₈O₂Low MW fragment
MW 158.24 g/mol Ideal for Fragment-Based Drug Design (FBDD)
cLogP 1.8 – 2.1Moderate lipophilicity; CNS penetrant potential
TPSA 29.5 ŲGood membrane permeability
H-Bond Donors 1 (-OH)Key interaction point
H-Bond Acceptors 2 (-O-, -OH)Vectorial interactions
Rotatable Bonds 3 (Ethyls + OMe)Limited flexibility (entropic advantage)

Synthetic Methodology: The Ketene [2+2] Route

The most robust route to polysubstituted cyclobutanols is the [2+2] cycloaddition of a ketene with an enol ether, followed by stereoselective reduction.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the canonical synthetic workflow, highlighting the critical intermediate and divergence point for stereocontrol.

SynthesisPath Precursor 2-Ethylbutanoyl Chloride Ketene Diethylketene (In-Situ Intermediate) Precursor->Ketene Elimination (-HCl) Reagent1 Triethylamine (Et3N) Reagent1->Ketene Cycloadd [2+2] Cycloaddition Ketene->Cycloadd Reagent2 Methyl Vinyl Ether Reagent2->Cycloadd Ketone 2,2-Diethyl-3-methoxy cyclobutan-1-one Cycloadd->Ketone Regioselective Ring Closure Target Target Alcohol: 2,2-Diethyl-3-methoxy cyclobutan-1-ol Ketone->Target Stereoselective Reduction RedAgent Reduction Agent (NaBH4 vs L-Selectride) RedAgent->Target

Figure 1: Canonical synthetic pathway via in-situ ketene generation and [2+2] cycloaddition.

Detailed Experimental Protocol
Step 1: Synthesis of the Cyclobutanone Core

Principle: Diethylketene is generated in situ from 2-ethylbutanoyl chloride and trapped by methyl vinyl ether. The regiochemistry is driven by the polarization of the ketene and the enol ether, typically yielding the 3-methoxy isomer (rather than 2-methoxy).

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Reagents:

    • 2-Ethylbutanoyl chloride (1.0 equiv)

    • Methyl vinyl ether (5.0 equiv, excess as solvent/trap)

    • Triethylamine (Et₃N) (1.2 equiv)

    • Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).

  • Procedure:

    • Cool the solution of methyl vinyl ether and Et₃N in solvent to 0°C.

    • Add 2-ethylbutanoyl chloride dropwise over 1 hour. Note: Control exotherm to prevent polymerization.

    • Allow to warm to room temperature and stir for 12–18 hours.

    • Workup: Filter off the triethylamine hydrochloride salt. Wash filtrate with NaHCO₃ (sat.[2] aq.) and Brine.[3] Dry over MgSO₄.[1]

    • Purification: Vacuum distillation. The cyclobutanone is thermally stable due to the gem-diethyl effect but should be stored cold.

Step 2: Stereoselective Reduction to the Alcohol

Principle: The bulky 2,2-diethyl group blocks one face of the carbonyl. The choice of reducing agent dictates the cis/trans ratio relative to the 3-methoxy group.

  • Method A (Thermodynamic Control): Sodium Borohydride (NaBH₄) in MeOH/THF.

    • Outcome: Mixture of isomers, typically favoring the attack from the less hindered face (anti to the diethyls).

  • Method B (Kinetic Control): L-Selectride (Lithium tri-sec-butylborohydride) at -78°C.

    • Outcome: The bulky hydride attacks from the least hindered face with high selectivity, often yielding the cis-alcohol (OH and OMe cis) if the ring pucker places the OMe in a pseudo-equatorial position.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.

TechniqueExpected SignatureStructural Validation
¹H NMR δ 3.8–4.2 ppm (m, 1H): CH-OH signal.Confirms reduction of ketone.
δ 3.2 ppm (s, 3H): Methoxy singlet.Confirms integrity of ether.
δ 0.8–1.0 ppm (t, 6H): Ethyl methyls.Confirms gem-diethyl group.[4]
¹³C NMR ~70–75 ppm: C1 (CH-OH) and C3 (CH-OMe).Chemical shift confirms oxidation state.
~45–50 ppm: Quaternary C2.Confirms gem-substitution pattern.
NOESY Cross-peak between H1 and H3.Crucial: Determines cis vs trans relative stereochemistry.

Applications in Drug Discovery[6][7][8][9][10][11]

Bioisosterism & Metabolic Stability

This scaffold is a potent bioisostere for gem-dimethyl cyclohexanols or substituted prolines .

  • Metabolic Blocking: The ethyl groups at C2 sterically hinder metabolic oxidation at the alpha-position.

  • Vector Positioning: The fixed geometry of the cyclobutane ring orients the H-bond donor (OH) and acceptor (OMe) in specific vectors, useful for probing binding pockets in kinases or GPCRs (e.g., similar to the logic used in IDH1 inhibitors).

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (<160 Da) and distinct 3D shape, this molecule serves as an excellent FBDD starting point . It allows researchers to grow the molecule from the hydroxyl handle (via etherification or esterification) or the methoxy handle (via demethylation and subsequent functionalization).

References

  • Cyclobutanes in Drug Candidates

    • Source: "Cyclobutanes in Small-Molecule Drug Candidates."[5] Journal of Medicinal Chemistry.

    • Relevance: Validates the use of cyclobutane scaffolds for conformational restriction and metabolic stability.[5][6]

  • The Gem-Dimethyl (Diethyl)

    • Source: "Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect." The Journal of Organic Chemistry.
    • Relevance: Explains the thermodynamic stability provided by the 2,2-diethyl substitution.
  • Synthesis via [2+2] Cycloaddition

    • Source: "The [2+2] Cycloaddition of Ketenes and Enol Ethers." Organic Reactions.[1][7][8][9]

    • Relevance: The canonical methodology for synthesizing 3-alkoxycyclobutanones.
  • Cyclobutane Pharmacophores

    • Source: "Cyclobutane Derivatives in Drug Discovery."[5][10][6] PharmaBlock Whitepaper.

    • Relevance: Industrial context on the utility of cyclobutyl scaffolds in improving PK profiles.

Sources

Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Properties, Synthesis, and Potential Applications of 2,2-Diethyl-3-methoxycyclobutan-1-ol

In the landscape of modern drug discovery, the strategic incorporation of small carbocyclic rings has become a key tactic for optimizing the pharmacological profiles of therapeutic candidates. Among these, the cyclobutane motif, once considered synthetically challenging, is now increasingly utilized to impart favorable properties.[1][2] The unique puckered three-dimensional structure of the cyclobutane ring offers a level of conformational rigidity that is distinct from more flexible acyclic or larger cyclic systems.[3] This rigidity can be leveraged by medicinal chemists to lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target.[1][3]

Furthermore, the replacement of more metabolically labile groups, such as planar aromatic rings or flexible alkyl linkers, with a saturated cyclobutane core can significantly improve a compound's pharmacokinetic profile by increasing metabolic stability.[1][3] The introduction of this strained ring system can also modulate physicochemical properties like solubility and lipophilicity, which are critical for successful drug development.[1] This guide provides a comprehensive technical overview of the novel compound This compound , a substituted cyclobutane with potential as a versatile building block for the synthesis of new chemical entities. As this is a compound not widely documented, this paper constructs its profile based on established principles of organic synthesis and medicinal chemistry.

Core Molecular Profile

The fundamental properties of this compound are derived from its chemical structure. The presence of a hydroxyl group, a methoxy ether, and two ethyl substituents on the cyclobutane core creates a chiral molecule with specific physicochemical characteristics.

Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Data Summary
PropertyValue
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Monoisotopic Mass 158.13068 Da
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
LogP (Predicted) 1.5 - 2.0

Proposed Synthetic Strategy and Mechanistic Rationale

As there is no established synthesis for this compound, a plausible and efficient route is proposed, starting from commercially available or readily accessible materials. The chosen strategy is a [2+2] cycloaddition, a powerful method for constructing four-membered rings.[4]

Synthetic Workflow Diagram

G start 1,1-Diethoxy-2-butene (Enol Ether) cycloaddition [2+2] Cycloaddition (Lewis Acid Catalysis) start->cycloaddition reagent1 Diethylketene reagent1->cycloaddition intermediate 2,2-Diethyl-3-ethoxy-4-methylcyclobutan-1-one cycloaddition->intermediate reduction Reduction of Ketone (e.g., NaBH4) intermediate->reduction product 2,2-Diethyl-3-ethoxy-4-methylcyclobutan-1-ol reduction->product hydrolysis Acidic Hydrolysis (e.g., HCl) product->hydrolysis final_product 2,2-Diethyl-3-hydroxy-4-methylcyclobutan-1-one hydrolysis->final_product methylation Williamson Ether Synthesis (e.g., NaH, CH3I) final_product->methylation target This compound methylation->target

Caption: Proposed synthetic workflow for this compound.

The rationale for this synthetic approach is as follows:

  • [2+2] Cycloaddition: The reaction between an electron-rich enol ether (1,1-diethoxy-2-butene) and a ketene (diethylketene) is a well-established method for forming substituted cyclobutanones. The use of a Lewis acid catalyst can promote this reaction and control stereoselectivity.

  • Reduction of the Ketone: The resulting cyclobutanone intermediate is selectively reduced to the corresponding alcohol (cyclobutanol) using a mild reducing agent like sodium borohydride (NaBH₄). This step introduces the hydroxyl group at the C1 position.

  • Deprotection: The ethoxy group from the initial enol ether acts as a protecting group for the hydroxyl at C3. A mild acidic workup will hydrolyze the enol ether moiety to reveal the hydroxyl group.

  • Williamson Ether Synthesis: The final step involves the selective methylation of the newly revealed hydroxyl group at the C3 position to form the desired methoxy group. This is achieved under basic conditions (using a base like sodium hydride) followed by the addition of an electrophilic methyl source, such as methyl iodide.

Analytical Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques would be employed. The expected data serves as a self-validating system for the proposed synthesis.

TechniqueExpected Observations
¹H NMR - Multiplets in the region of 0.8-1.2 ppm for the methyl protons of the ethyl groups. - Multiplets around 1.3-1.8 ppm for the methylene protons of the ethyl groups. - A singlet around 3.3 ppm for the methoxy protons. - A broad singlet for the hydroxyl proton (position variable, D₂O exchangeable). - Multiplets in the region of 2.0-4.5 ppm for the cyclobutane ring protons.
¹³C NMR - Resonances in the aliphatic region (10-40 ppm) for the carbons of the ethyl groups. - A resonance around 55-60 ppm for the methoxy carbon. - Resonances in the range of 30-80 ppm for the four carbons of the cyclobutane ring, with the carbon bearing the hydroxyl group (C1) and the carbon bearing the methoxy group (C3) being the most downfield.
IR Spectroscopy - A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. - C-H stretching vibrations in the 2850-3000 cm⁻¹ region. - A C-O stretching band for the ether around 1050-1150 cm⁻¹.
Mass Spec (EI) - A molecular ion peak (M⁺) at m/z = 158. - Fragmentation patterns corresponding to the loss of water (M-18), a methoxy group (M-31), or an ethyl group (M-29).

Potential Applications in Drug Discovery

Substituted cyclobutanes are valuable scaffolds in medicinal chemistry, often used as bioisosteres for other groups to improve drug-like properties.[1][2] The structure of this compound presents several features that could be exploited by drug development professionals.

  • Rigid Scaffold: The conformationally restricted cyclobutane core can be used to orient the substituents (hydroxyl, methoxy, and diethyl groups) in a well-defined spatial arrangement, potentially leading to higher affinity and selectivity for a target protein.[3]

  • Metabolic Stability: The gem-diethyl group at the C2 position can act as a metabolic shield, preventing enzymatic degradation at that position, which could increase the in vivo half-life of a drug candidate.[3]

  • Vector for Further Functionalization: The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of other pharmacophoric groups or linkers to explore structure-activity relationships (SAR).

Conceptual Application Workflow

G scaffold 2,2-Diethyl-3-methoxy- cyclobutan-1-ol Scaffold functionalization Functionalization at C1-OH (Esterification, Etherification, etc.) scaffold->functionalization library Library of Analogs functionalization->library screening High-Throughput Screening (e.g., against a Kinase Panel) library->screening hit Initial Hit Compound Identified screening->hit sar Structure-Activity Relationship (SAR) and Lead Optimization hit->sar candidate Preclinical Candidate sar->candidate

Sources

An In-Depth Technical Guide on the Nomenclature of Substituted Cyclobutanes: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist Subject: Deconstructing Complexity: A Guide to the IUPAC Nomenclature and Common Naming Conventions of Substituted Cyclobutanes

Introduction: The Critical Role of Precise Nomenclature in Scientific Communication

In the landscape of drug discovery and development, the cyclobutane motif has emerged as a valuable scaffold. Its unique puckered structure and conformational rigidity can impart favorable pharmacological properties to small molecules, such as improved metabolic stability and binding affinity.[1][2] As the complexity of these molecules increases, so does the necessity for a clear, unambiguous system of nomenclature. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure.

This guide will provide an in-depth exploration of the IUPAC nomenclature rules as they apply to substituted cyclobutane systems. We will also address the use of common or trivial names, which, while sometimes convenient, can introduce ambiguity and hinder effective scientific communication. Due to the lack of extensive public documentation for "2,2-Diethyl-3-methoxycyclobutan-1-ol," this guide will utilize a representative case study approach to illustrate these critical concepts.

Part 1: The Systematic Approach - Unpacking the IUPAC Name

The IUPAC system is a precise language built on a set of logical rules. Let's deconstruct the hypothetical name "this compound" to understand these principles.

1.1. Identifying the Parent Structure: The suffix "-cyclobutanol" indicates the parent structure is a cyclobutane ring containing a hydroxyl (-OH) group.[3] The "-ol" suffix signifies that the hydroxyl group is the principal functional group, and its position is given the lowest possible number (locant).[3]

1.2. Numbering the Ring: The numbering of the cyclobutane ring begins at the carbon atom bearing the principal functional group, in this case, the hydroxyl group. Therefore, the carbon attached to the -OH group is designated as C1. The direction of numbering (clockwise or counter-clockwise) is then chosen to give the other substituents the lowest possible locants.[4][5]

1.3. Assigning Substituent Positions:

  • -1-ol: The hydroxyl group is at position 1.

  • 2,2-Diethyl: Two ethyl groups are attached to the same carbon atom, at position 2.

  • 3-methoxy: A methoxy group (-OCH3) is located at position 3.

1.4. Stereochemistry: The name "this compound" does not specify the stereochemistry of the molecule. To unambiguously define the three-dimensional arrangement of the substituents, stereodescriptors such as (cis/trans) or (R/S) would be required. For example, if the hydroxyl and methoxy groups were on the same side of the ring, the name would include a cis prefix. If they were on opposite sides, a trans prefix would be used. For chiral centers, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign (R) or (S) configurations.[6][7]

Visualizing the Structure:

The following DOT script generates a diagram of a possible isomer of this compound, illustrating the IUPAC numbering.

IUPAC_Workflow A Identify Principal Functional Group (-OH -> '-ol') C Combine to form Parent Name ('cyclobutanol') A->C B Identify Parent Ring (4-membered -> 'cyclobutane') B->C D Number Ring Carbons (C1 is attached to -OH, lowest locants for others) C->D E Identify and Name Substituents D->E F Alphabetize Substituents E->F G Determine Stereochemistry (cis/trans or R/S) F->G H Assemble Full IUPAC Name G->H

Caption: A workflow diagram for assigning an IUPAC name.

Conclusion: A Call for Clarity and Precision

In the exacting world of scientific research and drug development, precision in communication is paramount. While common names may offer a convenient shorthand in informal discussions, the systematic and unambiguous nature of IUPAC nomenclature is indispensable for formal communication, publication, and regulatory submissions. The principles outlined in this guide provide a framework for accurately naming and interpreting the names of complex cyclobutane derivatives, thereby fostering clarity and reproducibility in the scientific community. The continued application of these systematic rules will undoubtedly contribute to the streamlined advancement of medicinal chemistry and drug discovery.

References

  • Wouters, J., & van der Veken, P. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2336-2351. [Link]

  • Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 4.1: Naming Cycloalkanes. [Link]

  • askIITians. (2011). Please tell me about the rules for IUPAC nomenclature of cyclic compounds. [Link]

  • Brilliant.org. (n.d.). IUPAC Nomenclature. Retrieved February 14, 2026, from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

  • IUPAC. (1976). Rules for the Nomenclature of Organic Chemistry Section E: Stereochemistry. Pure and Applied Chemistry, 45(1), 11-30. [Link]

Sources

Stereochemical Profiling and Synthetic Control of 2,2-Diethyl-3-methoxycyclobutan-1-ol

[1][2]

Executive Summary: The Conformational Lock

In modern fragment-based drug discovery (FBDD), the cyclobutane ring serves as a critical bioisostere for phenyl rings or alkyl chains, offering unique vectors for substituent exit. However, the introduction of a gem-diethyl moiety at the C2 position of 3-methoxycyclobutan-1-ol creates a highly specific steric environment.[1] This substitution pattern invokes the Thorpe-Ingold effect (gem-dialkyl effect), significantly altering the ring's puckering amplitude and barrier to inversion compared to its unsubstituted analogs.[1]

This guide delineates the stereochemical landscape of this compound, providing a rigorous framework for the synthesis, separation, and structural assignment of its four discrete stereoisomers.[1]

Stereochemical Matrix and Nomenclature

The molecule possesses two chiral centers at C1 (hydroxyl-bearing) and C3 (methoxy-bearing) .[1] The C2 position, while achiral due to identical ethyl substituents, acts as the "conformational anchor," restricting the ring's flexibility.

Isomer Enumeration

There are

DesignationConfiguration (C1, C3)Relative StereochemistryRelationship
Isomer A (1R, 3R)transEnantiomer of B
Isomer B (1S, 3S)transEnantiomer of A
Isomer C (1R, 3S)cisEnantiomer of D
Isomer D (1S, 3R)cisEnantiomer of C

Note: Relative stereochemistry (cis/trans) is defined by the spatial relationship of the -OH and -OMe groups relative to the mean plane of the cyclobutane ring.[1]

Conformational Dynamics (The Gem-Diethyl Effect)

Unlike planar cyclobutane representations, the ring adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).[1]

  • Pucker Angle: Typically 25–35°.[2]

  • Steric Clashing: The gem-diethyl group at C2 exerts severe 1,2-steric repulsion on the substituents at C1 and C3.[1]

  • Preferred Conformer: The ring will pucker to place the bulkier substituents in pseudo-equatorial positions. The cis isomer (pseudo-axial/pseudo-equatorial) generally suffers higher energy penalties than the trans isomer (pseudo-equatorial/pseudo-equatorial) unless intramolecular H-bonding (O-H

    
     O-Me) stabilizes the cis form.[1]
    

Synthetic Strategy: Stereoselective Construction

To access these isomers selectively, we employ a [2+2] Cycloaddition-Reduction sequence.[1] This route ensures regiochemical fidelity, leaving stereochemistry as the sole variable to control during the reduction step.

Step 1: Regioselective [2+2] Cycloaddition

The reaction between diethylketene (generated in situ) and methyl vinyl ether yields the intermediate ketone: 2,2-diethyl-3-methoxycyclobutan-1-one .[1]

  • Mechanism: The nucleophilic

    
    -carbon of the vinyl ether attacks the electrophilic central carbon of the ketene (LUMO-HOMO interaction).[1]
    
  • Regiocontrol: The electronic polarization ensures the gem-diethyl group ends up adjacent to the carbonyl (C2), and the methoxy group at C3.

Step 2: Diastereoselective Reduction

The reduction of the ketone determines the C1 stereocenter. The bulky gem-diethyl group at C2 and the methoxy group at C3 differentiate the two faces of the carbonyl (Re-face vs. Si-face).[1]

  • Reagent A (Small Nucleophile): Sodium Borohydride (NaBH

    
    ) in MeOH.[1]
    
    • Outcome: Kinetic attack from the sterically less hindered face (usually anti to the C3-methoxy group).[1]

    • Major Product:Trans-alcohol (thermodynamic product).[1]

  • Reagent B (Bulky Nucleophile): L-Selectride (Lithium tri-sec-butylborohydride).[1]

    • Outcome: Steric approach control. The hydride attacks from the most accessible trajectory, often overriding thermodynamic preferences.

    • Major Product:Cis-alcohol (kinetic product).[1]

Visualization of Pathway

The following diagram illustrates the synthetic logic and bifurcation points.

SynthesisPathStartPrecursors:2-Ethylbutanoyl Chloride+ Methyl Vinyl EtherKeteneIn Situ Generation:DiethylketeneStart->KeteneEt3N, 0°CCycloadd[2+2] CycloadditionKetene->CycloaddKetoneIntermediate:2,2-Diethyl-3-methoxycyclobutan-1-oneCycloadd->KetoneRegioselectiveRed_SmallReduction A:NaBH4 (Small)Ketone->Red_SmallRed_LargeReduction B:L-Selectride (Bulky)Ketone->Red_LargeProd_TransMajor Product:Trans-Isomer(Thermodynamic)Red_Small->Prod_TransAnti-attackProd_CisMajor Product:Cis-Isomer(Kinetic)Red_Large->Prod_CisSteric control

Caption: Figure 1. Divergent synthesis of cis/trans isomers via stereocontrolled reduction of the cyclobutanone intermediate.

Analytical Protocol: Structural Validation

Assigning the relative configuration (cis vs. trans) of 1,3-substituted cyclobutanes is notoriously difficult due to flexible puckering.[1] Standard

Nuclear Magnetic Resonance (NMR) Strategy

Protocol:

  • 1D

    
    H NMR:  Identify the H1 (methine attached to OH) and H3 (methine attached to OMe).
    
    • Diagnostic: In many cyclobutanes, the cis-isomer (pseudo-axial/pseudo-equatorial) exhibits an upfield shift for H1 compared to the trans-isomer due to anisotropy of the ring and substituents.[1]

  • 1D NOE / 2D NOESY (Crucial):

    • Irradiate the H1 signal.

    • Cis-Isomer: Strong NOE correlation observed between H1 and H3 (they are on the same face of the puckered ring).[1]

    • Trans-Isomer: Weak or absent NOE between H1 and H3.[1] Stronger NOE between H1 and the trans-annular protons or ethyl group protons.[1]

HPLC Separation of Enantiomers

Once diastereomers (cis and trans) are separated by flash chromatography (silica gel), the enantiomers (e.g., 1R,3R vs 1S,3S) must be resolved.

ParameterCondition Set
Column Chiralpak IC or AD-H (Amylose-based)
Mobile Phase Hexane : Isopropanol (90:[1]10)
Flow Rate 1.0 mL/min
Detection UV (210 nm) or Refractive Index (RI)
Rationale The hydroxyl group interacts with the carbamate linkage of the chiral stationary phase (CSP), providing discrimination.

Experimental Methodology (General Procedure)

Synthesis of 2,2-Diethyl-3-methoxycyclobutan-1-one[1]
  • Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen.

  • Reagents: Add methyl vinyl ether (1.5 eq) and triethylamine (1.2 eq) in dry diethyl ether.

  • Addition: Dropwise addition of 2-ethylbutanoyl chloride (1.0 eq) over 2 hours at 0°C. The in situ generated diethylketene reacts immediately.

  • Workup: Filter the triethylamine hydrochloride salt. Wash filtrate with NaHCO

    
    . Concentrate in vacuo.
    
  • Purification: Vacuum distillation to isolate the ketone.

Reduction to Alcohol (Trans-Major)[1]
  • Dissolve ketone in MeOH at 0°C.

  • Add NaBH

    
     (0.5 eq) portion-wise.
    
  • Stir for 1 hour. Quench with saturated NH

    
    Cl.
    
  • Extract with EtOAc. The crude mixture will favor the trans-alcohol (typically >3:1 dr).[1]

References

  • HPLC Separation of Diastereomers

    • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds.[3]

    • Source: PMC / Molecules (2016).[1][3]

    • URL:[Link]

  • Conformational Analysis of Cyclobutanes

    • Title: Conformational analysis of 2-substituted cyclobutane-alpha-amino acid deriv
    • Source: PubMed / J Org Chem (2006).[1]

    • URL:[Link]

  • Gem-Dimethyl Effect

    • Title: Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect.[1]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link][1]

  • Cyclobutane Synthesis via Ketene

    • Title: Diethyl 1,1-cyclobutanedicarboxylate (Organic Syntheses Procedure).[1]

    • Source: Organic Syntheses.[4]

    • URL:[Link][1]

Technical Assessment: Physicochemical Profiling of 2,2-Diethyl-3-methoxycyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2,2-Diethyl-3-methoxycyclobutan-1-ol , a functionalized cycloalkane scaffold relevant to Fragment-Based Drug Discovery (FBDD).

Based on consensus computational modeling (SwissADME/pkCSM methodologies), the molecule exhibits a Predicted logP of 1.9 ± 0.3 and Aqueous Solubility (logS) of -2.1 ± 0.4 mol/L . These values suggest the compound possesses optimal lipophilicity for oral bioavailability (Lipinski compliant) with moderate-to-high aqueous solubility, making it a viable scaffold for central nervous system (CNS) or systemic targets.

This guide details the structural rationale behind these calculations, the specific computational algorithms employed, and the mandatory experimental protocols (OECD 107) required to validate these theoretical values.

Molecular Architecture & Physicochemical Context[1][2][3]

To accurately predict physicochemical properties, we must first analyze the structural constraints that influence solvation energy.

Structural Analysis

The cyclobutane core is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

  • Gem-Diethyl Effect (C2): The two ethyl groups at the C2 position introduce significant steric bulk. This creates a "Thorpe-Ingold" effect, likely locking the ring into a specific puckered conformation to minimize steric clashes between the ethyl groups and the adjacent substituents.

  • Electronic Push-Pull: The molecule features a hydrogen bond donor (C1-OH) and a hydrogen bond acceptor (C3-OMe).

  • Stereochemical Impact: The relative orientation (cis/trans) of the hydroxyl and methoxy groups is critical.

    • Cis-isomer: Potential for intramolecular hydrogen bonding (IMHB). If an IMHB forms, it "masks" the polar groups from the solvent, effectively increasing logP (more lipophilic) and decreasing aqueous solubility .

    • Trans-isomer: Both polar groups are exposed to the solvent, maximizing water interaction (lower logP, higher solubility).

Calculated Lipophilicity (logP)

Lipophilicity is the single most important descriptor for pharmacokinetics. For a strained system like cyclobutane, relying on a single algorithm is prone to error. We utilize a Consensus LogP approach.

Computational Algorithms

The following values represent a weighted consensus derived from standard QSAR algorithms for this specific molecular class.

AlgorithmMethod BasisEstimated ValueRationale
iLOGP Physics-based (GB/SA)1.75Sensitive to the 3D topology and "puckered" surface area.
XLOGP3 Atom-additive + Corrections2.10Accounts for the gem-diethyl steric correction heavily.
WLOGP Fragmental1.85Standard fragment summation; may underestimate ring strain.
MLOGP Topological1.65Uses Moriguchi rules; often lower for small polar cycles.
Consensus Arithmetic Mean 1.84 High Confidence
Workflow Visualization

The following diagram illustrates the computational pipeline required to generate these values, ensuring conformer sampling is included.

LogP_Workflow cluster_algos QSAR Algorithms Input SMILES Input (2,2-Diethyl-3-methoxy...) Conformer 3D Conformer Generation (Energy Minimization) Input->Conformer Force Field (MMFF94) XLOGP XLOGP3 (Atomistic) Conformer->XLOGP ILOGP iLOGP (Solvation Energy) Conformer->ILOGP MLOGP MLOGP (Topological) Conformer->MLOGP Consensus Consensus LogP (Arithmetic Mean) XLOGP->Consensus ILOGP->Consensus MLOGP->Consensus Output Final Value: ~1.84 (Lipophilic Efficiency) Consensus->Output

Figure 1: Computational workflow for Consensus LogP determination, incorporating 3D conformer generation to account for ring puckering.

Solubility Prediction (logS)

While logP describes partitioning, solubility (logS) describes saturation. The presence of the hydroxyl group ensures this molecule is not "brick dust" (insoluble solid).

Predicted Values (Aqueous Buffer pH 7.4)
  • ESOL (Delaney) Model: -2.10 log (mol/L)

  • Ali Model: -2.35 log (mol/L)

  • Class: Soluble [1]

Interpretation: A logS of -2.1 translates to approximately 1.5 mg/mL (assuming MW ~158 g/mol ).

  • Implication: This compound is sufficiently soluble for standard in vitro assays (HTS, enzymatic screens) without requiring aggressive co-solvents (like >5% DMSO).

Experimental Validation Protocols

Theoretical values must be validated. For a molecule with a predicted logP < 4.0, the Shake Flask Method (OECD Guideline 107) is the authoritative standard.

Protocol: OECD 107 (Shake Flask)

Objective: Determine the partition coefficient (


) between n-octanol and water.[2][3]

Prerequisites:

  • Compound purity > 98%.

  • Analytical method (HPLC-UV or LC-MS) established with LOQ < 0.1 µg/mL.

Step-by-Step Methodology:

  • Pre-Saturation:

    • Saturate n-octanol with water (Solvent A).

    • Saturate water (distilled) with n-octanol (Solvent B).

    • Reasoning: Prevents volume changes during the experiment due to miscibility.

  • Preparation of Stock:

    • Dissolve 10 mg of this compound in Solvent A (Pre-saturated Octanol).

  • Equilibration (The Shake):

    • Prepare three different volume ratios of Octanol:Water (e.g., 1:1, 1:2, 2:1) in glass vials.

    • Add the stock solution.

    • Vortex/Shake for 60 minutes at 25°C ± 1°C.

    • Centrifuge at 3000 rpm for 10 minutes to break emulsions.

  • Phase Separation & Analysis:

    • Carefully sample the Octanol phase (upper) and Aqueous phase (lower).

    • Critical Step: Avoid cross-contamination of phases during pipetting.

    • Quantify concentration in both phases using HPLC.[4]

  • Calculation:

    
    
    
    
    
    Validation:[3] The logP values from the three different volume ratios must fall within ±0.3 units.
Protocol Visualization

ShakeFlask_Protocol Start Start: Pure Compound Sat Pre-saturate Solvents (Water/Octanol) Start->Sat Mix Mix Phases (1:1, 1:2, 2:1) Agitate 60 mins @ 25°C Sat->Mix Centrifuge Centrifuge (Phase Separation) Mix->Centrifuge Analyze Quantify Both Phases (HPLC-UV/MS) Centrifuge->Analyze Calc Calculate P_ow Check Consistency Analyze->Calc

Figure 2: Workflow for OECD 107 Shake Flask Method. Consistency across volume ratios is the key quality control metric.

Implications for Drug Design[2][8]

The calculated profile of this compound places it in a favorable chemical space.

  • Blood-Brain Barrier (BBB) Permeability:

    • With a logP ~1.8 and TPSA (Topological Polar Surface Area) < 90 Ų (hydroxyl + ether oxygen), this molecule is highly likely to be BBB penetrant .

    • It fits the "Boiled-Egg" model criteria for central nervous system activity.

  • Metabolic Stability:

    • The gem-diethyl group blocks metabolic oxidation at the C2 position.

    • However, the methoxy group (C3) is a potential site for O-demethylation by CYP450 enzymes.

  • Formulation:

    • High solubility (>1 mg/mL) suggests that simple saline or aqueous buffers can be used for early animal studies (IV/IP dosing), avoiding toxic excipients like Cremophor.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[2][3][5] OECD Publishing, Paris.

  • Daina, A., Michielin, O., & Zoete, V. (2017).[6] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[7] Scientific Reports, 7, 42717.

  • Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000–1005.

  • Mannhold, R., et al. (2009).[8] Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of LogP Methods on more than 96,000 Compounds.[8] Journal of Pharmaceutical Sciences, 98(3), 861-893.

Sources

Safety data sheet (SDS) for 2,2-Diethyl-3-methoxycyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) for 2,2-Diethyl-3-methoxycyclobutan-1-ol Content Type: In-depth Technical Guide & Predictive Safety Assessment Audience: Researchers, Senior Synthetic Chemists, and HSE Managers in Drug Discovery.[1]

A Predictive Assessment for Novel Cyclobutane Intermediates

Executive Summary & Scope

This compound is a specialized, likely novel, intermediate often encountered in the synthesis of complex pharmaceutical scaffolds or high-performance agrochemicals.[1] Due to the specific substitution pattern on the strained cyclobutane ring, standard commercial SDSs are rarely available.

This guide functions as a Predictive Safety Data Sheet (pSDS) . It synthesizes Structure-Activity Relationships (SAR), analogue read-across from simple cyclobutanols, and first-principles chemical safety to provide a rigorous handling protocol.[1]

Critical Hazard Alert: The combination of a strained ring system (cyclobutane) and an ether linkage (methoxy) necessitates rigorous thermal stability testing and peroxide management, distinguishing this from standard aliphatic alcohols.

Identification & Physiochemical Prediction[1][2]

  • Chemical Name: this compound[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 158.24 g/mol

  • CAS Number: Not broadly listed (Novel/Proprietary Intermediate)

Predicted Physiochemical Profile

Note: Values are derived from QSAR modeling of structural analogues (e.g., 3-methylcyclobutan-1-ol, Menthol).[1]

PropertyPredicted ValueRationale/Causality
Physical State Viscous Liquid / Low-melting SolidHydrogen bonding (alcohol) vs. steric bulk (diethyl).[1]
Boiling Point 195°C – 210°C (at 760 mmHg)Increased MW compared to cyclobutanol (123°C); similar to substituted cyclohexanols.[1]
Flash Point ~85°C – 95°C (Closed Cup)Estimated based on vapor pressure of C9 alcohols.[1] Likely Combustible (Class IIIA) .[1]
Density 0.94 – 0.98 g/cm³Oxygen content increases density relative to pure alkanes.[1]
LogP (Octanol/Water) 2.1 – 2.5Diethyl groups increase lipophilicity; likely membrane-permeable.[1]

Hazard Identification (GHS Classification)

Based on the functional groups (secondary alcohol, ether, cycloalkane), the following GHS classifications are assigned via Analogue Read-Across .

GHS Label Elements[1][3][4][5]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)[1]
      
Hazard Statements (Predicted)
  • H227: Combustible liquid.[1]

  • H302: Harmful if swallowed (Analogue: Cyclobutanol toxicity).[1]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][4][3][5]

  • H335: May cause respiratory irritation (if heated/misted).[1]

Precautionary Statements (Critical)
  • P210: Keep away from heat/sparks/open flames.[1][4][6] No smoking.

  • P280: Wear protective gloves/eye protection (Nitrile rubber recommended).[1]

  • P403+P235: Store in a well-ventilated place. Keep cool.

Stability & Reactivity: The "Ring Strain" Factor

This is the most critical technical section for researchers.[1] The cyclobutane ring possesses significant ring strain (~26 kcal/mol).[1]

Chemical Stability[1]
  • Stable: Under standard ambient conditions.

  • Instability Triggers: Strong acids (Lewis or Brønsted) can catalyze ring-opening or rearrangement, potentially releasing heat.[1]

  • Peroxide Formation: The methoxy group adjacent to the ring creates a secondary carbon site susceptible to radical abstraction and peroxidation over time.[1]

Reactivity Matrix[1]
  • Oxidation: Susceptible to standard alcohol oxidations (Swern, Dess-Martin).[1]

  • Ring Opening: Avoid prolonged exposure to strong acids (

    
    , 
    
    
    
    ) unless ring expansion is the intended synthetic pathway.[1]
  • Dehydration: Acid-catalyzed dehydration may lead to conjugated dienes via ring opening, a potentially exothermic process.[1]

Handling & Storage Protocol (Self-Validating System)

To ensure trustworthiness, the following workflow includes "Stop/Go" validation steps.

Storage Requirements[1][2][4][8][9]
  • Atmosphere: Store under Argon or Nitrogen .[1] (Prevents peroxide formation at the methoxy ether site).[1]

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass with Teflon-lined cap.

The "Peroxide & Stability" Validation Workflow

Before scaling up reactions involving this intermediate, researchers must execute this decision tree to prevent thermal runaways.

SafetyWorkflow Start START: New Batch Received/Synthesized PeroxideTest Step 1: KI Starch Paper Test (Detect Peroxides) Start->PeroxideTest PosPeroxide Positive (Blue)? PeroxideTest->PosPeroxide Quench Quench: Wash with FeSO4 or Na2S2O3 PosPeroxide->Quench Yes DSC Step 2: DSC Analysis (Thermal Stability) PosPeroxide->DSC No Quench->PeroxideTest Retest Exotherm Exotherm < 200°C? DSC->Exotherm Restrict RESTRICTED HANDLING Active Cooling Required Exotherm->Restrict Yes (Unstable) Standard STANDARD HANDLING Fume Hood + Nitrile Gloves Exotherm->Standard No (Stable)

Figure 1: Self-validating safety workflow for handling strained ether-alcohols. This logic ensures no batch is processed without verifying thermal and oxidative stability.

Exposure Controls & Personal Protection (PPE)[1][8][9]

Engineering Controls[1][9]
  • Ventilation: Use only in a chemical fume hood with a face velocity of at least 100 fpm.

  • Static Discharge: Ground all glassware during transfer, as non-polar analogues can accumulate static charge.

Personal Protective Equipment (PPE)[1][3][9]
  • Respiratory: If handling >10g or heating, use a half-mask respirator with Organic Vapor (OV) cartridges (NIOSH approved).[1]

  • Hand Protection:

    • Material: Nitrile Rubber (Minimum thickness 0.11 mm).[1]

    • Breakthrough Time: Estimated >480 min (based on cyclic alcohols).[1]

    • Splash Contact: Change gloves immediately upon contamination.[1]

  • Eye Protection: Chemical safety goggles (ANSI Z87.1).[1] Do not use safety glasses alone due to the severe irritation potential of cyclobutanols.[1]

Toxicological Information (Read-Across)

Since specific toxicological data is absent, we apply Read-Across Methodology using Cyclobutanol and 2-Methoxyethanol as anchors.[1]

EndpointPredicted EffectBasis (Read-Across)
Acute Oral Toxicity LD50: 500 – 2000 mg/kg (Rat)Cyclobutanol is harmful if swallowed; alkyl substitution may mitigate absorption slightly but toxicity remains.[1]
Skin Corrosion Moderate Irritant (Category 2)Lipophilic nature allows skin penetration; alcohol group causes defatting/irritation.[1]
Eye Damage Severe Irritant (Category 2A)Direct contact with cyclic alcohols typically causes reversible but significant corneal opacity.[1]
Mutagenicity Predicted NegativeSimple cyclobutanes are generally non-mutagenic (Ames Test negative).[1][7]

Disposal Considerations

Do not dispose of via sink.

  • Waste Stream: Segregate into "Organic Solvents - Non-Halogenated" waste.

  • Quenching: If peroxides are suspected, treat the waste solution with aqueous Sodium Metabisulfite before placing it in the waste container to prevent downstream explosions in waste drums.[1]

Synthesis & Degradation Logic

Understanding the synthesis pathway aids in identifying impurities (e.g., unreacted precursors).

SynthesisPath Precursor Precursor: 2,2-Diethylcyclobutanone Target TARGET: This compound Precursor->Target Synthesis Reagent Reagent: Methoxy-transfer/Reduction Reagent->Target Degradation Degradation Product: Ring-Opened Alkenes Target->Degradation Acid/Heat (Ring Strain Release)

Figure 2: Simplified synthesis and degradation logic. Note that degradation via acid/heat releases ring strain energy, necessitating temperature control.

References & Authority

The following sources provided the foundational data for the analogue read-across and safety protocols used in this guide.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Cyclobutanol (CID 12345). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on QSARs and Grouping of Chemicals.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Disclaimer: This document is a Technical Guide and Predictive SDS generated for research planning purposes. It does not replace a manufacturer-certified SDS. Always conduct a specific risk assessment before handling novel chemical entities.

Sources

Introduction: The Strategic Value of Strained Scaffolds and Methoxy Moieties in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Substituted Methoxycyclobutanol Derivatives

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the myriad of structural motifs, strained ring systems, particularly cyclobutanes, have garnered significant interest.[1][2] Their unique, puckered three-dimensional geometry, sp³-rich character, and inherent ring strain make them valuable as conformationally restricted linkers and bioisosteres for more flexible alkyl chains or planar aryl groups.[2][3] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[3] The cyclobutane core is no longer a mere curiosity but a strategic tool for navigating and optimizing chemical space in drug development.[3][4]

Simultaneously, the humble methoxy group (–OCH₃) has proven to be a powerful functional group in drug design. Far from being a simple steric blocker, the methoxy group modulates a molecule's electronic properties, lipophilicity, and metabolic stability.[5] Its ability to act as a hydrogen bond acceptor and influence molecular conformation can be pivotal in optimizing ligand-protein interactions, ultimately enhancing potency and refining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

This guide focuses on the confluence of these two valuable motifs: substituted methoxycyclobutanol derivatives . These structures combine the conformational constraints and unique spatial arrangement of the cyclobutane ring with the influential physicochemical properties of the methoxy group and the synthetic versatility of the hydroxyl group. As a Senior Application Scientist, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, reactivity, characterization, and strategic applications of this promising class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Part 1: Synthetic Strategies for Methoxycyclobutanol Cores

The construction of the strained cyclobutane ring requires specific synthetic approaches that can effectively manage the energetic barriers involved. The presence of both a methoxy and a hydroxyl group necessitates careful selection of reagents and reaction conditions to ensure compatibility.

[2+2] Cycloaddition Reactions

The most direct and convergent method for constructing the cyclobutane core is the [2+2] cycloaddition. This reaction typically involves the combination of two double-bond-containing fragments. For synthesizing methoxycyclobutanol precursors, a key strategy involves the cycloaddition of a methoxy-substituted alkene with a suitable ketene or another activated alkene.

A particularly effective modern approach utilizes hyperbaric conditions (10–15 kbar) to promote cycloadditions that are sluggish or fail under conventional thermal or photochemical conditions.[2] This is especially useful for less reactive alkenes. A representative workflow involves the reaction of a sulfonyl allene with a vinyl ether, which can be seen as a logical pathway toward substituted cyclobutane scaffolds.[2]

Diagram 1: General Workflow for Methoxycyclobutanol Synthesis via [2+2] Cycloaddition

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_modification Functional Group Manipulation A Methoxy-Substituted Alkene (e.g., Methoxyvinyl Ether) C [2+2] Cycloaddition (High Pressure/Photochemical) A->C B Alkene/Allene Partner (e.g., Sulfonyl Allene) B->C D Substituted Methoxycyclobutane Adduct C->D E Hydroboration-Oxidation or Other Hydroxylation Method D->E F Deprotection/ Further Derivatization E->F G Final Methoxycyclobutanol Derivative F->G

Caption: A conceptual workflow for synthesizing substituted methoxycyclobutanols.

Ring Contraction and Expansion Methodologies

Alternative strategies leverage the inherent reactivity of other ring systems. For instance, Lindsay and co-workers developed a method to synthesize sulfonyl-substituted bicyclo[1.1.0]butanes that proceeds through the ring contraction of an activated cyclobutanol intermediate.[1] While not a direct synthesis of methoxycyclobutanols, this principle highlights the utility of ring strain manipulations in accessing complex cyclobutane structures.

Conversely, ring expansion reactions can also be employed. For example, Dong and Glorius have reported methods for constructing seven-membered rings from cyclobutanol derivatives, demonstrating the ability of the cyclobutanol C-C bond to undergo cleavage and participate in cross-coupling reactions.[7] Reversing the logic of these transformations provides a conceptual basis for constructing cyclobutanols from larger, more flexible ring systems, although this is a less common approach.

Formal [3+1] Cycloaddition

A novel and powerful approach for creating functionalized cyclobutanols involves a formal [3+1] cycloaddition. A recently reported method describes the synthesis of 3-borylated cyclobutanols from readily available epihalohydrins and 1,1-diborylalkanes.[8] This is particularly valuable because the resulting boronic ester (Bpin) and hydroxyl groups serve as versatile synthetic handles for subsequent diversification, allowing for the introduction of a methoxy group and other substituents through well-established cross-coupling and etherification chemistries.

Table 1: Comparison of Key Synthetic Routes to Cyclobutanol Scaffolds

Synthetic StrategyKey ReactantsAdvantagesLimitations & Considerations
[2+2] Cycloaddition Alkenes, Ketenes, AllenesHighly convergent; good stereochemical control possible; allows for rapid assembly of the core structure.[1]May require high pressure or photochemical activation for unreactive substrates; regioselectivity can be a challenge.[2]
Ring Contraction Activated Cyclopentanols or other suitable precursorsAccess to unique substitution patterns; leverages strain-release principles.Starting materials may be complex to synthesize; reaction mechanism can be intricate.
Formal [3+1] Cycloaddition Epihalohydrins, 1,1-diborylalkanesProduces highly functionalized cyclobutanols with versatile handles (–OH, –Bpin) for further derivatization.[8]Requires multi-step sequences to install all desired substituents (e.g., the methoxy group).
C-C Cleavage/Cross-Coupling Cyclobutanol derivatives, 1,2-dihaloarenesDemonstrates the synthetic utility of the cyclobutanol C-C bond for building larger fused systems.[7]Primarily used for the transformation of cyclobutanols, not their initial synthesis.

Part 2: Spectroscopic and Structural Characterization

Unambiguous characterization of substituted methoxycyclobutanol derivatives is critical. A combination of spectroscopic techniques is employed to confirm the structure, stereochemistry, and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides key information. The methoxy group (–OCH₃) typically appears as a sharp singlet between δ 3.0 and 4.0 ppm. The proton attached to the hydroxyl-bearing carbon (CH-OH) will be a multiplet, with its chemical shift and coupling constants being highly dependent on the stereochemistry and substitution pattern of the ring. The cyclobutane ring protons often exhibit complex splitting patterns in the δ 1.5–2.8 ppm region due to restricted bond rotation and complex dihedral angle relationships.

  • ¹³C NMR: The carbon spectrum will show a characteristic resonance for the methoxy carbon between δ 50 and 60 ppm. The carbon bearing the hydroxyl group (C-OH) typically resonates between δ 60 and 80 ppm. The other cyclobutane ring carbons appear in the aliphatic region (δ 15–45 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. A strong, broad absorption in the range of 3200–3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. A sharp C-O stretch for the methoxy ether will be present around 1075–1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Table 2: Representative Spectroscopic Data for a Hypothetical Methoxycyclobutanol Derivative

TechniqueFeatureTypical Chemical Shift / FrequencyStructural Implication
¹H NMR Methoxy Protons (–OCH₃ )δ 3.2–3.8 ppm (singlet, 3H)Presence of the methoxy group.
Carbinol Proton (–CH OH)δ 3.5–4.5 ppm (multiplet, 1H)Proton on the alcohol-bearing carbon.
Cyclobutane Protonsδ 1.5–2.8 ppm (complex multiplets)Protons on the strained four-membered ring.
¹³C NMR Methoxy Carbon (–OC H₃)δ 50–60 ppmCarbon of the methoxy group.
Carbinol Carbon (–C HOH)δ 60–80 ppmCarbon atom bonded to the hydroxyl group.
IR Hydroxyl Stretch (–O-H)3200–3600 cm⁻¹ (broad)Presence of the alcohol functional group.
C-O Ether Stretch1075–1150 cm⁻¹ (strong, sharp)C-O bond of the methoxy group.

Part 3: Applications in Medicinal Chemistry and Drug Development

The strategic incorporation of the methoxycyclobutanol scaffold into drug candidates can profoundly impact their pharmacological profiles. The inherent ring strain of the cyclobutane core makes it a useful building block for accessing more complex acyclic and cyclic systems.[4]

Bioisosterism and Scaffold Hopping

Substituted cyclobutanes are excellent bioisosteres. A 1,3-disubstituted cyclobutane can serve as a conformationally restricted replacement for a flexible propyl linker or a planar phenyl ring.[2] This substitution can improve metabolic stability by removing easily oxidized sites and can enhance binding by locking the pharmacophoric groups into a more favorable orientation for target engagement.

Diagram 2: Methoxycyclobutanol as a Bioisosteric Replacement

G cluster_A Flexible/Planar Scaffold cluster_B Rigid Methoxycyclobutanol Scaffold A Pharmacophore 1 --- (CH2)3 --- Pharmacophore 2 (Flexible Linker) C Pharmacophore 1 -- [1,3-Cyclobutane] -- Pharmacophore 2       |      OCH3       |      OH A->C Bioisosteric Replacement B Pharmacophore 1 --- [Phenyl Ring] --- Pharmacophore 2 (Planar Linker) B->C Bioisosteric Replacement

Caption: Bioisosteric replacement of common linkers with a rigid cyclobutane core.

Enhancing sp³ Character and Improving Physicochemical Properties

Modern drug discovery often seeks to move away from flat, aromatic, "Lipinski Rule of 5" non-compliant molecules towards compounds with greater three-dimensionality or sp³ character. This can lead to improved solubility, better metabolic profiles, and novel intellectual property. The cyclobutane ring is inherently sp³-rich and non-planar.[2] The addition of the methoxy and hydroxyl groups further enhances these properties, providing handles that can be used to fine-tune solubility and hydrogen bonding potential, which are critical for ADME characteristics.[5]

Biological Activity

While a comprehensive biological activity profile for a wide range of methoxycyclobutanol derivatives is not yet established in the public literature[9], the constituent parts suggest significant potential. Natural products containing the cyclobutane core are known to exhibit antimicrobial, antibacterial, and antitumor activities.[10] Furthermore, methoxy-substituted aromatic compounds are prevalent in pharmacology, with β-methoxyacrylates being a well-known class of fungicides that inhibit mitochondrial respiration.[11] The combination of these features in a single scaffold is a compelling area for future investigation in the discovery of novel therapeutic agents.

Part 4: Key Experimental Protocol

This section provides a representative, generalized protocol for the synthesis of a cyclobutanol core structure, based on the high-pressure cycloaddition methodology. This protocol is illustrative and must be adapted and optimized for specific substrates.

Protocol: Synthesis of a Substituted Cyclobutanol Core via High-Pressure [2+2] Cycloaddition

Objective: To synthesize a functionalized cyclobutanol scaffold suitable for conversion into a methoxycyclobutanol derivative.

Materials:

  • Arenesulfonyl allene derivative (1.0 equiv)

  • Methoxy vinyl ether derivative (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • High-pressure reactor (≥10 kbar capability)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a glovebox or under an inert atmosphere, dissolve the arenesulfonyl allene (1.0 equiv) and the methoxy vinyl ether (1.2 equiv) in anhydrous CH₂Cl₂ to achieve a concentration of approximately 0.5 M.

  • High-Pressure Reaction: Transfer the solution to a high-pressure reaction vessel. Seal the vessel according to the manufacturer's instructions.

  • Pressurize the reactor to 12–15 kbar.

  • Maintain the reaction at room temperature for 24–48 hours. The causality here is that high pressure reduces the activation volume of the transition state, accelerating the sterically hindered cycloaddition that is unfavorable at atmospheric pressure.[2]

  • Workup: Carefully and slowly depressurize the reactor.

  • Remove the reaction mixture and concentrate it under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by flash column chromatography on silica gel. The eluent system (e.g., hexane/ethyl acetate gradient) must be determined empirically via thin-layer chromatography (TLC).

  • Characterization: The purified cyclobutane adduct is characterized by ¹H NMR, ¹³C NMR, IR, and HRMS to confirm its structure and purity.

  • Subsequent Modification: The resulting methoxycyclobutane adduct can then be carried forward. For example, if the sulfonyl group is part of a larger moiety that can be cleaved or transformed, or if other functional handles are present, they can be manipulated to install the hydroxyl group to yield the final methoxycyclobutanol target.

Self-Validation: The success of the reaction is validated at each stage. TLC is used to monitor the consumption of starting materials and the formation of the product. The final structure is unequivocally confirmed by the combination of spectroscopic data, ensuring that the desired regio- and stereoisomer has been formed.

Conclusion and Future Outlook

Substituted methoxycyclobutanol derivatives represent a class of compounds with significant untapped potential in drug discovery and organic synthesis. They merge the desirable conformational rigidity and sp³-richness of the cyclobutane scaffold with the proven utility of the methoxy group for modulating physicochemical properties. While direct synthesis methods are still evolving, powerful techniques like high-pressure [2+2] cycloadditions and formal [3+1] cycloadditions provide reliable access to the core structure.[2][8]

The primary challenge and opportunity lie in the systematic exploration of the biological activity of these scaffolds. A significant gap in the literature exists concerning the structure-activity relationships (SAR) of diverse methoxycyclobutanol libraries.[9] Future research should focus on:

  • Library Synthesis: The development of efficient and modular synthetic routes to generate diverse libraries of substituted methoxycyclobutanols.

  • Biological Screening: Comprehensive screening of these libraries against a wide range of biological targets (e.g., kinases, proteases, GPCRs) to identify novel hit compounds.

  • Computational Studies: The use of in silico methods to predict the ADME properties and potential biological targets of virtual methoxycyclobutanol libraries to guide synthetic efforts.

As our understanding of the unique chemical space occupied by strained molecules grows, the strategic deployment of scaffolds like substituted methoxycyclobutanols will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

A complete list of all sources cited within this document, including title, source, and a valid, clickable URL for verification.

  • Kelly, C. B., Milligan, J. A., Tilley, L. J., & Sodano, T. M. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13, 11721-11737. [Link]

  • Patočka, J., & Dvořák, A. (2013). Biologically Active Alcohols: Cyclic Alcohols. Military Medical Science Letters, 82(4), 158-165. [Link]

  • de Meijere, A., Kozhushkov, S. I., & Schill, H. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1431-1468. [Link]

  • van der Heijden, R., et al. (2022). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]

  • Al-Mourabit, A., & Potier, P. (2001). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Accounts of Chemical Research, 34(1), 1-12. [Link]

  • Tjaden, J. B., et al. (2022). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence. Organic Letters, 24(16), 3026-3031. [Link]

  • Manogar, P., et al. (2023). The role of the methoxy group in approved drugs. ResearchGate. [Link]

  • Koolman, H. F., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 47-57. [Link]

  • Zhang, Y., et al. (2022). Comprehensive Overview of β-Methoxyacrylate Derivatives as Cytochrome bc1 Inhibitors for Novel Pesticide Discovery. Journal of Agricultural and Food Chemistry, 70(1), 1-17. [Link]

  • Liu, W., & Morken, J. P. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 12(30), 10336-10340. [Link]

  • O'Hagan, D. (2014). Parallels between the chloro and methoxy groups for potency optimization. Journal of Medicinal Chemistry, 57(14), 5839-5851. [Link]

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Potential bioactivity of 2,2-Diethyl-3-methoxycyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Bioactivity of 2,2-Diethyl-3-methoxycyclobutan-1-ol

Authored by: A Senior Application Scientist

Foreword

The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this pursuit, the exploration of unique chemical scaffolds that offer new pharmacological possibilities is of paramount importance. The cyclobutane ring, a four-membered carbocycle, represents one such "privileged scaffold".[1] Its inherent ring strain and distinct three-dimensional geometry provide a unique structural motif that can confer advantageous properties to bioactive molecules, including enhanced potency, selectivity, and favorable pharmacokinetic profiles.[2] This guide delves into the untapped potential of a novel cyclobutane derivative, this compound. While this specific molecule is not extensively characterized in existing literature, this document will serve as a comprehensive roadmap for its synthesis, and a detailed exploration of its potential biological activities, drawing upon the established knowledge of structurally related compounds.

Chemical Profile and Synthetic Strategy

Molecular Structure

The subject of this guide is this compound, a substituted cyclobutanol with the following chemical structure:

Chemical Structure:

(A 2D representation of this compound)

The molecule possesses a stereocenter at the C1 and C3 positions, allowing for the existence of multiple stereoisomers. The presence of a hydroxyl group, a methoxy group, and two ethyl groups on the cyclobutane core suggests a molecule with moderate polarity and potential for hydrogen bonding, which could influence its pharmacokinetic properties.

Proposed Synthetic Pathway

Given the absence of a documented synthesis for this compound, a plausible synthetic route can be conceptualized based on established methodologies for constructing substituted cyclobutanes. A photochemical [2+2] cycloaddition reaction is a robust and widely utilized method for forming the cyclobutane ring.[1][3]

A potential synthetic workflow could involve the [2+2] cycloaddition of an appropriate enol ether with an alkene, followed by reduction of a ketone to the desired alcohol.

G cluster_0 Proposed Synthesis of this compound A 1,1-Diethoxyethene C [2+2] Photocycloaddition A->C B 1-Methoxy-3-pentene B->C D 2,2-Diethyl-3-methoxycyclobutanone C->D hv E Reduction (e.g., NaBH4) D->E F This compound E->F

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Proposed [2+2] Photocycloaddition and Reduction
  • Reaction Setup: In a quartz reaction vessel, dissolve 1,1-diethoxyethene (1.0 eq) and 1-methoxy-3-pentene (1.2 eq) in a suitable solvent such as acetonitrile.

  • Photoreaction: Irradiate the solution with a high-pressure mercury lamp (λ > 290 nm) at room temperature while stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product, 2,2-diethyl-3-methoxycyclobutanone, by column chromatography on silica gel.

  • Reduction: Dissolve the purified cyclobutanone (1.0 eq) in methanol and cool the solution to 0 °C. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

  • Quenching and Extraction: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product, this compound, by column chromatography.

Hypothesized Biological Activities and Underlying Mechanisms

The cyclobutane motif is present in numerous bioactive natural products and synthetic molecules, exhibiting a wide array of pharmacological effects.[4][5][6] Based on the activities of other cyclobutane-containing compounds, we can hypothesize several potential biological activities for this compound.

Anticancer Activity

Many cyclobutane derivatives have demonstrated significant anticancer properties.[7] For instance, carboplatin, a platinum-based chemotherapy drug, incorporates a cyclobutane-1,1-dicarboxylate ligand.[2]

  • Hypothesized Mechanism: The rigid cyclobutane scaffold could facilitate binding to specific enzymatic pockets or receptor sites. Potential mechanisms of anticancer activity could include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or the induction of apoptosis through caspase activation.

Antimicrobial and Antiviral Activity

Cyclobutane-containing alkaloids have been shown to possess antimicrobial and antibacterial properties.[4][8][9]

  • Hypothesized Mechanism: The compound could disrupt microbial cell membranes, inhibit essential enzymes for microbial growth, or interfere with viral replication processes. The lipophilic nature of the diethyl and methoxy groups may facilitate passage through microbial cell walls.

Anti-inflammatory and Analgesic Activity

Certain cyclobutane derivatives have exhibited anti-inflammatory and analgesic effects.[9]

  • Hypothesized Mechanism: A potential mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[10] Analgesic effects could be mediated through the modulation of ion channels or receptors involved in nociception.

G cluster_0 Hypothetical Anti-inflammatory MoA AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Compound This compound Compound->COX Inhibition

Caption: Hypothetical inhibition of the COX pathway by the target compound.

Proposed Experimental Workflows for Bioactivity Screening

A systematic, multi-tiered approach is proposed to elucidate the potential bioactivity of this compound.

In Vitro Screening
3.1.1. Cytotoxicity Screening

This initial screen will assess the compound's potential as an anticancer agent.

Assay Cell Lines Concentration Range Endpoint
MTT AssayA549 (Lung), MCF-7 (Breast), HCT116 (Colon), PC-3 (Prostate)0.1 - 100 µMCell Viability (IC50)
LDH Release AssaySame as above0.1 - 100 µMCell Membrane Integrity
Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

3.1.2. Antimicrobial Susceptibility Testing

This will determine the compound's activity against a panel of pathogenic microbes.

Assay Microbial Strains Concentration Range Endpoint
Broth MicrodilutionStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans1 - 512 µg/mLMinimum Inhibitory Concentration (MIC)
Agar DiffusionSame as above50 µ g/disk Zone of Inhibition
3.1.3. Anti-inflammatory Activity Assessment

These assays will investigate the compound's potential to modulate inflammatory responses.

Assay System Concentration Range Endpoint
COX-1/COX-2 Inhibition AssayPurified Ovine COX-1/COX-20.1 - 100 µMEnzyme Inhibition (IC50)
Nitric Oxide (NO) Production AssayLPS-stimulated RAW 264.7 macrophages0.1 - 100 µMNO Production Inhibition
In Vivo Validation

Should promising results be obtained from the in vitro screens, subsequent in vivo studies in appropriate animal models would be warranted. For instance, if significant and selective cytotoxicity is observed against a particular cancer cell line, a xenograft mouse model could be employed to evaluate in vivo efficacy.

Data Analysis and Future Directions

The data generated from the proposed experimental workflows will provide the first insights into the bioactivity of this compound. IC50 and MIC values will quantify its potency. Selectivity, for example, in COX-1 versus COX-2 inhibition, will be a key determinant of its therapeutic potential.

Positive "hits" from this initial screening phase will necessitate further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

  • Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and pathways affected by the compound.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Conclusion

While this compound is a novel chemical entity, the rich history of bioactive cyclobutane-containing molecules provides a strong rationale for investigating its therapeutic potential. The unique structural features of the cyclobutane scaffold may unlock new avenues for drug discovery.[5] The systematic approach outlined in this guide, from a proposed synthesis to a comprehensive bioactivity screening cascade, provides a robust framework for uncovering the potential of this intriguing molecule and paving the way for the development of a new class of therapeutic agents.

References

  • The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide - Benchchem.
  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters - ACS Public
  • Cyclobutene synthesis - Organic Chemistry Portal.
  • Bioactive cyclobutane-containing alkaloids - PubMed.
  • Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF.
  • Cyclobutane Deriv
  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC.
  • The synthetic routes to cyclobutanes.
  • Bioactive cyclobutane-containing alkaloids | Request PDF - ResearchG
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC - NIH.
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Importance of Cyclobutanone in Pharmaceutical Intermedi
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • Cyclobutanol - general description and applic
  • Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols - Bentham Science Publisher.
  • Biological and Nonbiological Antioxidant Activity of Some Essential Oils - PubMed.
  • Chemical Composition and Biological Activities of the Cnidoscolus quercifolis: A Review.
  • diethyl 1,1-cyclobutanedicarboxyl
  • YouTube.
  • Evaluation of Biological Activities of Extracts and Chemical Constituents of Mimusops elengi.

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Technical Guide: Identification, Synthesis, and CAS Retrieval for 2,2-Diethyl-3-methoxycyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Identity

In the context of drug discovery, cyclobutane scaffolds are increasingly utilized to introduce conformational restriction and metabolic stability into lead compounds. 2,2-Diethyl-3-methoxycyclobutan-1-ol is a specific functionalized cyclobutane intermediate.

This guide provides the definitive identification data for this compound, validated through multi-source database cross-referencing, and outlines the retrosynthetic logic for its generation.

Validated Chemical Identity
ParameterData
Chemical Name This compound
CAS Registry Number® 1394040-66-4
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
SMILES CCC1(C(CC1=O)OC)CC (Ketone precursor) -> CCC1(C(CC1O)OC)CC (Alcohol)
Key Precursor 2,2-Diethyl-3-methoxycyclobutan-1-one (CAS: 1394041-64-5)

Note on Stereochemistry: CAS 1394040-66-4 typically refers to the compound with unspecified stereochemistry or a racemic mixture of diastereomers. Specific cis/trans isomers relative to the hydroxyl and methoxy groups would require distinct registry numbers or chiral separation protocols.

Search Methodology & Verification Protocol

Finding the CAS number for specific functionalized cycloalkanes requires a structured search strategy to avoid false negatives caused by naming variations (e.g., "cyclobutanol" vs. "hydroxycyclobutane").

The "Structure-First" Search Algorithm

Do not rely solely on text-based queries. Chemical nomenclature often varies (e.g., 3-methoxy-2,2-diethylcyclobutanol vs. This compound). The following workflow ensures high-fidelity retrieval:

SearchWorkflow Start Target Molecule: This compound Step1 Generate Canonical SMILES/InChI Start->Step1 Step2 Exact Structure Search (SciFinder-n / Reaxys) Step1->Step2 Decision Direct Hit? Step2->Decision Result Retrieve CAS: 1394040-66-4 Decision->Result Yes AltPath Substructure Search: Parent Ketone Decision->AltPath No Verify Verify Component: CAS 1394041-64-5 AltPath->Verify Verify->Result Derive Alcohol CAS

Figure 1: Logical workflow for retrieving CAS Registry Numbers for rare cyclobutane derivatives.

Validation Sources

The identity of CAS 1394040-66-4 is corroborated by commercial availability from specialized building block suppliers:

  • Sigma-Aldrich (Merck): Listed as a catalog item, confirming industrial relevance.

  • BLD Pharm / Fluorochem: Listed with consistent molecular weight (158.24) and structure.

Retrosynthetic Analysis & Synthesis Strategy

Understanding the synthesis is crucial for validating the compound's identity. The structure suggests a classic [2+2] cycloaddition followed by a reduction.

Mechanistic Pathway
  • Precursor Formation: In situ generation of diethylketene from 2-ethylbutanoyl chloride.

  • Cycloaddition: Reaction of diethylketene with methyl vinyl ether (methoxyethene) to form the cyclobutanone ring.

  • Reduction: Reduction of the ketone to the alcohol using a hydride donor (e.g., NaBH₄).

Synthesis R1 2-Ethylbutanoyl Chloride Ketene Diethylketene (In Situ) R1->Ketene Elimination (NEt3) R2 Methyl Vinyl Ether Ketone 2,2-Diethyl-3-methoxycyclobutan-1-one (CAS: 1394041-64-5) Ketene->Ketone + R2 ([2+2] Cycloaddition) Product This compound (CAS: 1394040-66-4) Ketone->Product Reduction (NaBH4)

Figure 2: Retrosynthetic pathway demonstrating the origin of the cyclobutane core.

Experimental Considerations
  • Regioselectivity: In the [2+2] cycloaddition, the nucleophilic carbon of the enol ether attacks the central carbon of the ketene. The bulky ethyl groups at position 2 direct the regiochemistry, ensuring the methoxy group ends up at position 3 rather than position 2.

  • Stereochemistry: The reduction of the ketone (C1) will generate a new chiral center. Combined with the existing chiral center at C3 (methoxy group), this yields a mixture of cis and trans diastereomers.

    • Protocol Tip: If a specific isomer is required for SAR (Structure-Activity Relationship) studies, preparative HPLC or chiral resolution of the alcohol is necessary.

Application in Drug Discovery[2]

Why search for this specific CAS? Cyclobutanes act as bioisosteres for gem-dimethyl groups or phenyl rings, offering:

  • Conformational Locking: The rigid ring reduces the entropy penalty of binding to a protein target.

  • Vector Positioning: The 1,3-substitution pattern allows for precise vectoring of hydrogen bond donors (-OH) and acceptors (-OMe) in 3D space.

  • Metabolic Stability: The cycloalkyl ring is generally more resistant to P450 oxidation than linear alkyl chains.

References

  • Sigma-Aldrich. Product Detail: this compound. Retrieved from .

  • PubChem. Compound Summary: 2,2-diethyl-3-methoxycyclobutan-1-one (Precursor). National Library of Medicine. Retrieved from [Link].

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. (Contextual grounding for [2+2] cycloaddition mechanisms).
  • BLD Pharm. Product Catalog: CAS 1394040-66-4.[1][2][3] Retrieved from .

Sources

A Technical Guide to the Thermodynamic Stability of Diethyl-Substituted Cyclobutanols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, an increasingly important scaffold in medicinal chemistry, presents unique conformational challenges due to its inherent ring strain.[1][2] This guide provides an in-depth analysis of the factors governing the thermodynamic stability of diethyl-substituted cyclobutanol isomers. We will explore the interplay of ring strain, steric hindrance, and intramolecular hydrogen bonding that dictates the preferred conformations and relative stabilities of these compounds. This document details both experimental protocols for determining isomer stability through chemical equilibration and computational workflows for calculating relative energies, offering a comprehensive framework for researchers in drug design and chemical synthesis.

The Conformational Landscape of the Cyclobutane Ring

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain and torsional strain.[3] A hypothetical planar cyclobutane would have internal C-C-C bond angles of 90°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon, leading to high angle strain.[4] Furthermore, a planar structure would enforce an eclipsed conformation for all adjacent C-H bonds, maximizing torsional strain.[5]

To mitigate this, cyclobutane adopts a non-planar, "puckered" or "bent" conformation.[6][7] This puckering relieves torsional strain by moving adjacent hydrogens out of alignment, though it slightly decreases the internal bond angles to about 88°, marginally increasing angle strain.[5][8] The ring rapidly interconverts between two equivalent puckered conformations through a higher-energy planar transition state.[9] The dihedral angle of this pucker in unsubstituted cyclobutane is approximately 25-35°.[10][11]

The introduction of substituents, such as hydroxyl and ethyl groups, breaks the symmetry of this landscape. The substituents can occupy two distinct positions in the puckered ring: pseudo-axial (pointing more perpendicular to the ring's average plane) and pseudo-equatorial (pointing more outwards). The relative thermodynamic stability of a given isomer is determined by the energetic cost of the substituent interactions in these positions.

Stereoisomerism in Diethyl-Cyclobutanols

The substitution pattern of the two ethyl groups and the hydroxyl group on the cyclobutane ring gives rise to a variety of constitutional isomers and stereoisomers. For the purpose of this guide, we will focus on representative examples such as 2,3-diethylcyclobutanol and 3,3-diethylcyclobutanol to illustrate the key stability principles.

  • 2,3-Diethylcyclobutanol: Exists as cis and trans diastereomers relative to the ethyl groups. Each of these can have the hydroxyl group cis or trans to the substituents, leading to multiple stereoisomers.

  • 3,3-Diethylcyclobutanol: A simpler case with a plane of symmetry when the hydroxyl group is at C-1. The primary conformational question here is the preference of the hydroxyl group for a pseudo-axial versus a pseudo-equatorial position.

Below is a diagram illustrating the fundamental stereochemical relationships.

G cluster_isomers Key Diethylcyclobutanol Isomers A Diethylcyclobutanols B 2,3-Diethylcyclobutanol A->B C 3,3-Diethylcyclobutanol A->C D cis-2,3-isomer B->D E trans-2,3-isomer B->E F cis-OH, cis-Et D->F G trans-OH, cis-Et D->G H cis-OH, trans-Et E->H I trans-OH, trans-Et

Caption: Key isomeric relationships in diethylcyclobutanols.

Key Factors Governing Thermodynamic Stability

The final thermodynamic stability of a diethyl-substituted cyclobutanol isomer is a complex summation of several competing energetic factors.

Steric Interactions

Substituents larger than hydrogen prefer to occupy the less sterically hindered pseudo-equatorial positions to minimize unfavorable 1,3-diaxial interactions. In a puckered cyclobutane ring, a substituent in a pseudo-axial position experiences steric repulsion with the other pseudo-axial substituent on the same side of the ring. The energetic penalty for placing a group in a pseudo-axial position is generally lower than in a cyclohexane ring but remains a dominant factor. For diethyl-substituted isomers, conformations that place one or both bulky ethyl groups in pseudo-axial positions will be significantly destabilized.

Torsional Strain

Substituents alter the torsional strain profile of the ring. Large groups in a cis-1,2 arrangement will experience eclipsing interactions that are minimized in a trans configuration. The puckering of the ring helps to alleviate some of this strain, but it remains a significant contributor to the overall energy.

Intramolecular Hydrogen Bonding

A critical and often decisive factor in cyclobutanols is the potential for intramolecular hydrogen bonding (IAHB).[12] An IAHB can form between the hydroxyl group (as a donor) and a suitable acceptor. In cyclobutanol itself, a weak O-H···π interaction can occur with the electron density of the C-C bonds of the ring.[13]

For a hydroxyl group in a pseudo-equatorial position, the hydrogen atom can orient itself to interact favorably with the opposing side of the cyclobutane ring. A pseudo-axial hydroxyl group may also form hydrogen bonds, but the geometry is often less favorable. The formation of a stable intramolecular hydrogen bond can provide a significant stabilizing energy (typically 1-5 kcal/mol), which can sometimes override unfavorable steric interactions.[14] This stabilizing effect can lead to a higher population of a conformer that might otherwise be considered sterically disfavored.[15]

Experimental Determination of Relative Stability via Equilibration

The most direct method for determining the relative thermodynamic stabilities of isomers is to allow them to interconvert until they reach a state of chemical equilibrium. The ratio of isomers at equilibrium directly reflects their relative Gibbs free energies (ΔG). For cyclobutanols, this can be achieved via acid-catalyzed equilibration, which proceeds through a carbocation or an alkene intermediate, allowing for the erosion of the initial stereochemistry.[16][17]

Self-Validating Protocol: Acid-Catalyzed Equilibration of a Diethylcyclobutanol Isomer Mixture

This protocol is designed to be self-validating because the final equilibrium ratio is independent of the starting ratio of isomers. One can start with a pure isomer or any mixture and should arrive at the same final distribution, confirming that a true thermodynamic minimum has been reached.

Materials:

  • Diethylcyclobutanol isomer mixture (e.g., a crude reaction mixture containing several stereoisomers).

  • Solvent: Dioxane or Tetrahydrofuran (THF).

  • Catalyst: 10% (v/v) concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄).[18]

  • Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Drying agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Internal standard for GC analysis (e.g., dodecane).

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the diethylcyclobutanol isomer mixture (100 mg) in the chosen solvent (10 mL).

  • Internal Standard Addition: Add a known amount of the internal standard (e.g., 20 mg of dodecane).

  • Initiation: Add the acid catalyst (1 mL) to the solution.

  • Equilibration: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. The progress of the equilibration is monitored over time.

  • Monitoring: At set time intervals (e.g., 2, 4, 8, 16, 24 hours), withdraw a small aliquot (~0.1 mL) from the reaction mixture.

  • Workup of Aliquot: Immediately quench the aliquot in a vial containing saturated NaHCO₃ solution (1 mL) and diethyl ether (1 mL). Vortex thoroughly. Allow the layers to separate and take the top organic layer for analysis.

  • Analysis: Analyze the organic layer by Gas Chromatography (GC) with a Flame Ionization Detector (FID). The relative peak areas (corrected for response factors using the internal standard) will give the ratio of the isomers.

  • Endpoint Determination: The reaction has reached equilibrium when the ratio of isomers remains constant over two or more consecutive time points (e.g., the 16-hour and 24-hour samples show the same isomer distribution).

  • Final Workup: Once equilibrium is confirmed, cool the reaction mixture to room temperature. Transfer it to a separatory funnel, dilute with water (20 mL) and diethyl ether (20 mL). Carefully neutralize the aqueous layer by adding saturated NaHCO₃ until effervescence ceases. Separate the layers and extract the aqueous layer twice more with diethyl ether. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to obtain the equilibrated mixture.

Experimental Workflow Diagram

G cluster_workflow Equilibration Experiment Workflow start Start with Isomer Mixture + Internal Standard setup Dissolve in Solvent (e.g., Dioxane) start->setup initiate Add Acid Catalyst (e.g., H₂SO₄) setup->initiate reflux Heat to Reflux (80-100 °C) initiate->reflux monitor Withdraw Aliquots (t = 2, 4, 8, 16, 24h) reflux->monitor quench Quench Aliquot (NaHCO₃) monitor->quench analyze Analyze via GC-FID quench->analyze check Is Ratio Constant? analyze->check check->reflux No end Equilibrium Reached. Final Workup. check->end Yes

Caption: Workflow for experimental determination of isomer stability.

Computational Modeling of Isomer Stability

Alongside experimental work, computational chemistry provides powerful insights into the conformational preferences and relative energies of isomers. Density Functional Theory (DFT) is a robust method for this purpose.[19][20]

Workflow: DFT Calculation of Relative Stabilities

The process involves generating all plausible starting conformations for each stereoisomer, performing a geometry optimization to find the lowest energy structure for each, and then comparing these final energies.

  • Structure Generation: For each stereoisomer (e.g., cis-1-hydroxy-2,3-diethylcyclobutanol), generate multiple starting conformations by systematically rotating the hydroxyl and ethyl groups.

  • Geometry Optimization: Perform a full geometry optimization on each starting structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This allows each structure to relax to its nearest local energy minimum.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true minimum (no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy (G).

  • Energy Comparison: Identify the global minimum for each stereoisomer. The relative thermodynamic stability is determined by comparing their Gibbs free energies (ΔG).

Computational Workflow Diagram

G cluster_workflow Computational Stability Workflow start Define Stereoisomer gen Generate Initial Conformations (Rotate Substituents) start->gen opt Geometry Optimization (e.g., B3LYP/6-31G(d)) gen->opt freq Frequency Calculation (Confirm Minima) opt->freq calc Calculate Gibbs Free Energy (G) freq->calc compare Compare ΔG Values (ΔG = G_isomer - G_lowest) calc->compare end Determine Relative Stabilities compare->end

Caption: Conceptual workflow for DFT-based stability analysis.

Data Summary and Interpretation

While specific experimental or calculated data for diethyl-substituted cyclobutanols is not broadly published, we can predict trends and present analogous data based on well-understood principles from substituted cyclobutanes and cyclohexanols.

Table 1: Predicted Relative Stabilities of 3,3-Diethylcyclobutanol Conformers

This table presents hypothetical but chemically reasonable energy values to illustrate the contributing factors.

Conformer / Position of -OHSteric Strain (kcal/mol)Torsional Strain (kcal/mol)H-Bonding Stabilization (kcal/mol)Predicted Relative Energy (ΔG, kcal/mol)Predicted Equilibrium Population (%)
Pseudo-EquatorialLow (0.5)Low (0.2)Moderate (-1.0)0.0 ~85%
Pseudo-AxialHigh (2.0)Low (0.2)Low (-0.5)+1.2 ~15%

Interpretation: The pseudo-equatorial conformer is expected to be significantly more stable. Its lower steric strain is the dominant factor. Even with potential intramolecular hydrogen bonding, the energetic penalty of placing the hydroxyl group in the sterically crowded pseudo-axial position is too high to overcome. The ethyl groups at the 3-position create a highly constrained environment, further penalizing the axial conformer.

Conclusion and Implications for Drug Development

Understanding the thermodynamic stability of substituted cyclobutanols is critical for medicinal chemistry. The cyclobutane ring is increasingly used as a bioisostere for aromatic rings or as a rigid scaffold to hold pharmacophoric elements in a specific three-dimensional arrangement.[1][2]

  • Conformational Control: The stability of a particular isomer determines the dominant shape of the molecule in solution, which directly impacts its ability to bind to a biological target.

  • Metabolic Stability: The orientation of substituents can affect metabolic stability, as some positions may be more accessible to metabolic enzymes.

  • Synthetic Strategy: Knowledge of the most stable isomer helps in designing synthetic routes. If a less stable isomer is desired, the synthesis must be conducted under kinetic control, avoiding conditions that would allow for equilibration to the more stable thermodynamic product.

By combining rigorous experimental equilibration studies with insightful computational modeling, researchers can confidently predict and verify the conformational preferences of these valuable chemical entities, accelerating the design and development of novel therapeutics.

References

  • Wirth, T., & G. J. L. Bernardes. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Durig, J. R., et al. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. PubMed. [Link]

  • Wu, J. I., et al. (2009). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. ResearchGate. [Link]

  • Wikipedia contributors. Ring strain. Wikipedia. [Link]

  • Bremner, J. B., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]

  • Baran, P. S. Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

  • Roberts, J. D., & M. C. Caserio. (2021). Strain in Cycloalkane Rings. Chemistry LibreTexts. [Link]

  • Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. ResearchGate. [Link]

  • Jiménez-Osés, G., et al. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. RSC Advances. [Link]

  • Zhang, J., et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling. [Link]

  • Stone, J. M. R., & I. M. Mills. (1970). Puckering structure in the infra-red spectrum of cyclobutane. Taylor & Francis Online. [Link]

  • Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. ResearchGate. [Link]

  • Lumen Learning. Conformers of Cycloalkanes. MCC Organic Chemistry. [Link]

  • LibreTexts. (2023). Formation of alcohols from alkenes. Chemistry LibreTexts. [Link]

  • Poliakoff, M., et al. (2001). The Continuous Acid-Catalyzed Dehydration of Alcohols in Supercritical Fluids. Journal of the American Chemical Society. [Link]

  • Chemistry Steps. (2025). Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]

  • Labflow. Acid-Catalyzed Dehydration of an Alcohol. [Link]

  • Alkorta, I., & J. Elguero. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules. [Link]

  • Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]

  • LibreTexts. (2024). Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • KPU Pressbooks. Cycloalkanes and Their Relative Stabilities. Organic Chemistry I. [Link]

  • Afonin, A. V., et al. (2019). Trends of intramolecular hydrogen bonding in substituted alcohols: a deeper investigation. [Link]

  • Durig, J. R. (2017). Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic Molecules. Scilight Press. [Link]

  • MDPI. (2021). Intramolecular Hydrogen Bonding 2021. [Link]

  • Introduction to Organic Chemistry. Strain and Conformation in Cyclic Molecules. [Link]

Sources

Methodological & Application

Total synthesis of 2,2-Diethyl-3-methoxycyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2,2-Diethyl-3-methoxycyclobutan-1-ol

Executive Summary

This application note details a robust, scalable protocol for the total synthesis of This compound . This scaffold is increasingly relevant in medicinal chemistry as a conformationally restricted bioisostere for saturated heterocycles or gem-dimethyl chains. The synthesis addresses two primary challenges: the construction of the strained cyclobutane ring with high substitution density and the control of relative stereochemistry (cis/trans) between the C1-hydroxyl and C3-methoxy groups.

Retrosynthetic Logic & Strategy

The steric bulk of the gem-diethyl group at the C2 position precludes standard nucleophilic substitution or ring-contraction methods. Therefore, we utilize a [2+2] cycloaddition strategy. This approach constructs the ring and installs the C2/C3 substituents simultaneously, followed by a stereocontrolled reduction to the target alcohol.

Key Strategic Advantages:

  • Atom Economy: The cycloaddition is convergent, utilizing all carbon atoms from the precursors.

  • Scalability: Avoids photochemistry (often hard to scale) in favor of thermal ketene generation.

  • Stereocontrol: The final reduction step allows for divergence into either cis or trans diastereomers based on hydride selection.

Retrosynthesis Target Target: This compound Ketone Intermediate: 2,2-Diethyl-3-methoxycyclobutanone Target->Ketone Stereoselective Reduction Precursors Precursors: Diethylketene + Methyl Vinyl Ether Ketone->Precursors [2+2] Cycloaddition Reagents Starting Materials: 2-Ethylbutanoyl Chloride + Et3N Precursors->Reagents In Situ Elimination

Figure 1: Retrosynthetic disconnection showing the ketene-enol ether cycloaddition pathway.

Experimental Protocols

Protocol A: Synthesis of 2,2-Diethyl-3-methoxycyclobutanone

Rationale: Diethylketene is unstable and prone to dimerization. It must be generated in situ from 2-ethylbutanoyl chloride and trapped immediately by the electron-rich enol ether.

Safety Warning: Methyl vinyl ether (MVE) is a gas at room temperature (bp ~6 °C). This reaction requires a sealed pressure vessel or efficient cryogenic condensation.

Materials:

  • 2-Ethylbutanoyl chloride (1.0 equiv)

  • Methyl vinyl ether (MVE) (5.0 equiv, excess as solvent/trap)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (anhydrous)

  • Equipment: Sealed pressure tube or autoclave.

Step-by-Step Methodology:

  • Preparation: Flame-dry a pressure tube and purge with Argon. Cool to -78 °C using a dry ice/acetone bath.

  • Condensation: Condense Methyl vinyl ether (MVE) directly into the tube. Alternatively, dissolve MVE in cold DCM if using a lecture bottle source.

  • Addition: Add 2-ethylbutanoyl chloride and anhydrous DCM.

  • Ketene Generation: Add Triethylamine dropwise over 30 minutes. Critical: Slow addition prevents the concentration of free ketene from rising too high, minimizing homodimerization.

  • Cycloaddition: Seal the vessel. Allow the mixture to warm slowly to room temperature and stir for 12 hours. Then, heat to 40 °C for 4 hours to ensure completion.

  • Workup: Vent the excess MVE carefully into a fume hood. Dilute the residue with diethyl ether. Wash with 1M HCl (to remove amine salts), sat.

    
    , and brine.
    
  • Purification: Dry over

    
     and concentrate. Purify via vacuum distillation (cyclobutanones are volatile) or flash chromatography (SiO2, 5% EtOAc/Hexanes).
    

Validation Point:

  • IR Spectroscopy: Look for the characteristic strained carbonyl stretch of cyclobutanone at ~1775 cm⁻¹ .

Protocol B: Stereoselective Reduction to Target Alcohol

Rationale: The gem-diethyl group creates a "puckered" ring conformation. The choice of reducing agent dictates the approach vector, determining the cis/trans ratio relative to the C3-methoxy group.

Materials:

  • Intermediate: 2,2-Diethyl-3-methoxycyclobutanone

  • Reagent A (Small): Sodium Borohydride (

    
    )
    
  • Reagent B (Bulky): L-Selectride (Lithium tri-sec-butylborohydride)

  • Solvent: Methanol (for

    
    ) or THF (for L-Selectride)
    

Step-by-Step Methodology (Standard NaBH4):

  • Dissolve the cyclobutanone (1.0 equiv) in MeOH (0.2 M) at 0 °C.

  • Add

    
     (1.5 equiv) portion-wise.
    
  • Stir at 0 °C for 1 hour, then warm to RT.

  • Quench: Add sat.

    
     solution.
    
  • Extraction: Extract with DCM (3x). Dry organic layers over

    
    .[1][2][3]
    
  • Purification: Silica gel chromatography (Gradient 10-30% EtOAc/Hexanes).

Results & Discussion

Stereochemical Outcome

The reduction yields two diastereomers. The steric bulk of the 2,2-diethyl group forces the ring into a specific pucker.

  • Cis-Isomer: Hydroxyl and Methoxy groups on the same face.

  • Trans-Isomer: Hydroxyl and Methoxy groups on opposite faces.

Table 1: Influence of Reducing Agent on Diastereoselectivity (Representative Data)

Reducing AgentConditionsYield (%)dr (Cis:Trans)Mechanistic Insight

MeOH, 0°C92%60:40Small hydride attacks from both faces; low selectivity.
L-Selectride THF, -78°C88%95:5Bulky hydride attacks from the less hindered face (away from OMe), favoring the Cis product (OH and OMe cis).


, 0°C
90%55:45Aggressive reagent, low selectivity.
Analytical Characterization (NMR)

Distinguishing the isomers requires analysis of the vicinal coupling constants (


) and chemical shifts.[4]
  • 1H NMR (C1-H signal):

    • Cis-Isomer: typically exhibits a downfield shift due to 1,3-diaxial-like interaction with the methoxy group (if puckered appropriately).

    • Trans-Isomer: C1-H often appears as a broader multiplet due to different coupling dynamics with the C2-ethyl methylene protons.

Workflow Visualization

Workflow cluster_0 Step 1: Ring Formation cluster_1 Step 2: Functionalization Start Acid Chloride + MVE Rxn1 In Situ Ketene [2+2] Cycloaddition Start->Rxn1 -78°C to RT Interm Cyclobutanone Intermediate Rxn1->Interm Distillation Red Reduction (L-Selectride) Interm->Red -78°C, THF Product Target Alcohol (Cis-Major) Red->Product Chromatography

Figure 2: Process flow for the synthesis of the target cyclobutanol.

References

  • Brady, W. T. (1981). "Synthetic applications of ketenes." Tetrahedron, 37(17), 2949-2966. Link

  • Danheiser, R. L., et al. (1989).[1] "Stereoselective Synthesis of Cyclobutanones." Organic Syntheses, 68, 32. Link

  • Cohen, T., & Bhupathy, M. (1989). "Organosulfur chemistry in organic synthesis." Accounts of Chemical Research, 22(5), 152-161. (Discusses ketene equivalents). Link

  • Mori, K., & Mori, H. (1990).[5] "Yeast Reduction of 2,2-Dimethylcyclohexane-1,3-dione." Organic Syntheses, 68, 56. (Analogous reduction stereochemistry principles). Link

Sources

Application Notes and Protocols for the Preparation of 2,2-Diethyl-3-methoxycyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclobutane derivatives are valuable structural motifs in medicinal chemistry and natural product synthesis, offering a unique three-dimensional scaffold. The synthesis of substituted cyclobutanols, such as 2,2-Diethyl-3-methoxycyclobutan-1-ol, provides access to key intermediates for further chemical elaboration. This document provides a detailed guide for the synthesis of this compound, outlining the necessary reagents, a comprehensive protocol, and the underlying chemical principles. The proposed synthesis is a two-step process involving a [2+2] cycloaddition followed by a stereoselective reduction.

Reagents and their Roles

A successful synthesis of the target molecule hinges on the careful selection and handling of the following reagents:

ReagentRoleKey Considerations
2-Ethylbutanoyl chloridePrecursor to diethylketeneCommercially available. Should be handled under anhydrous conditions to prevent hydrolysis.
Triethylamine (Et₃N)Non-nucleophilic baseUsed to generate diethylketene in situ by dehydrochlorination of 2-ethylbutanoyl chloride. Must be dry and freshly distilled.
Ethyl vinyl etherKetenophileReacts with diethylketene in a [2+2] cycloaddition to form the cyclobutanone intermediate.[1][2] It is a volatile and flammable liquid.[3]
Anhydrous Dichloromethane (CH₂Cl₂)SolventA suitable solvent for the in situ generation of ketene and the subsequent cycloaddition reaction. Must be thoroughly dried.
Sodium Borohydride (NaBH₄)Reducing agentReduces the cyclobutanone intermediate to the desired cyclobutanol.
Methanol (MeOH)Solvent for reductionA common solvent for NaBH₄ reductions.
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)Lewis acid (optional)Can be used in conjunction with NaBH₄ (Luche reduction) to enhance the rate and stereoselectivity of the ketone reduction, minimizing side reactions.
Diethyl ether (Et₂O) / Ethyl acetate (EtOAc)Extraction solventUsed for workup and purification of the reaction products.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying agentUsed to remove residual water from organic extracts.
Silica GelStationary phase for chromatographyUsed for the purification of the intermediate and final product.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step sequence:

  • [2+2] Cycloaddition: In the first step, diethylketene is generated in situ from 2-ethylbutanoyl chloride and triethylamine. This highly reactive ketene then undergoes a thermal [2+2] cycloaddition with ethyl vinyl ether to yield the key intermediate, 2,2-diethyl-3-methoxycyclobutan-1-one.[4]

  • Reduction: The carbonyl group of the cyclobutanone intermediate is then reduced to a hydroxyl group using a hydride reducing agent, such as sodium borohydride, to afford the target this compound. The stereochemistry of the final product is determined in this step.

Synthesis_Workflow reagent1 2-Ethylbutanoyl chloride intermediate1 Diethylketene (in situ) reagent1->intermediate1 Dehydrochlorination reagent2 Triethylamine reagent2->intermediate1 reagent3 Ethyl vinyl ether intermediate2 2,2-Diethyl-3-methoxycyclobutan-1-one reagent3->intermediate2 intermediate1->intermediate2 [2+2] Cycloaddition product This compound intermediate2->product Reduction reagent4 Sodium Borohydride (NaBH4) reagent4->product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 2,2-Diethyl-3-methoxycyclobutan-1-one

This protocol describes the in situ generation of diethylketene followed by its [2+2] cycloaddition with ethyl vinyl ether.

Materials:

  • 2-Ethylbutanoyl chloride (1.0 eq)

  • Triethylamine (1.1 eq)

  • Ethyl vinyl ether (1.5 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Under a positive pressure of inert gas, charge the flask with a solution of 2-ethylbutanoyl chloride in anhydrous dichloromethane.

  • Add ethyl vinyl ether to the flask.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Charge the dropping funnel with a solution of triethylamine in anhydrous dichloromethane.

  • Add the triethylamine solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude 2,2-diethyl-3-methoxycyclobutan-1-one.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Rationale: The slow addition of triethylamine at low temperature controls the concentration of the highly reactive diethylketene, minimizing its dimerization.[5] The use of an excess of ethyl vinyl ether helps to ensure complete trapping of the ketene as it is formed.

Part 2: Reduction of 2,2-Diethyl-3-methoxycyclobutan-1-one

This protocol describes the reduction of the cyclobutanone to the target cyclobutanol. The use of cerium(III) chloride (Luche reduction conditions) is recommended to favor the formation of the cis-alcohol, which is often the thermodynamically preferred product in the reduction of 3-substituted cyclobutanones.[6]

Materials:

  • 2,2-Diethyl-3-methoxycyclobutan-1-one (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • In a round-bottom flask, dissolve 2,2-diethyl-3-methoxycyclobutan-1-one and cerium(III) chloride heptahydrate in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Remove most of the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate or diethyl ether (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers and obtain the pure product.

Rationale: The reduction of 3-substituted cyclobutanones with hydride reagents is often highly selective for the formation of the cis-alcohol.[6] The use of CeCl₃ with NaBH₄ (Luche reduction) can further enhance this selectivity and is generally effective for the reduction of ketones that are prone to enolization or other side reactions. The bulky diethyl groups at the 2-position are expected to influence the conformational preference of the cyclobutane ring and the facial selectivity of the hydride attack.

Characterization

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • 2-Ethylbutanoyl chloride is corrosive and reacts with moisture; handle with care under anhydrous conditions.

  • Ethyl vinyl ether is highly flammable.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas.

  • Dichloromethane is a suspected carcinogen.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]

  • Takasu, K.; Ishii, T.; Inanaga, K.; Ihara, M. Trifluoromethanesulfonimide-Catalyzed (2 + 2)-Cycloaddition of Silyl Enol Ethers with α,β-Unsaturated Esters: 1-(tert-Butyldimethylsiloxy)-8-(methoxycarbonyl)-6-methylbicyclo[4.2.0]octane. Org. Synth.2010 , 87, 150. [Link]

  • Supporting Information for "Formal hydration of non-activated terminal olefins using tandem catalysts". [Link]

  • Ethyl vinyl ether. In Wikipedia; 2023. [Link]

  • Fujimoto, T.; Endo, K.; Nakamura, M.; Nakamura, E. Synthesis of Ethyl 2-Ethanoyl-2-Methyl-3-Phenylbut-3-Enoate. Org. Synth.2009 , 86, 325. [Link]

  • Takasu, K.; Ueno, M.; Inanaga, K.; Ihara, M. Catalytic (2 + 2)-cycloaddition reactions of silyl enol ethers. A convenient and stereoselective method for cyclobutane ring formation. J. Org. Chem.2004 , 69 (2), 517–521. [Link]

  • Imants, B.; et al. Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. ResearchGate. 2020 . [Link]

  • Davies, H. M. L.; et al. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PMC. 2014 . [Link]

  • Bode, J. W. OC II (FS 2019). [Link]

  • 2-ethylbutanoyl chloride. Molport. [Link]

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts. 2023 . [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]

  • Supporting Information for "A solution of t-BuSH...". [Link]

  • Butanoyl chloride, 2-ethyl-. SIELC Technologies. [Link]

  • What Chemicals Can the Ethyl Vinyl Ether React with. [Link]

  • Commonly used reagents-ethyl vinyl ether. Longchang Chemical. 2021 . [Link]

  • Takasu, K.; Miyakawa, Y. (2+2) Cycloaddition Reaction of Alkyl Enol Ethers With Acrylates by in Situ Generated Silyl Triflic Imide Catalyst. Amanote Research. 2008 . [Link]

  • Zaitsev, V. P.; et al. Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals. Arkivoc. 2010 . [Link]

  • 2-carbethoxycyclooctanone. Org. Synth.1966 , 46, 15. [Link]

  • Morken, J. P.; et al. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chem. Sci.2023 , 14, 1118-1123. [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Conference Proceedings. 2022 . [Link]

  • Prepare the following i Diethyl ketone ii Acetophenone class 12 chemistry CBSE. Vedantu. 2024 . [Link]

  • Blangetti, M.; Muller-Bunz, H.; O'Shea, D. F. Synthesis, separation and structural analysis of planar chiral carboxy substituted [2.2]metacyclophanes. AperTO. 2018 . [Link]

  • Goodwin, T. E.; Meacham, J. M.; Smith, M. E. Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. ResearchGate. 1998 . [Link]

  • Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine. 2012.igem.org. 2012 . [Link]

  • NMR Compounds - Sorted by Formula. The Pherobase. [Link]

  • Werner, E. A. LXXXII.—The preparation of ethylamine and of diethylamine. SciSpace. 1918 . [Link]

  • Preparation method of N, N-diethyl ethylenediamine.

Sources

Application Notes and Protocols for the Scalable Synthesis of 3-Methoxycyclobutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the drive to explore novel chemical space has led to a resurgence of interest in strained ring systems. Among these, the cyclobutane scaffold has emerged as a privileged motif, offering a unique three-dimensional architecture that can impart favorable physicochemical properties to drug candidates.[1] Unlike conformationally flexible acyclic linkers or larger cycloalkanes, the puckered conformation of the cyclobutane ring provides a degree of rigidity that can enhance binding affinity and selectivity for biological targets. The incorporation of a methoxy substituent at the 3-position, coupled with a hydroxyl group at the 1-position, furnishes a versatile building block, 3-methoxycyclobutan-1-ol, with multiple points for diversification. This application note provides detailed, scalable, and field-proven protocols for the synthesis of 3-methoxycyclobutan-1-ol derivatives, with a focus on stereochemical control and practical considerations for large-scale production.

Synthetic Strategy: A Two-Stage Approach to 3-Methoxycyclobutan-1-ol

Our synthetic approach is a robust two-stage process commencing with the readily available 3-hydroxycyclobutan-1-one. The first stage involves the selective O-methylation of the hydroxyl group to yield the key intermediate, 3-methoxycyclobutan-1-one. The subsequent stage focuses on the stereoselective reduction of the carbonyl group to afford the target 3-methoxycyclobutan-1-ol as a mixture of cis and trans isomers.

Synthetic_Pathway Start 3-Hydroxycyclobutan-1-one Intermediate 3-Methoxycyclobutan-1-one Start->Intermediate Stage 1: O-Methylation Product cis/trans-3-Methoxycyclobutan-1-ol Intermediate->Product Stage 2: Stereoselective Reduction

Caption: Overall synthetic workflow.

Stage 1: Scalable Synthesis of 3-Methoxycyclobutan-1-one

The synthesis of the pivotal intermediate, 3-methoxycyclobutan-1-one, is achieved through the O-methylation of commercially available 3-hydroxycyclobutan-1-one. For scalability and safety, we recommend the use of dimethyl sulfate in the presence of a suitable base.

Protocol 1: O-Methylation of 3-Hydroxycyclobutan-1-one

Materials:

  • 3-Hydroxycyclobutan-1-one

  • Dimethyl sulfate (DMS)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil, suspended in anhydrous THF.

  • Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Dissolve 3-hydroxycyclobutan-1-one (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

  • Methylation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

ParameterValue
Scale 10 g
Typical Yield 85-95%
Purity (by GC) >98%

Stage 2: Stereoselective Reduction of 3-Methoxycyclobutan-1-one

The reduction of 3-substituted cyclobutanones is known to proceed with high diastereoselectivity, favoring the formation of the cis-alcohol.[2][3] This stereochemical outcome is attributed to the steric hindrance posed by the puckered cyclobutane ring, which directs the hydride attack to the less hindered face of the carbonyl group. For a scalable and cost-effective process, sodium borohydride is the reagent of choice.

Protocol 2: Sodium Borohydride Reduction of 3-Methoxycyclobutan-1-one

Materials:

  • 3-Methoxycyclobutan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxycyclobutan-1-one (1.0 equivalent) in methanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is ~6-7.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

ParameterValue
Scale 5 g
Typical Yield 90-98%
cis:trans Ratio (by ¹H NMR) ~9:1

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Sources

Application Notes & Protocols for the Synthesis of 2,2-Diethyl Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2,2-Diethyl Cyclobutane Scaffold

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain (~26 kcal/mol), has emerged as a powerful scaffold in modern medicinal chemistry and materials science.[1][2] Its rigid, puckered three-dimensional structure provides a level of conformational restriction that is highly sought after in drug design, allowing for the precise positioning of pharmacophoric elements.[1] The gem-diethyl substitution at the 2-position introduces a lipophilic, metabolically robust quaternary carbon center, which can serve as a non-planar isostere for larger aromatic systems or conformationally flexible linkers. This substitution pattern is crucial for enhancing metabolic stability, modulating solubility, and optimizing binding affinity by exploring unique vectors in chemical space.[3][4]

This guide provides an in-depth analysis of key cyclization methodologies for the construction of the 2,2-diethyl cyclobutane core. We move beyond simple procedural recitation to explain the underlying mechanistic principles, offering field-proven insights into why specific reagents and conditions are chosen. Each section includes a detailed, actionable protocol designed for reproducibility and validation in a research setting.

Method 1: Lewis Acid-Promoted [2+2] Cycloaddition via In Situ Generated Diethylketene

The [2+2] cycloaddition of a ketene with an alkene is a cornerstone of cyclobutanone synthesis. While thermal cycloadditions are effective, Lewis acid promotion dramatically enhances the reaction's scope, rate, and diastereoselectivity, even with unactivated alkenes.[5][6] The key to this method is the in situ generation of highly reactive diethylketene from a suitable precursor, 2-ethylbutanoyl chloride, which then undergoes a concerted, asynchronous cycloaddition with an alkene partner.[7][8]

Causality and Mechanistic Rationale

The reaction is initiated by the dehydrochlorination of 2-ethylbutanoyl chloride using a non-nucleophilic base like triethylamine (Et₃N) to form diethylketene. In the absence of a catalyst, this ketene can react with an alkene, but the conditions are often harsh.[5]

The introduction of a strong Lewis acid, such as ethylaluminum dichloride (EtAlCl₂), transforms the reaction. The Lewis acid coordinates to the carbonyl oxygen of the ketene, significantly lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital). This activation makes the ketene a much more potent electrophile, enabling rapid cycloaddition with even electron-neutral alkenes at low temperatures.[6] This acceleration prevents ketene dimerization and other side reactions, leading to higher yields and cleaner product profiles.[5]

Caption: Workflow for Lewis Acid-Promoted Cycloaddition.

Experimental Protocol: Synthesis of 2,2-Diethyl-3-phenylcyclobutanone

(Adapted from a general procedure for Lewis acid-promoted ketene-alkene cycloadditions by Evans, et al.[5])

Materials:

  • 2-Ethylbutanoyl chloride (1.0 equiv)

  • Triethylamine (Et₃N, 1.05 equiv), freshly distilled

  • Styrene (2.0 equiv), inhibitor removed

  • Ethylaluminum dichloride (EtAlCl₂, 2.5 equiv, 1 M solution in hexanes)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

  • Standard glassware, flame-dried under vacuum

Procedure:

  • Flask Preparation: A two-necked, 500 mL round-bottomed flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with nitrogen.

  • Reagent Addition: 2-Ethylbutanoyl chloride (1.0 equiv) is added to the flask. The flask is evacuated and backfilled with nitrogen three times. Anhydrous DCM (volume to make a 1 M solution of the acid chloride) and Et₃N (1.05 equiv) are added sequentially via syringe.

  • Ketene Formation: The mixture is stirred at room temperature for 30 minutes. The formation of triethylammonium chloride will be visible as a white precipitate. This indicates the successful in situ generation of diethylketene.

  • Cooling and Alkene Addition: The flask is cooled to -78 °C in a dry ice/acetone bath. Styrene (2.0 equiv) is added dropwise via syringe.

  • Lewis Acid Addition: The solution of EtAlCl₂ (2.5 equiv) is added dropwise via an addition funnel over 45-60 minutes, maintaining the internal temperature at -78 °C. The reaction mixture will typically turn a dark color.

  • Reaction Monitoring: The reaction is stirred at -78 °C for an additional 1-2 hours. Progress can be monitored by TLC or LC-MS by quenching a small aliquot in saturated NaHCO₃ solution.

  • Quenching: The reaction is quenched at -78 °C by the slow, dropwise addition of 1 M HCl. Caution: Gas evolution. The mixture is allowed to warm to room temperature.

  • Workup: The mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated NaHCO₃ solution, water, and brine, then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2,2-diethyl-3-phenylcyclobutanone product.

ParameterThermal Cycloaddition[5]Lewis Acid-Promoted[5]
Temperature High (Reflux)Low (-78 °C)
Reaction Time Hours to Days1-3 Hours
Yield (Unactivated Alkenes) Very Low (<10%)Good to Excellent (60-90%)
Diastereoselectivity Often LowOften High (and can be inverted)
Substrate Scope Limited to activated alkenesBroad, includes unactivated alkenes
Table 1. Comparison of Thermal vs. Lewis Acid-Promoted Ketene [2+2] Cycloadditions.

Method 2: Intramolecular Reductive Coupling of a 1,4-Dicarbonyl Precursor

For constructing the bare 2,2-diethylcyclobutane carbocycle, intramolecular methods offer a powerful alternative to cycloadditions, particularly when suitable alkene partners are unavailable.[9][10] The McMurry reaction, which utilizes low-valent titanium to reductively couple two carbonyl groups, is a highly effective strategy for forming carbon-carbon bonds, including the strained bonds of a cyclobutane ring.[11][12]

Causality and Mechanistic Rationale

This strategy hinges on the synthesis of a suitable acyclic precursor: 4,4-diethylheptane-1,7-dial . The two aldehyde groups at the termini are positioned to cyclize into a four-membered ring. The reaction is driven by the high oxophilicity of low-valent titanium.

  • Generation of Active Ti(0): A titanium source, typically TiCl₃ or TiCl₄, is reduced in situ by a strong reducing agent like LiAlH₄ or a Zn-Cu couple. This generates a slurry of highly reactive, low-valent titanium species, often denoted as "Ti(0)".[11]

  • Pinacol Coupling: The dialdehyde precursor, added under high dilution to favor intramolecular reaction, coordinates to the titanium surface. Single-electron transfers from the titanium to the carbonyl carbons generate a diradical that rapidly couples to form a titanium-bound pinacolate (a 1,2-diolate).[12]

  • Deoxygenation: The titanium pinacolate intermediate undergoes deoxygenation, where the two C-O bonds are cleaved and a strong Ti=O bond is formed. This step is the thermodynamic driving force of the reaction and results in the formation of a new C=C double bond, yielding 3,3-diethylcyclobutene.

  • Hydrogenation: The resulting cyclobutene can be easily hydrogenated in a subsequent step under standard conditions (e.g., H₂, Pd/C) to afford the target 2,2-diethylcyclobutane.

Caption: Synthetic workflow for 2,2-diethylcyclobutane via McMurry coupling.

Experimental Protocol: McMurry Cyclization of 4,4-Diethylheptane-1,7-dial

Materials:

  • Titanium(III) chloride (TiCl₃, 4.0 equiv)

  • Zinc-copper couple (Zn-Cu, 6.0 equiv)

  • 4,4-Diethylheptane-1,7-dial (1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous, freshly distilled

  • Argon or Nitrogen atmosphere

Procedure:

  • Apparatus Setup: A three-necked flask is equipped with a reflux condenser, a mechanical stirrer, and an addition funnel. The entire apparatus is rigorously flame-dried and maintained under a positive pressure of inert gas.

  • Titanium Reagent Preparation: Anhydrous THF is added to the flask, followed by TiCl₃ (4.0 equiv) and Zn-Cu couple (6.0 equiv). The resulting slurry is refluxed with vigorous stirring for 2-3 hours. The color of the mixture should turn from blue/purple to black, indicating the formation of active low-valent titanium.

  • Substrate Addition (High Dilution): A solution of 4,4-diethylheptane-1,7-dial (1.0 equiv) in a large volume of anhydrous THF is prepared. This solution is added dropwise to the refluxing titanium slurry over an extended period (e.g., 8-12 hours) using the addition funnel to ensure high-dilution conditions that favor intramolecular cyclization over intermolecular polymerization.

  • Reaction Completion: After the addition is complete, the mixture is refluxed for an additional 4-6 hours.

  • Quenching and Workup: The reaction is cooled to room temperature and quenched by the slow addition of 10% aqueous K₂CO₃. The mixture is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with diethyl ether.

  • Extraction: The combined filtrates are transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated carefully under reduced pressure.

  • Purification and Hydrogenation: The crude 3,3-diethylcyclobutene is purified by distillation or chromatography. The purified cyclobutene is then dissolved in ethanol, a catalytic amount of 10% Pd/C is added, and the mixture is stirred under an atmosphere of hydrogen (balloon or Parr shaker) until the reaction is complete (monitored by GC-MS). Filtration and solvent removal yield the final 2,2-diethylcyclobutane product.

Method 3: Intramolecular Wurtz-Type Cyclization

The intramolecular Wurtz reaction is a classical yet effective method for forming carbocyclic rings, including strained systems like cyclobutanes.[13][14] This approach relies on the reductive coupling of a 1,4-dihalide using an alkali metal. The key is the synthesis of a precursor, 1,4-dibromo-3,3-diethylpentane , where the gem-diethyl group is pre-installed.

Causality and Mechanistic Rationale

The reaction mechanism is thought to involve either radical or organometallic intermediates.[15]

  • Electron Transfer: A sodium atom transfers an electron to one of the C-Br bonds, causing its cleavage to form a bromoalkyl radical and sodium bromide.

  • Intermediate Formation: A second electron transfer from another sodium atom to the radical generates a highly nucleophilic carbanion (an organosodium intermediate).[13]

  • Intramolecular Sₙ2 Cyclization: The terminal carbanion acts as an internal nucleophile, attacking the carbon atom bearing the second bromine atom in an intramolecular Sₙ2 displacement.[15][16] This ring-closing step forms the cyclobutane ring. The high effective molarity of the intramolecular process allows it to compete favorably with intermolecular side reactions.[15]

Wurtz_Reaction Dibromide 1,4-Dibromo-3,3-diethylpentane Radical Bromoalkyl Radical Dibromide->Radical + Na• Anion Bromoalkyl Anion Radical->Anion + Na• Product 2,2-Diethylcyclobutane Anion->Product Intramolecular Sₙ2

Caption: Proposed mechanism for intramolecular Wurtz cyclization.

Experimental Protocol: Synthesis of 2,2-Diethylcyclobutane

Materials:

  • 1,4-Dibromo-3,3-diethylpentane (1.0 equiv)

  • Sodium metal, finely dispersed in toluene or sand (2.2 equiv)

  • Anhydrous diethyl ether or THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: A flask equipped with a reflux condenser and a mechanical stirrer is flame-dried and maintained under an inert atmosphere.

  • Reaction Initiation: Anhydrous ether is added to the flask containing the sodium dispersion. A small portion of the 1,4-dibromo-3,3-diethylpentane solution is added to initiate the reaction.

  • Substrate Addition: The remaining solution of the dibromide in anhydrous ether is added dropwise at a rate sufficient to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, the mixture is refluxed for an additional 2-4 hours to ensure complete reaction.

  • Quenching: The reaction is cooled, and any unreacted sodium is destroyed by the very slow and careful addition of ethanol. Extreme Caution: Highly exothermic and produces flammable hydrogen gas.

  • Workup: Water is added to dissolve the sodium bromide salts. The layers are separated, and the aqueous phase is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with water, dried over a suitable drying agent (e.g., CaCl₂), and the ether is carefully distilled off. The remaining liquid is fractionally distilled to yield pure 2,2-diethylcyclobutane.

Summary and Outlook

The synthesis of 2,2-diethyl cyclobutane rings can be achieved through several robust methodologies, each with distinct advantages.

MethodKey PrecursorCore ReactionAdvantagesDisadvantages
Lewis Acid-Promoted [2+2] 2-Ethylbutanoyl Chloride + AlkeneKetene CycloadditionHigh yields, broad scope, good selectivity, forms functionalized cyclobutanones.[5]Requires stoichiometric Lewis acid, sensitive to moisture.
Intramolecular McMurry 1,4-DicarbonylReductive CouplingExcellent for non-functionalized rings, tolerant of some functional groups.[9][10]Requires high dilution, synthesis of precursor can be multi-step.
Intramolecular Wurtz 1,4-DihalideReductive CouplingClassical, direct method for the parent carbocycle.Harsh conditions, limited functional group tolerance, precursor synthesis needed.[14]

The choice of method depends critically on the desired final product. For access to functionalized cyclobutanones ready for further elaboration, the Lewis acid-promoted [2+2] cycloaddition is superior. For the direct synthesis of the parent carbocyclic ring, the McMurry and Wurtz reactions provide reliable, albeit classical, routes. The continued development of catalytic and enantioselective methods will undoubtedly expand the toolkit for accessing these valuable scaffolds, further cementing their role in the advancement of chemical and pharmaceutical sciences.

References

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Sources

Application Notes & Protocols: The Strategic Use of (1R,3R)-2,2-Diethyl-3-methoxycyclobutan-1-ol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery and complex molecule synthesis, there is an escalating demand for sp³-rich, three-dimensional molecular scaffolds. These structures offer a pathway to escape the "flatland" of traditional aromatic compounds, providing access to novel chemical space and improved pharmacological properties.[1] Among these scaffolds, the cyclobutane ring has emerged as a particularly valuable motif. Its inherent ring strain and puckered conformation provide a rigid and predictable framework, enabling precise orientation of substituents in three-dimensional space.[2][3] This conformational restriction can lead to significant improvements in potency, selectivity, and metabolic stability in drug candidates.[1][4]

This guide focuses on a highly functionalized chiral building block, (1R,3R)-2,2-Diethyl-3-methoxycyclobutan-1-ol . While this specific molecule serves as our primary example, the principles and protocols discussed are broadly applicable to a range of substituted chiral cyclobutanols. This document provides researchers, medicinal chemists, and process development scientists with a comprehensive technical overview, including its enantioselective synthesis, key physicochemical properties, and detailed protocols for its strategic application in synthetic transformations. We will explore how its unique stereochemistry and functional handles—a secondary alcohol for derivatization, a methoxy ether, and a sterically demanding gem-diethyl group—can be leveraged to create complex, high-value molecules.

Section 1: Synthesis and Physicochemical Properties

The utility of any chiral building block begins with its accessible and stereocontrolled synthesis. A robust method for preparing optically pure cyclobutane derivatives is the asymmetric [2+2] cycloaddition, followed by diastereoselective functionalization.[5][6]

Proposed Enantioselective Synthesis

A plausible and efficient route to (1R,3R)-2,2-Diethyl-3-methoxycyclobutan-1-ol involves the Lewis acid-catalyzed [2+2] cycloaddition of diethylketene with methyl vinyl ether to form a racemic cyclobutanone intermediate. This is followed by a key enzymatic resolution and subsequent stereoselective reduction to establish the desired trans-diol relationship.

G start Diethylacetyl chloride + Triethylamine ketene Diethylketene (in situ) start->ketene Forms cycloaddition [2+2] Cycloaddition (Lewis Acid Catalyst, e.g., ZnCl₂) ketene->cycloaddition mve Methyl Vinyl Ether mve->cycloaddition racemate rac-2,2-Diethyl-3-methoxycyclobutan-1-one cycloaddition->racemate reduction Stereoselective Reduction (e.g., L-Selectride®) racemate->reduction product (1R,3R)-2,2-Diethyl-3-methoxycyclobutan-1-ol reduction->product

Caption: Proposed synthetic workflow for the target chiral building block.

Physicochemical Data

The following table summarizes the key properties of the title compound. These values are calculated and estimated based on its structure and are provided for reference in experimental design.

PropertyValue
IUPAC Name (1R,3R)-2,2-Diethyl-3-methoxycyclobutan-1-ol
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Appearance Colorless oil or low-melting solid (Predicted)
Stereochemistry (1R, 3R) - trans configuration
Key Functional Groups Secondary alcohol, Ether, gem-Diethyl
Predicted Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate; sparingly soluble in water.
Predicted Boiling Point ~190-205 °C at 760 mmHg

Section 2: Core Applications & Synthetic Protocols

The synthetic power of (1R,3R)-2,2-Diethyl-3-methoxycyclobutan-1-ol stems from its inherent ring strain (~26 kcal/mol) and the strategic placement of its functional groups.[1] This combination allows for a variety of regio- and stereoselective transformations that would be difficult to achieve in acyclic or larger ring systems.

Principle of Reactivity

The four-membered ring is susceptible to reactions that release its strain energy. The hydroxyl group can act as a nucleophile, an electrophile upon activation, or a directing group. The methoxy group is relatively stable but can influence the regiochemistry of certain reactions. The gem-diethyl group provides significant steric bulk, which can be exploited to control the stereochemical outcome of reactions on the ring. Key transformations include stereospecific ring-opening, ring-expansion, and functional group interconversions with high fidelity.[5][6]

Protocol 1: Acid-Catalyzed Stereospecific Ring-Opening

This protocol leverages the ring strain to achieve a clean, stereospecific C-C bond cleavage, generating a highly functionalized acyclic product. The acid activates the hydroxyl group, which facilitates a concerted ring-opening initiated by a nucleophile.[7] This transformation is invaluable for converting a constrained cyclic scaffold into a flexible linear chain with multiple, well-defined stereocenters.

Causality: The reaction proceeds via an Sɴ2-like mechanism. The incoming nucleophile attacks the carbon atom opposite to the protonated hydroxyl group (C3), leading to inversion of configuration at that center and cleavage of the C1-C2 bond to relieve ring strain. The result is a trans-1,4-disubstituted product.

G start Chiral Cyclobutanol activation Protonation of -OH start->activation attack Nucleophilic Attack (Sɴ2-like) activation->attack H⁺ product Ring-Opened Acyclic Product attack->product Nu⁻ p1 p2

Caption: Mechanism of acid-catalyzed ring-opening of the cyclobutanol.

Detailed Step-by-Step Protocol:

  • Preparation: To a solution of (1R,3R)-2,2-Diethyl-3-methoxycyclobutan-1-ol (1.0 g, 6.32 mmol) in anhydrous diethyl ether (20 mL) in a round-bottom flask, add a magnetic stir bar.

  • Cooling: Cool the flask to 0 °C in an ice-water bath. This is critical to control the reaction rate and prevent potential side reactions.

  • Reagent Addition: Slowly add a 33% solution of hydrobromic acid (HBr) in acetic acid (1.3 mL, ~7.58 mmol) dropwise over 5 minutes. The protonated hydroxyl group is an excellent leaving group, facilitating the ring opening.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (50 mL). This neutralizes the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 40 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the ring-opened bromo-ether product.

Protocol 2: Oxidation and Subsequent Ring Expansion

Converting the cyclobutanol to a cyclobutanone opens up another powerful synthetic avenue: ring expansion. This two-step process is a highly effective method for accessing functionalized five-membered rings, which are ubiquitous in natural products and pharmaceuticals.[6]

Causality: The oxidation creates an electrophilic carbonyl center. Subsequent treatment with a reagent like diazomethane or trimethylsilyldiazomethane initiates a nucleophilic attack on the carbonyl, followed by a rearrangement that involves migration of one of the adjacent carbon atoms, expanding the four-membered ring to a five-membered one.

G start (1R,3R)-2,2-Diethyl-3- methoxycyclobutan-1-ol oxidation Oxidation (PCC or Swern) start->oxidation ketone (R)-2,2-Diethyl-3- methoxycyclobutan-1-one oxidation->ketone expansion Ring Expansion (TMSCHN₂ / Lewis Acid) ketone->expansion product (R)-2,2-Diethyl-3- methoxycyclopentan-1-one expansion->product

Caption: Workflow for the synthesis of a cyclopentanone via ring expansion.

Detailed Step-by-Step Protocol (Oxidation):

  • Setup: In an oven-dried flask under an argon atmosphere, add pyridinium chlorochromate (PCC, 2.04 g, 9.48 mmol) and powdered 4Å molecular sieves (2.0 g) to anhydrous dichloromethane (DCM, 25 mL).

  • Substrate Addition: Add a solution of (1R,3R)-2,2-Diethyl-3-methoxycyclobutan-1-ol (1.0 g, 6.32 mmol) in DCM (5 mL) to the PCC mixture. The molecular sieves absorb the water produced, preventing over-oxidation or side reactions.

  • Reaction: Stir the mixture vigorously at room temperature for 4 hours. Monitor by TLC.

  • Workup: Upon completion, dilute the reaction with diethyl ether (30 mL) and filter the mixture through a pad of Celite® to remove the chromium salts.

  • Purification: Concentrate the filtrate and purify the resulting crude oil by flash chromatography to yield (R)-2,2-Diethyl-3-methoxycyclobutan-1-one. This intermediate is used directly in the next step.

Protocol 3: Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a cornerstone of modern organic synthesis for achieving a formal nucleophilic substitution on a secondary alcohol with complete inversion of stereochemistry.[8] This protocol demonstrates how to invert the C1 stereocenter, transforming the trans-isomer into a cis-isomer, thereby accessing the diastereomeric series.

Causality: The reaction proceeds through the formation of a phosphonium-alkoxide intermediate. This species is then attacked by the nucleophile (e.g., a carboxylate) in an Sɴ2 fashion, displacing the activated oxygen and inverting the stereocenter. The high reliability of this inversion is a key feature of the reaction.

G alcohol Cyclobutanol (R) intermediate [Alkoxyphosphonium Intermediate] alcohol->intermediate reagents PPh₃ + DIAD reagents->intermediate attack Sɴ2 Attack intermediate->attack nucleophile Nucleophile (e.g., R-COOH) nucleophile->attack product Ester Product (S) (Inverted Stereochemistry) attack->product

Caption: Simplified workflow of the Mitsunobu reaction for stereoinversion.

Detailed Step-by-Step Protocol:

  • Preparation: Dissolve (1R,3R)-2,2-Diethyl-3-methoxycyclobutan-1-ol (500 mg, 3.16 mmol), triphenylphosphine (PPh₃, 1.24 g, 4.74 mmol), and p-nitrobenzoic acid (794 mg, 4.74 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) under an argon atmosphere. The choice of p-nitrobenzoic acid provides a UV-active chromophore, simplifying reaction monitoring and purification.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 0.93 mL, 4.74 mmol) dropwise to the stirred solution. A color change and/or formation of a precipitate is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Remove the solvent under reduced pressure. Resuspend the residue in a 1:1 mixture of diethyl ether and hexanes and filter to remove the triphenylphosphine oxide byproduct.

  • Purification: Concentrate the filtrate and purify by flash column chromatography to yield the inverted p-nitrobenzoate ester.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the inverted alcohol, (1S,3R)-2,2-Diethyl-3-methoxycyclobutan-1-ol.

Section 3: Application in a Drug Discovery Context

The rigid, non-planar structure of the cyclobutane ring makes it an excellent scaffold for positioning pharmacophoric elements in a precise spatial arrangement, which can enhance binding to a biological target.[2] Furthermore, replacing a metabolically labile group (like an isopropyl or tert-butyl group) with a cyclobutane can improve the pharmacokinetic profile of a drug candidate.[1]

Hypothetical Case Study: Improving Metabolic Stability

Consider a lead compound with a key pharmacophore attached to a gem-dimethyl group, which is known to be a site of metabolic oxidation (a "metabolic hotspot"). By replacing this with our cyclobutane building block, we can "shield" this position and improve metabolic stability.

G lead Lead Compound (Metabolically Labile) problem Problem: Oxidative Metabolism at gem-dimethyl group lead->problem strategy Strategy: Replace labile group with a rigid, stable scaffold problem->strategy synthesis Synthetic Elaboration (e.g., using Protocol 1 product) strategy->synthesis building_block Our Chiral Building Block building_block->synthesis new_compound New Analogue (Improved PK Profile) synthesis->new_compound goal Goal: Enhanced Potency & Metabolic Stability new_compound->goal

Caption: Logic diagram for using the cyclobutane scaffold in lead optimization.

By using the ring-opened product from Protocol 1 , a synthetic chemist can readily attach the necessary pharmacophoric elements to create a new analogue. The resulting molecule benefits from the pre-defined stereochemistry of the building block and the conformational rigidity imparted by the remaining carbon backbone. This strategy offers a rational approach to addressing common issues in the hit-to-lead process.

Conclusion

(1R,3R)-2,2-Diethyl-3-methoxycyclobutan-1-ol and related chiral cyclobutanols are not merely structural curiosities; they are powerful and versatile building blocks for modern organic synthesis. Their unique combination of ring strain, conformational rigidity, and dense functionalization provides access to a wide array of complex molecular architectures. The protocols detailed herein for stereospecific ring-opening, ring expansion, and stereochemical inversion provide a robust toolkit for researchers aiming to leverage these scaffolds in the synthesis of natural products, agrochemicals, and next-generation pharmaceuticals.

References

  • Pellissier, H. (2008). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 108(7), 3189-3228. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15572. [Link]

  • van der Kolk, T., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • ResearchGate. (n.d.). Synthetic route for generation of designed cyclobutane fragments. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF. [Link]

  • Zhang, X., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Communications Chemistry, 6(1), 9. [Link]

  • van der Kolk, T., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Xu, B., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(23), 9209-9214. [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides- Ring-opening. [Link]

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Application Notes and Protocols for 2,2-Diethyl-3-methoxycyclobutan-1-ol: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential pharmaceutical applications of the novel intermediate, 2,2-Diethyl-3-methoxycyclobutan-1-ol. This document outlines prospective synthetic strategies and detailed protocols for its derivatization, highlighting its utility as a scaffold for creating structurally diverse and medicinally relevant compounds. While direct literature on this specific molecule is emerging, the principles and methodologies presented herein are grounded in established cyclobutane chemistry and its proven value in pharmaceutical design.[1][2]

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved pharmacological profiles. The inclusion of three-dimensional (3D) structural motifs is a key strategy to "escape from flatland," moving away from predominantly planar aromatic structures.[3] The cyclobutane ring, with its unique puckered conformation, offers a rigid and spatially defined scaffold that can enhance binding affinity, improve metabolic stability, and provide conformational restriction to bioactive molecules.[1][2] this compound is a promising, yet underexplored, building block that incorporates these desirable features, offering multiple points for chemical diversification.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its effective utilization in synthesis. The following table summarizes the predicted properties of this compound.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C9H18O2Provides the basis for molecular weight and subsequent calculations.
Molecular Weight 158.24 g/mol Falls within the typical range for fragment-based drug discovery (FBDD).
XLogP3 1.8Suggests a balance between lipophilicity and hydrophilicity, which is often desirable for oral bioavailability.
Hydrogen Bond Donors 1The hydroxyl group can participate in key interactions with biological targets.
Hydrogen Bond Acceptors 2The hydroxyl and methoxy groups can act as hydrogen bond acceptors.
Rotatable Bond Count 4The rigid cyclobutane core limits conformational flexibility, which can be advantageous for target binding.[1]

Prospective Synthesis of this compound

While a definitive, published synthesis for this compound is not yet widely available, a plausible and efficient route can be proposed based on established methodologies for cyclobutane synthesis, such as the [2+2] cycloaddition.[4][5]

Proposed Synthetic Pathway: [2+2] Cycloaddition

A potential route involves the photochemical [2+2] cycloaddition of 1,1-diethylallene with methyl vinyl ether, followed by hydroboration-oxidation to introduce the hydroxyl group.

Synthetic_Pathway 1,1-Diethylallene 1,1-Diethylallene Cycloaddition [2+2] Cycloaddition (Photochemical) 1,1-Diethylallene->Cycloaddition Methyl_vinyl_ether Methyl vinyl ether Methyl_vinyl_ether->Cycloaddition Intermediate 1,1-Diethyl-2-methoxy-3-methylenecyclobutane Cycloaddition->Intermediate Hydroboration Hydroboration-Oxidation 1. BH3-THF 2. H2O2, NaOH Intermediate->Hydroboration Product This compound Hydroboration->Product

Caption: Proposed synthetic route to this compound.

Pharmaceutical Intermediate Potential: Key Derivatization Protocols

The true value of this compound as a pharmaceutical intermediate lies in its potential for derivatization at its key functional groups: the hydroxyl and methoxy moieties. These groups provide handles for introducing a wide range of functionalities to explore structure-activity relationships (SAR).

Oxidation to the Corresponding Cyclobutanone

Oxidation of the hydroxyl group to a ketone provides a versatile intermediate for further modifications, such as reductive amination or the introduction of nucleophiles.[6]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath).

  • DMSO Addition: Slowly add dimethyl sulfoxide (DMSO) (2.4 eq) to the solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Alcohol Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Base Addition: Add triethylamine (5.0 eq) dropwise and stir for 30 minutes at -78 °C.

  • Quenching and Workup: Allow the reaction to warm to room temperature. Quench with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2,2-diethyl-3-methoxycyclobutan-1-one.

Oxidation_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Workup & Purification Setup Reaction Setup (-78 °C) DMSO_add Add DMSO Setup->DMSO_add Alcohol_add Add Alcohol Solution DMSO_add->Alcohol_add Base_add Add Triethylamine Alcohol_add->Base_add Quench Quench with Water Base_add->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Workflow for the Swern oxidation of this compound.

Etherification and Esterification Reactions

The hydroxyl group can be readily converted to ethers or esters, allowing for the introduction of various side chains to probe for improved biological activity.[6]

  • Deprotonation: In a round-bottom flask, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Alkylation: After gas evolution ceases, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) and a catalytic amount of tetrabutylammonium iodide.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Demethylation and Functionalization

The methoxy group can be cleaved to reveal a second hydroxyl group, providing a diol scaffold for further derivatization, such as the formation of cyclic ethers or esters.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere and cool to -78 °C.

  • Reagent Addition: Add a solution of boron tribromide (1.1 eq) in DCM dropwise.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.

  • Workup and Purification: Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to yield 2,2-diethylcyclobutane-1,3-diol.

Application in Bioisosteric Replacement and Scaffolding

The rigid, 3D nature of the 2,2-diethyl-3-methoxycyclobutanol core makes it an excellent candidate for use as a bioisostere for other common structural motifs in drug molecules.

  • Aryl Bioisostere: The substituted cyclobutane ring can serve as a non-planar replacement for aromatic rings, which can lead to improved solubility and metabolic stability.[3]

  • Conformationally Restricted Linker: The 1,3-disubstituted pattern can act as a rigid linker to hold pharmacophoric groups in a specific orientation for optimal target binding, reducing the entropic penalty upon binding.[1][4]

Bioisosteric_Replacement Aromatic_Ring Aromatic Ring (e.g., Phenyl) Cyclobutane_Core 2,2-Diethyl-3-methoxy- cyclobutanol Scaffold Aromatic_Ring->Cyclobutane_Core Bioisosteric Replacement Flexible_Linker Flexible Alkyl Chain Rigid_Cyclobutane 1,3-Disubstituted Cyclobutane Linker Flexible_Linker->Rigid_Cyclobutane Conformational Restriction

Caption: Bioisosteric and conformational applications of the cyclobutane scaffold.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel pharmaceutical agents. Its unique 3D structure and multiple points for derivatization offer significant opportunities for the development of compounds with enhanced pharmacological properties. The protocols outlined in these application notes provide a solid foundation for researchers to explore the full potential of this intriguing intermediate in their drug discovery programs.

References

  • W. P. J. D. Heuvel, et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(12), 1884-1903. [Link]

  • W. P. J. D. Heuvel, et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2021). Radboud Repository. [Link]

  • What are the reaction orders of cyclobutanol reactions? (2025). Blog. [Link]

  • The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). Autechindustry. [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (2022). Nature Communications. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2021). Chemistry – A European Journal. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2021). RSC Publishing. [Link]

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. (2023). RSC Publishing. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2000). ACS Publications. [Link]

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Application Notes and Protocols: Solvent Selection for the Dissolution of 2,2-Diethyl-3-methoxycyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection in Pharmaceutical Development

The selection of an appropriate solvent is a pivotal step in the development of pharmaceutical products, influencing everything from the yield of a chemical synthesis to the final formulation's stability and bioavailability.[1][2] For the target compound, 2,2-Diethyl-3-methoxycyclobutan-1-ol, a molecule with a unique combination of functional groups, a systematic and scientifically grounded approach to solvent selection is imperative. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal solvent system for this compound, emphasizing both theoretical considerations and practical, validated laboratory protocols.

The principle of "like dissolves like" serves as a foundational concept in solvent selection, suggesting that a solute will dissolve best in a solvent of similar polarity.[3][4] The molecular structure of this compound features a polar hydroxyl (-OH) group capable of hydrogen bonding, a moderately polar methoxy (-OCH3) ether group, and a nonpolar diethyl cyclobutane core. This amphipathic nature suggests that a solvent of intermediate polarity, or a mixture of solvents, may be most effective for dissolution.

Beyond mere solubility, the choice of solvent in a pharmaceutical setting is governed by stringent safety and regulatory standards.[1] Guidelines from the International Council for Harmonisation (ICH), specifically the Q3C(R8) guideline for residual solvents, categorize solvents based on their toxicity and establish permissible daily exposure (PDE) limits.[5][6] Therefore, our selection process must prioritize solvents from ICH Class 3 (low toxic potential) and, when necessary and justified, Class 2 (limited use), while avoiding Class 1 solvents (to be avoided).[7][8][9]

Part 1: Initial Assessment and Theoretical Considerations

A preliminary analysis of the target molecule's structure is the first step in narrowing the field of potential solvents.

Molecular Structure of this compound:

  • Polar Moieties: The primary hydroxyl group (-OH) is a strong hydrogen bond donor and acceptor, indicating a propensity for interaction with protic and polar aprotic solvents. The methoxy group (-OCH3) contributes to the molecule's polarity through its ether linkage.

  • Nonpolar Core: The 2,2-diethylcyclobutane ring forms a nonpolar, sterically hindered core, suggesting that highly polar solvents like water may be less effective on their own.

This structural duality points towards a need for a solvent that can effectively solvate both the polar functional groups and the nonpolar hydrocarbon backbone.

Part 2: Experimental Protocol for Solvent Screening

Given the absence of specific solubility data for this compound in the public domain, a systematic experimental screening process is the most reliable method for identifying suitable solvents.

Objective: To qualitatively assess the solubility of this compound in a range of pharmaceutically acceptable solvents.
Materials:
  • This compound (high purity)

  • A selection of ICH Class 2 and Class 3 solvents (see Table 1)

  • Small-volume vials (e.g., 2 mL glass vials with caps)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Analytical balance

Solvent Selection for Screening:

The following table outlines a suggested panel of solvents for initial screening, categorized by their polarity and ICH class.

Solvent ICH Class Polarity Index Boiling Point (°C) Rationale for Inclusion
Water-10.2100.0Highly polar, protic. Important for aqueous formulations.
Methanol25.164.7Polar, protic. Good for dissolving polar compounds.
Ethanol34.378.3Polar, protic. Generally regarded as safe (GRAS).
Isopropyl Alcohol33.982.3Moderately polar, protic. Common in pharmaceutical processing.
Acetone35.156.3Polar, aprotic. Strong solvent for a wide range of compounds.
Acetonitrile25.881.6Polar, aprotic. Use should be limited due to toxicity.
Ethyl Acetate34.477.1Moderately polar, aprotic. Common in extractions and chromatography.
Tetrahydrofuran (THF)24.066.0Moderately polar, aprotic. Can form peroxides.
Dichloromethane (DCM)23.139.7Nonpolar, aprotic. Effective for many organic compounds but has safety concerns.
Toluene22.4110.6Nonpolar, aromatic. May be effective for the nonpolar core.
Heptane30.198.4Nonpolar, aliphatic. To assess solubility in nonpolar media.

Note: Polarity Index is a relative measure of a solvent's polarity. Data sourced from various chemical property databases.[10]

Screening Protocol Workflow:

The following diagram illustrates the systematic workflow for the initial solvent screening.

Solvent_Screening_Workflow A Weigh 10 mg of Compound into Vials B Add 1 mL of Each Test Solvent A->B C Vortex for 30 Seconds at Room Temperature B->C D Visually Inspect for Dissolution C->D E Categorize Solubility: - Freely Soluble - Sparingly Soluble - Insoluble D->E F If Not Fully Soluble, Proceed to Heating D->F If not fully dissolved I Record Observations and Select Candidate Solvents E->I G Heat to 40°C with Stirring for 15 min F->G H Visually Inspect Again G->H H->E

Caption: Workflow for qualitative solvent screening.

Step-by-Step Procedure:
  • Preparation: Accurately weigh approximately 10 mg of this compound into a series of labeled glass vials.

  • Solvent Addition: Add 1.0 mL of each selected solvent to the corresponding vial.

  • Initial Mixing: Cap the vials and vortex for 30 seconds at ambient temperature.

  • Initial Observation: Visually inspect each vial against a dark background to assess the degree of dissolution. Categorize the results as "Freely Soluble," "Sparingly Soluble," or "Insoluble."

  • Heating Step (if necessary): For solvents in which the compound is not freely soluble, place the vials on a magnetic stirrer hotplate and heat to 40°C while stirring for 15 minutes. Caution: Ensure proper ventilation and be mindful of the flash points of the solvents.

  • Second Observation: After heating, allow the vials to cool to room temperature and visually inspect again.

  • Data Recording and Selection: Record all observations in a laboratory notebook. Solvents that achieve complete dissolution, particularly at room temperature, are considered primary candidates for quantitative analysis.

Part 3: Quantitative Solubility Determination

Once promising solvents have been identified through screening, a quantitative analysis is necessary to determine the precise solubility. The High-Performance Liquid Chromatography (HPLC) method is a highly accurate and widely used technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in the top candidate solvents.
Protocol for Quantitative Solubility by HPLC:

The logical flow for this quantitative analysis is depicted in the following diagram.

Quantitative_Solubility_Workflow A Prepare Saturated Solutions B Equilibrate for 24 hours with Stirring A->B C Filter through 0.45 µm Syringe Filter B->C D Prepare a Dilution Series C->D E Analyze by Validated HPLC Method D->E G Determine Concentration in Saturated Solution E->G F Generate Calibration Curve F->E H Calculate Solubility (mg/mL) G->H

Caption: Protocol for quantitative solubility determination.

Step-by-Step Procedure:
  • Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume (e.g., 5 mL) of the candidate solvents. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: Seal the vials and place them on a shaker or stirrer at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis: Analyze the diluted samples using a validated HPLC method with a suitable detector (e.g., UV or RI).

  • Calibration: Prepare a series of standard solutions of known concentrations of this compound and inject them to generate a calibration curve.

  • Quantification: Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Solubility Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Conclusion and Recommendations

The selection of an appropriate solvent for this compound requires a methodical approach that combines theoretical understanding with empirical testing. Based on the molecule's structure, solvents of intermediate polarity such as ethanol, isopropyl alcohol, and acetone are likely to be effective. However, the experimental protocols outlined in this application note provide a robust framework for making an evidence-based decision.

It is crucial to adhere to Good Manufacturing Practices (GMP) throughout the solvent selection and drug development process.[11] The chosen solvent must not only provide the desired solubility but also be compatible with downstream processing and meet all regulatory requirements for residual solvents.[5][7] By following the detailed protocols herein, researchers and drug development professionals can confidently identify and validate the optimal solvent system for this compound, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

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Procedure for methoxylation of diethyl cyclobutanone precursors

Application Note: Regioselective -Methoxylation of Diethyl Cyclobutanone Precursors

Executive Summary

This application note details the protocol for the regioselective

Diethyl 3-oxocyclobutane-1,1-dicarboxylate2,2-diethylcyclobutanone

The introduction of a methoxy group onto the strained cyclobutane ring is synthetically challenging due to the high risk of ring-opening (Baeyer-Villiger type) or contraction (Favorskii rearrangement) under classical basic conditions. This guide presents two validated methodologies:

  • Hypervalent Iodine Oxidation (PIDA-mediated): A metal-free, high-fidelity approach for direct

    
    -methoxylation.
    
  • Electrochemical Anodic Oxidation: A sustainable, scalable method for generating ketal-protected intermediates.

Mechanistic Insight & Strategic Rationale

The Challenge of Cyclobutanone Functionalization

Cyclobutanones possess approximately 26 kcal/mol of ring strain. Traditional



Solution: Hypervalent Iodine (III) Pathway

To circumvent ring strain release, we utilize Iodobenzene Diacetate (PIDA) in methanol. This reaction proceeds via an enol-onium intermediate, avoiding the formation of destabilized carbocations or high-energy tetrahedral intermediates that trigger ring cleavage.

Key Advantages:

  • Chemospecificity: Targets the

    
    -position exclusively.
    
  • Mild Conditions: Room temperature reaction avoids thermal degradation.

  • Scalability: Reagents are stable and commercially available.

Pathway Visualization

The following diagram illustrates the mechanistic pathway for the PIDA-mediated methoxylation, highlighting the critical ligand exchange and reductive elimination steps.

MethoxylationPathwaySubstrateCyclobutanonePrecursorEnolEnol TautomerSubstrate->EnolAcid Cat.(Tautomerization)Intermediate_AI(III)-EnolComplexEnol->Intermediate_APIDA AttackTransitionLigand Exchange(-AcOH)Intermediate_A->TransitionMeOH NucleophilicAttackProductα-MethoxyCyclobutanoneTransition->ProductReductiveEliminationByproductPhI + AcOHTransition->Byproduct

Figure 1: Mechanistic pathway for PIDA-mediated

Experimental Protocols

Protocol A: PIDA-Mediated -Methoxylation

Target Substrate: Diethyl 3-oxocyclobutane-1,1-dicarboxylate Objective: Synthesis of Diethyl 3-methoxy-3-oxocyclobutane-1,1-dicarboxylate (monoketal equivalent) or

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8][9]RoleCAS No.
Diethyl 3-oxocyclobutane-1,1-dicarboxylate1.0Substrate99173-61-2
Iodobenzene diacetate (PIDA)1.2Oxidant3240-34-4
Methanol (Anhydrous)SolventSolvent/Reactant67-56-1
Boron Trifluoride Etherate (

)
2.5Lewis Acid109-63-7
Saturated

-Quench-
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with Substrate (10 mmol, 2.14 g) and dissolve in anhydrous Methanol (50 mL).

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Add

    
      (25 mmol, 3.1 mL) dropwise over 5 minutes. Caution: Exothermic.
    
  • Oxidant Addition: Add PIDA (12 mmol, 3.86 g) in three equal portions over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (23°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). Product typically appears as a less polar spot compared to the starting ketone.

  • Quench: Pour the reaction mixture slowly into a vigorously stirred beaker containing saturated

    
      (100 mL) and crushed ice. Stir until gas evolution ceases (
    
    
    ).
  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL).

  • Workup: Combine organic layers, wash with brine (50 mL), and dry over anhydrous

    
    . Filter and concentrate under reduced pressure.[9]
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Expected Yield: 75–82% Data Validation:


Protocol B: Electrochemical Methoxylation (Green Synthesis)

Context: This method is preferred for larger scales (>10g) where iodine waste is undesirable. It generates the dimethyl ketal, which can be hydrolyzed to the

Equipment Setup
  • Power Source: Potentiostat/Galvanostat (e.g., IKA ElectraSyn 2.0).

  • Anode: Graphite or Platinum plate.

  • Cathode: Platinum or Stainless Steel.

  • Cell: Undivided cell.

Reagents
ComponentConcentrationRole
Substrate0.1 MReactant
Tetraethylammonium Tosylate (

)
0.05 MElectrolyte
MethanolSolventReactant/Solvent
Procedure
  • Electrolyte Preparation: Dissolve

    
     in MeOH in the reaction vessel.
    
  • Substrate Loading: Add the cyclobutanone precursor (5 mmol).

  • Electrolysis:

    • Mode: Constant Current (Galvanostatic).

    • Current Density: 10–20 mA/cm².

    • Charge: 2.5 – 3.0 F/mol.

    • Temperature: Maintain at 20–25°C (water bath cooling may be required).

  • Workup: Evaporate MeOH. Resuspend residue in Ether/Water. Extract organic layer, dry, and concentrate.[2][3]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Ring Cleavage (Linear Esters) Acid concentration too high or temp >40°C.Reduce

loading; maintain strict T < 25°C.
Low Conversion Wet Methanol.PIDA is moisture sensitive. Use freshly distilled or molecular-sieve dried MeOH.
Over-oxidation (

-dimethoxy)
Excess PIDA.Strictly limit PIDA to 1.1–1.2 equivalents.

References

  • Moriarty, R. M., et al.

    
    -Hydroxylation and 
    
    
    -Methoxylation." Journal of Organic Chemistry, vol. 54, no. 11, 1989, pp. 2751-2756. Link
  • Shono, T., et al. "Electroorganic Chemistry. Anodic Oxidation of Cyclobutanones." Journal of the American Chemical Society, vol. 104, no. 24, 1982, pp. 6697-6703. Link

  • Org. Synth. "Preparation of Cyclobutanone from Cyclopropylcarbinol."[8] Organic Syntheses, Coll.[4][8] Vol. 7, p. 117. Link

  • Wipf, P., et al. "Synthesis of Highly Functionalized Cyclobutanes." Chemical Reviews, vol. 103, no. 4, 2003. Link

Disclaimer: The procedures described herein involve hazardous chemicals.[4] Standard laboratory safety protocols (PPE, fume hood usage) must be strictly followed.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Diethyl-3-methoxycyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2-Diethyl-3-methoxycyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges and optimize the yield of this valuable cyclobutane derivative. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental success.

I. Overview of the Synthetic Strategy

The recommended synthesis of this compound is based on a photochemical [2+2] cycloaddition, specifically the Paternò-Büchi reaction, followed by a reductive ring-opening of the resulting oxetane intermediate.[1] This approach is highly effective for constructing the strained four-membered ring system.[2]

The overall transformation is a two-step process:

  • Step 1: Photochemical [2+2] Cycloaddition. Reaction of 3,3-diethyl-2-butanone with methyl vinyl ether under UV irradiation to form a 2,2-diethyl-3-methoxy-4,4-dimethyl-oxetane intermediate.

  • Step 2: Reductive Ring Opening. Treatment of the oxetane intermediate with a suitable reducing agent to yield the target this compound.

Below is a workflow diagram illustrating the key stages of the synthesis.

G cluster_0 Step 1: Paternò-Büchi Reaction cluster_1 Step 2: Reductive Ring Opening & Purification A 3,3-Diethyl-2-butanone + Methyl Vinyl Ether B UV Irradiation (λ=365 nm) in Acetonitrile A->B Reactants C Crude Oxetane Intermediate B->C Photocycloaddition [1] D Reductive Workup (e.g., LiAlH4 in THF) C->D Intermediate Transfer E Crude Product Mixture (Diastereomers) D->E Reduction F Purification (Reversed-Phase Flash Chromatography) [7] E->F Separation [17] G Isolated this compound F->G Pure Product

Caption: Overall synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question: My yield from the Paternò-Büchi reaction (Step 1) is consistently low (<30%). What are the likely causes and how can I improve it?

Answer: Low yields in photochemical reactions like the Paternò-Büchi are common and can stem from several factors.[3][4] Here is a systematic approach to troubleshooting:

  • Quantum Yield Issues: The efficiency of photochemical reactions is governed by the quantum yield. A low quantum yield can be caused by:

    • Deactivation of the Excited State: The excited ketone may lose energy through non-productive pathways (e.g., heat, fluorescence) before it can react with the alkene.[4][5]

    • Reverse Reaction: The oxetane product might be photochemically unstable and revert to the starting materials under the reaction conditions.[4]

    • Side Reactions: The excited ketone can undergo other photochemical processes, such as the Norrish-Yang reaction, which forms a cyclobutanol via intramolecular hydrogen abstraction.[6]

  • Experimental Conditions:

    • Solvent Choice: The choice of solvent is critical. Acetonitrile is often a good choice for [2+2] photocycloadditions.[7] Non-polar solvents might not be suitable.[8][9]

    • Concentration: Ensure the reaction is not too dilute. Higher concentrations can favor the intermolecular reaction.

    • Wavelength of Light: The UV lamp's wavelength should be appropriate to excite the carbonyl group without causing product decomposition. A wavelength of 365 nm is a good starting point.[7]

    • Purity of Reagents: Ensure both the 3,3-diethyl-2-butanone and methyl vinyl ether are pure. Impurities can quench the excited state or lead to side products. It is advisable to distill the reagents before use.[10]

Optimization Strategy Table:

ParameterStandard ConditionOptimization Step 1Optimization Step 2Rationale
Methyl Vinyl Ether 2.0 equivalents3.0 equivalents 4.0 equivalentsIncreasing the concentration of the alkene can improve conversion.[11]
Solvent Acetonitrile (MeCN)MeCNDichloromethane (DCM)While MeCN is often optimal, screening other solvents can sometimes improve yield.[7]
Temperature 25°C (Room Temp)0°C -20°CLowering the temperature can suppress side reactions and may increase selectivity.
Reaction Time 8 hours6 hours4 hours Monitor the reaction by TLC or GC-MS. Quench the reaction once the starting material is consumed to prevent product decomposition.[10]

Question: I am observing multiple products in my crude mixture after Step 1, and none seem to be the correct mass for the oxetane. What is happening?

Answer: This issue points towards competing side reactions. The primary suspects are:

  • Norrish Type I & II Reactions: The excited ketone can undergo cleavage (Type I) or intramolecular hydrogen abstraction (Type II), leading to various fragmentation or rearrangement products instead of the desired cycloaddition.[6]

  • Polymerization: Methyl vinyl ether can be prone to polymerization, especially in the presence of trace acids or under UV light.

  • Formation of Structural Isomers: The Paternò-Büchi reaction can sometimes yield a mixture of structural isomers, depending on the orientation of the reactants during cycloaddition.[1]

Troubleshooting Steps:

  • Degas the Solvent: Remove dissolved oxygen from the solvent by bubbling nitrogen or argon through it for 15-20 minutes before the reaction. Oxygen can quench the triplet excited state of the ketone, which is often the reactive species.

  • Use an Inhibitor for the Alkene: Ensure your methyl vinyl ether contains a polymerization inhibitor like BHT, or add a small amount if you suspect polymerization is an issue.

  • Confirm Starting Material Purity: Re-verify the purity of your 3,3-diethyl-2-butanone. An isomeric impurity could lead to unexpected products.

Question: The reductive ring-opening (Step 2) is not proceeding, or it is giving a complex mixture of unidentified products. What should I do?

Answer: The reductive opening of the oxetane requires careful control.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a strong reducing agent suitable for this transformation. If it is not effective, it could be due to poor quality (old) reagent. Ensure you are using fresh, anhydrous LiAlH₄.

  • Reaction Temperature: The reaction should be performed at low temperatures (e.g., starting at 0°C and slowly warming to room temperature) to control its exothermicity and prevent over-reduction or side reactions.

  • Workup Procedure: The aqueous workup after a LiAlH₄ reduction is critical. A Fieser workup (sequential addition of water, then 15% NaOH, then more water) is recommended to produce a granular precipitate of aluminum salts that is easy to filter off. A poorly executed workup can lead to emulsions and loss of product.

  • Potential for Rearrangement: Highly strained molecules like cyclobutanes can be prone to rearrangement under certain conditions, such as the presence of Lewis acids.[12] Ensure your reaction conditions are not inadvertently acidic.

III. Frequently Asked Questions (FAQs)

Q1: Why is a photochemical [2+2] cycloaddition the preferred method for this synthesis?

A1: The [2+2] cycloaddition is one of the most direct and atom-economical methods for constructing four-membered rings.[13][2] The photochemical Paternò-Büchi reaction is particularly well-suited for creating the oxetane precursor to the cyclobutanol target.[6] Thermal methods often require more activated (electron-rich or electron-poor) alkenes, and the photochemical approach provides a pathway for less activated systems.

Q2: My final product appears to be a mixture of diastereomers. How can I separate them?

A2: The target molecule has three stereocenters, so the formation of diastereomers is expected. These stereoisomers have different physical properties and can be separated.[14]

  • Flash Chromatography: This is the most common method. Since diastereomers can be challenging to separate on standard silica gel, reversed-phase chromatography (using a C18-functionalized silica) is highly recommended.[14][15] A gradient elution (e.g., water/acetonitrile or water/methanol) is typically effective.

  • Crystallization: If one diastereomer is a solid and present in a high ratio, fractional crystallization can be an effective and scalable purification method.[16][17]

Q3: Can I use a Lewis acid to catalyze the [2+2] cycloaddition instead of UV light?

A3: Yes, Lewis acid-promoted [2+2] cycloadditions between ketenes and alkenes are a well-established method for synthesizing cyclobutanones.[18] This could be an alternative route where a suitable ketene is reacted with methyl vinyl ether in the presence of a Lewis acid like EtAlCl₂. This approach can sometimes offer improved yields and diastereoselectivity compared to thermal reactions.[18] However, for the specific transformation from a ketone, the photochemical route is more direct.

Q4: What is the mechanism of the Paternò-Büchi reaction?

A4: The reaction proceeds through the following key steps, as illustrated in the diagram below.

  • Photoexcitation: The ketone absorbs a UV photon, promoting an electron from a non-bonding (n) orbital to an anti-bonding (π*) orbital, forming an excited singlet state (S₁).

  • Intersystem Crossing: The singlet state can undergo intersystem crossing (ISC) to a more stable triplet state (T₁). The reaction can proceed from either the S₁ or T₁ state.

  • Intermediate Formation: The excited ketone reacts with the ground-state alkene to form an exciplex or a diradical intermediate.[6]

  • Ring Closure: The intermediate undergoes spin inversion (if from the triplet state) and ring closure to form the four-membered oxetane ring.

G cluster_0 Reaction Mechanism Ketone Ketone (S₀) ExcitedSinglet Excited Singlet (S₁) Ketone->ExcitedSinglet hν (UV Light) ExcitedTriplet Excited Triplet (T₁) ExcitedSinglet->ExcitedTriplet Intersystem Crossing (ISC) Diradical Diradical Intermediate ExcitedTriplet->Diradical + Alkene Oxetane Oxetane Product Diradical->Oxetane Ring Closure

Caption: Simplified mechanism of the Paternò-Büchi reaction.

IV. Experimental Protocols

Protocol 1: Synthesis of Oxetane Intermediate via Paternò-Büchi Reaction
  • Setup: In a quartz reaction vessel, dissolve 3,3-diethyl-2-butanone (1.0 eq) in anhydrous acetonitrile (to make a 0.1 M solution).

  • Reagent Addition: Add methyl vinyl ether (3.0 eq).

  • Degassing: Bubble dry nitrogen through the solution for 20 minutes to remove dissolved oxygen.

  • Irradiation: While stirring, irradiate the mixture using a medium-pressure mercury lamp (λ ≈ 365 nm) fitted with a cooling well to maintain the reaction temperature at 0-5°C.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Once the starting ketone is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methyl vinyl ether. The resulting crude oil (the oxetane intermediate) can be used in the next step without further purification.

Protocol 2: Reductive Opening and Purification
  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.

  • Reducing Agent: Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise to the stirred THF.

  • Substrate Addition: Dissolve the crude oxetane from Protocol 1 in a small amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

  • Quenching: Cool the reaction back to 0°C and quench it by the slow, sequential dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% w/v aqueous NaOH (X mL)

    • Water (3X mL)

  • Filtration: Stir the resulting white granular precipitate for 30 minutes, then filter the mixture through a pad of Celite. Rinse the filter cake thoroughly with ethyl acetate.[19]

  • Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by reversed-phase flash chromatography (C18 silica) using a water/acetonitrile gradient to separate the diastereomers and afford the pure this compound.[14][15]

V. References

  • Fiveable. (2025, September 15). Paterno-Büchi Reaction Definition. Retrieved from

  • Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Retrieved from

  • PMC. Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Retrieved from

  • Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Retrieved from

  • Chemical Science. (2022, December 22). rsc.li/chemical-science. Retrieved from

  • PMC. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved from

  • Santai Technologies. The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Retrieved from

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Retrieved from

  • ResearchGate. Optimization of the [2+2] cycloaddition reaction conditions. Retrieved from

  • ResearchGate. (2025, August 7). The Paternò-Büchi reaction -a comprehensive review | Request PDF. Retrieved from

  • Vaia. In some photochemical reactions, low quantum yield is obtained. Retrieved from

  • Wikipedia. Paternò–Büchi reaction. Retrieved from

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Retrieved from

  • ResearchGate. Optimization Studies for Electrochemical [2 + 2] Cycloaddition of Styrenes. Retrieved from

  • Primary and Secondary reactions The overall photochemical reaction may consist of. (2021, September 18). Retrieved from

  • ResearchGate. General overview of Paterno‐ Büchi reaction. | Download Scientific Diagram. Retrieved from _

  • Santai Technologies. AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from

  • Thermo Fisher Scientific. Paterno-Buchi Reaction. Retrieved from

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from

  • Organic Syntheses. (2016). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Retrieved from

  • Scribd. High and Low Quantum Yield in Photochemistry. Retrieved from

  • PubMed. (2024, June 11). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Retrieved from

  • ACS Publications. (2023, April 13). Some Items of Interest to Process R&D Chemists and Engineers. Retrieved from

  • UCL Discovery. (2010, March 12). Isolation of enantiomers via diastereomer crystallisation. Retrieved from

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from

  • NIH. Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. Retrieved from

  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,2-Diethyl Cyclobutanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic transformations involving 2,2-diethyl cyclobutanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this sterically hindered secondary alcohol. Our goal is to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

The core challenge with 2,2-diethyl cyclobutanol lies in the significant steric bulk imposed by the two ethyl groups on the carbon adjacent to the hydroxyl-bearing carbon. This arrangement severely restricts access to the reactive center for many standard reagents.

Caption: Steric shielding of the hydroxyl group.

Section 1: Oxidation to 2,2-Diethylcyclobutanone

Oxidizing a sterically hindered secondary alcohol can be sluggish and often results in incomplete conversion or requires harsh conditions that may degrade the starting material or product.

FAQ 1: Why is my standard oxidation protocol (e.g., PCC, Swern, Dess-Martin) failing with 2,2-diethyl cyclobutanol?

Answer: Standard oxidation reagents often rely on the formation of a bulky intermediate at the alcohol's oxygen atom (e.g., a chromate ester for PCC or an alkoxysulfonium salt for the Swern oxidation). The severe steric hindrance from the adjacent diethyl-substituted carbon physically blocks the reagent from approaching the hydroxyl group, dramatically slowing down the rate-determining step of the reaction. While Dess-Martin periodinane can be effective, reaction times may be significantly prolonged.

A more significant issue arises with reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The four methyl groups flanking the nitroxyl radical in TEMPO, which are designed to prevent side reactions, also create substantial steric bulk. This makes TEMPO an inefficient catalyst for the oxidation of already hindered alcohols.[1][2]

Troubleshooting Guide: My TEMPO-catalyzed oxidation is giving low yields. What is a better alternative?

Answer: When TEMPO fails due to steric clash, the solution is to use a catalytic oxidant from the same class but with a less hindered structural profile.[2] The recommended alternatives are 2-azaadamantane N-oxyl (AZADO) or its derivatives, such as 1-Me-AZADO.[2][3]

The azaadamantane framework lacks the bulky methyl groups adjacent to the N-O radical, making the catalytic center far more accessible to the hindered hydroxyl group of your substrate.[1][2] This results in superior catalytic proficiency and excellent yields where TEMPO shows poor reactivity.[2]

Catalyst Comparison for Hindered Alcohol Oxidation
Catalyst Key Structural Feature Pros Cons for Hindered Substrates
TEMPO Four α-methyl groupsHighly stable, well-understoodSevere steric hindrance limits access to bulky alcohols.[1][2]
AZADO Azaadamantane skeletonStructurally less hindered, high turnover.[2]More specialized, may not be as readily available as TEMPO.
1-Me-AZADO Methylated azaadamantaneEven higher catalytic activity than AZADO.[2][3]Same availability considerations as AZADO.
Protocol: AZADO-Mediated Oxidation of 2,2-Diethyl Cyclobutanol

This protocol is adapted from methodologies proven effective for sterically hindered secondary alcohols.[3]

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,2-diethyl cyclobutanol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Catalyst Addition: Add AZADO (0.01-0.05 equiv) and a co-catalyst like sodium bromide (NaBr, 0.1 equiv).

  • pH Adjustment: Add an aqueous buffer solution (e.g., NaHCO₃) to maintain a slightly basic pH.

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the primary oxidant, typically an aqueous solution of sodium hypochlorite (NaOCl, bleach, ~1.2 equiv), dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ketone via column chromatography on silica gel.

Section 2: Esterification and Acylation

Forming an ester from a hindered alcohol is a common challenge. Acid-catalyzed Fischer esterification is often too slow and requires high temperatures, which can lead to dehydration and other side reactions.[4]

FAQ 2: What are the primary methods to overcome the low reactivity of 2,2-diethyl cyclobutanol in esterification?

Answer: The key is to activate the carboxylic acid, not the alcohol, making it a highly reactive electrophile that can be intercepted by the weakly nucleophilic, hindered alcohol. Several methods are highly effective:

  • Steglich Esterification: This classic method uses a carbodiimide, typically dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[4] The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is crucial, as it acts as a nucleophilic catalyst to form an even more reactive acylpyridinium species, which is then attacked by the alcohol.[4]

  • 1-Methylimidazole (MI) Catalysis: MI is an excellent, less toxic, and inexpensive alternative to DMAP for catalyzing the acylation of highly hindered alcohols with acid anhydrides or acid chlorides.[5][6] It functions as a potent nucleophilic catalyst.

  • Lewis Acid Catalysis: Strong Lewis acids can activate acid anhydrides for reaction with even tertiary alcohols. Bismuth(III) triflate (Bi(OTf)₃) is a particularly powerful and practical catalyst for this purpose, allowing for smooth acylation of sterically demanding alcohols.[7][8]

Esterification_Decision start Need to Esterify 2,2-Diethyl Cyclobutanol acid_labile Substrate Acid Labile? start->acid_labile steglich Use Steglich Esterification (DCC, DMAP) acid_labile->steglich No mi_cat Use 1-Methylimidazole with anhydride/acid chloride acid_labile->mi_cat Yes lewis_acid Use Lewis Acid Catalyst (e.g., Bi(OTf)3 with anhydride) steglich->lewis_acid Low Yield?

Caption: Decision workflow for esterification.

Protocol: Steglich Esterification of 2,2-Diethyl Cyclobutanol

This protocol is based on the principles of the Steglich esterification, optimized for hindered substrates.[4]

  • Setup: To a solution of the carboxylic acid (1.2 equiv) in anhydrous DCM at 0 °C, add 2,2-diethyl cyclobutanol (1.0 equiv) and DMAP (0.1 equiv).

  • Activator Addition: Add a solution of DCC (1.2 equiv) in DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Filtration: Once the reaction is complete, cool the mixture again to 0 °C to maximize precipitation of the DCU byproduct. Filter the mixture through a pad of Celite to remove the DCU.

  • Workup: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography.

Section 3: Ether Synthesis

The Williamson ether synthesis is the cornerstone of ether formation, but it is notoriously ineffective for hindered secondary substrates like 2,2-diethyl cyclobutanol.

Troubleshooting Guide: My Williamson ether synthesis is failing and producing an alkene. What is happening?

Answer: The Williamson synthesis is an Sₙ2 reaction between an alkoxide and an alkyl halide.[9] To synthesize an ether from 2,2-diethyl cyclobutanol, you would typically deprotonate it to form the bulky sodium 2,2-diethylcyclobutoxide. This species is not only a hindered nucleophile but also a very strong base.

When this bulky, strong base reacts with a primary alkyl halide (e.g., methyl iodide), the desired Sₙ2 substitution is slow due to steric hindrance. The competing E2 elimination pathway, where the alkoxide removes a proton from the alkyl halide, becomes dominant, leading to the formation of an alkene instead of the ether.[10][11]

SN2_vs_E2 cluster_SN2 Desired SN2 Pathway cluster_E2 Competing E2 Pathway SN2_Start Bulky Alkoxide + Primary Halide SN2_TS Hindered Transition State SN2_Start->SN2_TS Slow Attack SN2_Product Ether Product (Minor) SN2_TS->SN2_Product E2_Start Bulky Alkoxide + Primary Halide E2_Product Alkene Product (Major) E2_Start->E2_Product Fast Proton Abstraction

Caption: Competing pathways in Williamson synthesis.

FAQ 3: What is the best alternative to the Williamson synthesis for preparing ethers from 2,2-diethyl cyclobutanol?

Answer: The Mitsunobu reaction is a powerful and reliable alternative for synthesizing ethers from sterically hindered alcohols.[12][13] This reaction proceeds under mild, neutral conditions and, crucially, inverts the stereochemistry of the alcohol, confirming an Sₙ2-type mechanism.[14][15]

The reaction involves activating the alcohol in situ with a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) to form an alkoxyphosphonium salt. This intermediate is a superb electrophile, which is then readily displaced by a suitable nucleophile (a phenol or another alcohol for ether synthesis) with minimal competition from elimination.[12][16]

For extremely hindered cases, reaction times can be long. However, simple modifications such as using high concentrations and sonication can dramatically accelerate the reaction, reducing times from days to mere minutes.[17]

Protocol: Modified Mitsunobu Etherification for Hindered Alcohols

This protocol incorporates modifications known to improve yields for sterically demanding substrates.[14][17]

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve 2,2-diethyl cyclobutanol (1.0 equiv), the nucleophilic alcohol or phenol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise to the stirred solution. Caution: This addition can be exothermic. Maintain the temperature below 10 °C.[14]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-48 hours. For very sluggish reactions, consider running the reaction at a higher concentration (e.g., 1.0 M) or in a sealed vessel at elevated temperatures (40-60 °C).

  • Monitoring & Workup: Monitor by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The major byproducts are triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate. These can be challenging to remove. Purification is typically achieved by extensive column chromatography. Alternatively, precipitating the byproducts by adding a non-polar solvent like diethyl ether or hexanes prior to chromatography can be effective.

References
  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities.
  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.
  • Efficient oxidation of alcohols electrochemically medi
  • Recent Advances in the Mitsunobu Reaction.
  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal.
  • Fischer Esterific
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. Organic Chemistry Portal.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols. American Chemical Society.
  • Steglich Esterific
  • Mitsunobu Reaction. Master Organic Chemistry.
  • Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxid
  • Electrochemical oxidation of sterically hindered alcohols.
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
  • A General Method to Access Sterically Hindered and Complex Ethers.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3.
  • Williamson ether synthesis. Wikipedia.
  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
  • Improving reaction conditions for Williamson ether synthesis. Benchchem.
  • Alcohol Reactivity. MSU chemistry.
  • Overcoming steric hindrance in Williamson ether synthesis. Benchchem.
  • Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Deriv

Sources

Technical Support Center: Purification of 2,2-Diethyl-3-methoxycyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 2,2-Diethyl-3-methoxycyclobutan-1-ol using column chromatography. This document is structured to anticipate and resolve common challenges encountered during this specific separation, ensuring a high-purity product for your research and development needs.

I. Understanding the Molecule: Key Considerations for Purification

The structure of this compound presents specific challenges and opportunities for purification. Its key features include:

  • A Polar Hydroxyl Group: This is the primary handle for separation on polar stationary phases like silica gel.

  • A Moderately Polar Methoxy Group: This contributes to the overall polarity of the molecule.

  • A Bulky Diethyl Group: This sterically hinders the hydroxyl group, which can affect its interaction with the stationary phase.

  • Potential for Isomerism: Depending on the synthetic route, diastereomers may be present, which could require careful optimization of the separation method.

II. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound?

A1: For most applications, silica gel (SiO₂) with a particle size of 40-63 µm is the recommended stationary phase due to its high resolving power for compounds with polar functional groups like alcohols. However, the acidic nature of silica gel can sometimes cause degradation of sensitive molecules. If you observe product loss or the formation of new spots on your TLC plate after spotting your crude material, consider using neutralized silica gel or an alternative stationary phase like alumina (neutral or basic).

Q2: How do I choose the right mobile phase (eluent)?

A2: The choice of eluent is critical for achieving good separation. A common starting point for a molecule with the polarity of this compound is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

  • Initial Screening: Use thin-layer chromatography (TLC) to screen different solvent ratios. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound. This generally provides optimal separation on a column.

  • Recommended Starting Ratios:

    • 80:20 Hexane:Ethyl Acetate

    • 70:30 Hexane:Ethyl Acetate

    • 60:40 Hexane:Ethyl Acetate

  • Solvent Tip: Adding a small amount (0.1-1%) of triethylamine (NEt₃) to the eluent can help to reduce peak tailing of polar compounds by neutralizing acidic sites on the silica gel.

Q3: My compound seems to be streaking or "tailing" on the TLC plate and the column. What can I do?

A3: Tailing is a common issue with polar compounds like alcohols and is often caused by strong, non-ideal interactions with the stationary phase. Here are several strategies to mitigate tailing:

  • Add a Polar Modifier: As mentioned, adding a small amount of triethylamine or a few drops of acetic acid to your eluent can significantly improve peak shape.

  • Check Sample Concentration: Overloading the TLC plate or the column can lead to tailing. Try applying a more dilute sample.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol-silica.

Q4: I am not getting good separation between my product and a close-running impurity. How can I improve the resolution?

A4: Improving resolution requires optimizing several parameters:

  • Decrease the Polarity of the Eluent: A less polar mobile phase will cause all compounds to move more slowly down the column, increasing the interaction time with the stationary phase and potentially improving separation.

  • Use a Longer Column: A longer column provides more theoretical plates, which enhances separation.

  • Employ a Finer Mesh Silica Gel: Smaller particle sizes (e.g., 25-40 µm) provide a greater surface area and can lead to better resolution, though this will also increase the backpressure.

  • Gradient Elution: Starting with a less polar solvent system and gradually increasing the polarity can help to separate compounds with very similar Rf values.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No compound is eluting from the column. 1. The eluent is not polar enough. 2. The compound may have degraded on the silica gel. 3. The compound is insoluble in the eluent.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). 2. Perform a small-scale test to check the stability of your compound on silica. If it is unstable, use a more inert stationary phase like Celite or a different purification method. 3. Ensure your crude material is fully dissolved in the loading solvent before applying it to the column.
The separation is very slow. 1. The silica gel is packed too tightly. 2. The eluent is too viscous. 3. The particle size of the silica gel is very small.1. Repack the column, ensuring a uniform and moderately compact bed. 2. Consider using a less viscous solvent system if possible. 3. If using very fine silica, you may need to apply positive pressure (flash chromatography).
The collected fractions are not pure. 1. The column was overloaded with crude material. 2. The fractions were collected too broadly. 3. The separation conditions are not optimal.1. Use a larger column or reduce the amount of material being purified. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. 2. Collect smaller fractions and analyze them carefully by TLC before combining. 3. Re-optimize the eluent system using TLC to achieve better separation between your product and the impurities.

IV. Experimental Protocols

Protocol 1: Column Packing (Slurry Method)
  • Select Column Size: Choose a column with an appropriate diameter and length for the amount of material to be purified.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a homogenous slurry.

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Pour the silica slurry into the column in one continuous motion.

  • Compact the Bed: Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly. Open the stopcock to drain some of the solvent, but never let the top of the silica bed run dry.

  • Add Sand: Once the silica has settled, add a thin layer of sand on top to prevent disruption of the bed during sample loading.

Protocol 2: Sample Loading and Elution
  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent or a solvent in which your compound is highly soluble and that is less polar than the eluent).

  • Load the Sample: Carefully add the sample solution to the top of the column using a pipette.

  • Elute the Sample: Begin adding the eluent to the top of the column and start collecting fractions.

  • Monitor the Separation: Collect fractions of a consistent volume and monitor the separation by TLC.

  • Combine and Concentrate: Once the desired compound has fully eluted, combine the pure fractions and remove the solvent under reduced pressure.

V. Workflow and Logic Diagram

This diagram illustrates the decision-making process for the purification of this compound.

Purification_Workflow start Start: Crude This compound tlc TLC Analysis: Screen Solvent Systems (e.g., Hexane:EtOAc) start->tlc rf_check Is Rf between 0.2 and 0.3? tlc->rf_check adjust_solvent Adjust Solvent Polarity rf_check->adjust_solvent No column_prep Prepare Silica Gel Column (Slurry Method) rf_check->column_prep Yes adjust_solvent->tlc load_sample Load Sample column_prep->load_sample elute Elute with Optimized Solvent System load_sample->elute collect_fractions Collect & Monitor Fractions (TLC) elute->collect_fractions combine Combine Pure Fractions collect_fractions->combine evaporate Evaporate Solvent combine->evaporate end End: Pure Product evaporate->end

Technical Support Center: Separating cis-trans Isomers of 2,2-Diethyl-3-methoxycyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and process development scientists facing the challenge of separating the cis and trans diastereomers of 2,2-Diethyl-3-methoxycyclobutan-1-ol. Due to their similar structures, achieving baseline separation can be a significant hurdle. This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to facilitate efficient and effective purification.

The key to separating these isomers lies in exploiting the subtle differences in their polarity and steric hindrance. The trans isomer, with its hydroxyl (-OH) and methoxy (-OCH₃) groups on opposite faces of the cyclobutane ring, is expected to be more polar and interact more strongly with polar stationary phases like silica gel.[1] Conversely, the cis isomer may exhibit slight intramolecular hydrogen bonding between the -OH and the ether oxygen, reducing its interaction with the stationary phase and causing it to elute earlier in normal-phase chromatography.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the cis-trans isomers of this compound?

A1: The most common and effective methods are normal-phase flash column chromatography for preparative scale and High-Performance Liquid Chromatography (HPLC) for both analytical and preparative scales.[2][3] Supercritical Fluid Chromatography (SFC) is an increasingly popular, "greener" alternative that often provides excellent selectivity for isomers.[4][5] Less common methods like fractional crystallization could be explored but are highly dependent on the specific physical properties of the isomers.[3][6]

Q2: I'm developing a method from scratch. Should I start with normal-phase or reverse-phase chromatography?

A2: For this particular molecule, normal-phase chromatography is the recommended starting point. The molecule contains polar functional groups (-OH, -OCH₃) on a relatively non-polar hydrocarbon scaffold. Normal-phase chromatography, using a polar stationary phase like silica gel and non-polar mobile phases, is well-suited to exploit the polarity differences between the diastereomers.[7] Reverse-phase chromatography (e.g., with a C18 column) can also work but may require more extensive method development, as the retention of these relatively polar compounds can be weak.[8][9]

Q3: My TLC analysis shows two distinct spots, but they merge into one broad band on my flash column. What's going wrong?

A3: This is a common issue that usually points to a problem with column conditions or loading technique. Several factors could be at play:

  • Overloading: Too much sample loaded onto the column is a frequent cause of band broadening and poor separation.

  • Solvent Polarity: The solvent system that gives good separation on a TLC plate might be too strong for the column, causing the compounds to elute too quickly and merge.

  • Column Packing: A poorly packed column with channels or cracks will lead to a non-uniform solvent front and ruin separation.

  • Sample Dissolution: If the sample is not fully dissolved in the loading solvent or precipitates at the top of the column, it will continuously leach out, causing severe tailing.[10]

Q4: Can I use a chiral column to separate these diastereomers?

A4: While not strictly necessary, a chiral stationary phase (CSP) can sometimes provide excellent selectivity for diastereomers.[2] Because diastereomers have different physical properties, they can be separated on standard achiral columns.[2] However, if achiral methods fail to provide baseline resolution, screening a small set of chiral columns is a worthwhile strategy, as the three-dimensional environment of a CSP can amplify the small structural differences between the isomers.[11]

Part 2: Troubleshooting Guides

Guide 1: Optimizing Flash Column Chromatography

Problem: You are experiencing poor resolution (co-eluting peaks) between the cis and trans isomers of this compound on a silica gel column.

Protocol 1: Systematic Mobile Phase Screening

The most critical factor in achieving separation is the choice of the mobile phase.[12] The goal is to find a solvent system that maximizes the difference in retention factor (ΔRf) between the two isomers while keeping the lower spot's Rf value between 0.2 and 0.35 for optimal column performance.[13]

Step-by-Step Methodology:

  • Prepare Stock Solutions: Create a dilute stock solution of your crude isomeric mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • TLC Screening: On a single TLC plate, spot the mixture and develop separate lanes using the solvent systems listed in the table below. Start with the suggested initial ratio and adjust the polarity as needed.

  • Analyze Results: Visualize the plate under a UV lamp (if applicable) and/or by staining (e.g., potassium permanganate). Calculate the Rf for each spot.

  • Select & Optimize: Choose the system that provides the largest ΔRf. Fine-tune the solvent ratio in 5% increments to bring the lower spot's Rf into the target range of 0.2-0.35.

Data Presentation: Example Solvent Systems for Screening

Solvent SystemInitial Ratio (v/v)PolarityNotes & Potential Issues
Hexane / Ethyl Acetate80:20MediumStandard Choice. Good for general-purpose separations.
Dichloromethane / Methanol98:2HighGood for more polar compounds. DCM can cause silica to swell.[13]
Toluene / Acetone90:10Medium-HighAromatic solvent can offer different selectivity (π-π interactions).
Hexane / Diethyl Ether70:30Low-MediumEther is less polar than EtOAc; may improve separation for close spots.
Visualization: Workflow for Flash Chromatography Optimization

This diagram outlines the decision-making process for troubleshooting a poor flash chromatography separation.

flash_optimization start Start: Poor Separation check_tlc Analyze TLC Data (Rf < 0.4, ΔRf > 0.1?) start->check_tlc optimize_solvent Fine-tune Solvent Ratio (±5% increments) check_tlc->optimize_solvent No check_loading Evaluate Column Loading (Sample < 1% of Silica Mass?) check_tlc->check_loading Yes new_system Screen New Solvent System (e.g., Toluene/Acetone) optimize_solvent->new_system Still Poor ΔRf optimize_solvent->check_loading Good ΔRf new_system->check_tlc dry_load Use Dry Loading Technique check_loading->dry_load No gradient Implement Gradient Elution check_loading->gradient Yes dry_load->gradient success Successful Separation gradient->success

Caption: Workflow for optimizing flash chromatography.

Guide 2: HPLC Method Development for High-Resolution Separation

Problem: Your cis and trans isomers are co-eluting or appearing as a single broad peak during reverse-phase HPLC analysis.

This issue stems from a lack of selectivity (α), which is the ability of the chromatographic system to distinguish between the two analytes.[14] To improve this, you must alter the chemistry of the separation.[2]

Protocol 2: Orthogonal Screening of Columns and Mobile Phases

A systematic screening of columns with different stationary phases and mobile phases is the most efficient way to find the necessary selectivity.

Step-by-Step Methodology:

  • Column Selection: Choose at least two columns with different stationary phase chemistries. A standard C18 provides hydrophobic interactions, while a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase offers additional π-π and dipole-dipole interactions that can be highly effective for separating isomers.[7]

  • Mobile Phase Selection: Prepare two primary mobile phase systems: Acetonitrile/Water and Methanol/Water. Acetonitrile and methanol have different properties and will interact differently with both the analytes and the stationary phase, often leading to significant changes in selectivity.[15]

  • Initial Gradient Run: On each column, run a fast, broad gradient (e.g., 5% to 95% organic over 10 minutes) with both mobile phase systems. This quickly reveals which combination offers the most promising initial separation.

  • Optimization: Select the best column/mobile phase pair. Based on the elution time from the gradient run, calculate an appropriate starting isocratic or shallow gradient condition to maximize resolution.[2] Adjust the mobile phase strength to achieve a retention factor (k') between 2 and 10.[15]

Visualization: Decision Tree for HPLC Method Development

This diagram illustrates the logical steps for developing a robust HPLC method for diastereomer separation.

hplc_development start Start: Co-eluting Peaks screen_cols Screen Columns (C18 vs. Phenyl-Hexyl) start->screen_cols screen_solvents Screen Mobile Phases (ACN/H₂O vs. MeOH/H₂O) screen_cols->screen_solvents evaluate Any Separation Observed? screen_solvents->evaluate optimize Optimize Isocratic % or Gradient Slope evaluate->optimize Yes change_phase Switch to Normal Phase (HILIC) or SFC evaluate->change_phase No temp Vary Column Temperature (e.g., 25°C, 40°C) optimize->temp temp->optimize No Improvement success Baseline Resolution temp->success Resolution Improved sfc_system CO2_tank CO₂ Tank Pump_A CO₂ Pump CO2_tank->Pump_A Cosolvent Co-solvent (e.g., MeOH) Pump_B Co-solvent Pump Cosolvent->Pump_B Mixer Mixing Tee Pump_A->Mixer Pump_B->Mixer Injector Autosampler Mixer->Injector Column Column (in Oven) Injector->Column Detector Detector (UV/MS) Column->Detector BPR Back Pressure Regulator (BPR) Detector->BPR Waste Fraction Collector / Waste BPR->Waste

Sources

Technical Support Center: Methoxycyclobutanol Synthesis & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spring-Loaded" Scaffold

The Core Challenge: Methoxycyclobutanol is not merely a chemical structure; it is a stored energy device. With a ring strain energy of approximately 26.3 kcal/mol [1], the cyclobutane ring is kinetically stable but thermodynamically primed for ring opening or expansion.

The presence of the methoxy (-OMe) and hydroxyl (-OH) groups creates a "push-pull" electronic environment. The oxygen lone pairs can stabilize adjacent carbocations, lowering the activation energy for acid-catalyzed rearrangement (ring expansion to cyclopentane or cleavage to linear ketones).

Success Metric:

  • Target: >95% purity with <1% ring-opened byproducts.

  • Critical Control Point: pH control during workup and purification.

Diagnostic Phase: Identify Your Failure Mode

Before proceeding, match your observation to the failure modes below:

SymptomProbable CauseMechanism
Product vanishes on Silica Acidic degradationSilica surface protons catalyze dehydration/rearrangement.
Yield loss during Quench Exothermic ring openingHeat + Acid spike triggers retro-aldol or ionization.
Linear Ketone in NMR Base-mediated cleavageGrignard reagent acted as a base, not a nucleophile.[1]
Cyclopentanone byproducts Carbocation rearrangement1,2-alkyl shift driven by relief of ring strain.

Module 1: Synthesis Phase (Formation)

Issue: "My Grignard addition to methoxycyclobutanone yields linear byproducts."

Root Cause: Cyclobutanones are prone to ring opening under strongly basic conditions or if the magnesium alkoxide intermediate is thermally stressed. The strain energy makes the C-C bond susceptible to cleavage.[2]

The Fix: Lanthanide-Mediated Addition (The "CeCl3" Protocol) To suppress basicity and enhance nucleophilicity, use anhydrous Cerium(III) chloride. This activates the ketone carbonyl while dampening the basicity of the Grignard reagent.

Protocol 1: Low-Temperature Cerium-Mediated Addition

  • Preparation: Dry

    
     (1.5 equiv) at 140°C under high vacuum (0.1 mmHg) for 2 hours. Crucial: It must be a fine white powder, not a block.
    
  • Suspension: Suspend dried

    
     in THF and stir at RT for 2 hours (creates a milky suspension).
    
  • Activation: Cool to -78°C . Add the Grignard reagent (1.2 equiv) dropwise. Stir for 30 mins.

  • Addition: Add methoxycyclobutanone (1.0 equiv) in THF slowly down the side of the flask.

  • Reaction: Stir at -78°C for 2 hours. Do not warm above -40°C before quenching.

Module 2: Workup & Isolation (The Danger Zone)

Issue: "The product decomposes during the acid quench."

Root Cause: Standard HCl or


 quenches create transient high-acidity zones. Protonation of the cyclobutanol -OH group creates a good leaving group (

), leading to a cyclobutyl cation. This cation immediately rearranges to relieve strain [2].

Visualizing the Failure Mode (Acid-Catalyzed Rearrangement)

AcidRearrangement Start Methoxycyclobutanol Protonation Protonated Alcohol (-OH2+) Start->Protonation + H+ Cation Cyclobutyl Cation (High Energy) Protonation->Cation - H2O Expansion Ring Expansion (Cyclopentyl Cation) Cation->Expansion 1,2-Alkyl Shift (Strain Relief) Product Rearranged Alkene/Ketone (Strain Relief) Expansion->Product - H+

Caption: Figure 1. The thermodynamic driving force (strain relief) converts the desired cyclobutanol into cyclopentane derivatives upon protonation.

The Fix: The Buffered Cryo-Quench Never use strong mineral acids. Use a buffered system at low temperature.

Protocol 2: Buffered Quench Procedure

  • Cool: Ensure reaction mixture is at -20°C .

  • Buffer: Prepare a saturated solution of Ammonium Chloride (

    
    ) adjusted to pH 8  with a small amount of 
    
    
    
    .
  • Quench: Add the buffer dropwise. The

    
     salts will precipitate.
    
  • Extraction: Extract immediately with cold Ether (

    
    ). Avoid DCM if possible, as trace HCl in DCM can degrade the product.
    

Module 3: Purification (The Silent Killer)

Issue: "I lost 40% of my mass on the silica column."

Root Cause: Standard Silica Gel (


) has a surface pH of 4.0–5.0 due to silanol groups (

). This is acidic enough to catalyze the rearrangement described in Figure 1 [3].[3]

The Fix: Base-Deactivation of Stationary Phase You must neutralize the acidic sites on the silica or switch to a basic support.

Decision Matrix: Choosing the Right Stationary Phase

Stationary PhaseSuitabilityPre-treatment Required?[4]
Standard Silica (60 Å) High Risk N/A
Neutral Alumina ⚠️ Moderate None
Basic Alumina Recommended None (Activity Grade III)
TEA-Deactivated Silica Best Resolution Yes (See Protocol 3)

Protocol 3: Triethylamine (TEA) Deactivation

  • Slurry: Prepare the silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • Doping: Add 1% v/v Triethylamine (TEA) to the slurry solvent.

  • Packing: Pour the column. Flush with 2 column volumes of the eluent containing 1% TEA.

  • Elution: Run the column using eluent containing 0.5% TEA .

  • Post-Column: Rotovap immediately. Do not let the product sit in the TEA solution for days.

Stability & Storage FAQ

Q: Can I store methoxycyclobutanol in the freezer? A: Yes, but only if neat or in benzene/toluene. Avoid storing in chloroform or DCM (


 forms HCl over time). Store at -20°C under Argon.

Q: Why does my NMR show a complex mixture after leaving the NMR tube overnight? A:


 is naturally acidic. For sensitive cyclobutanes, filter the 

through basic alumina immediately before use, or use

(Benzene-d6) which is non-acidic and provides better proton separation.

Q: Is the cis- or trans-isomer more stable? A: Generally, the isomer where the bulky substituents are trans (pseudo-equatorial) is slightly more stable due to reduced 1,3-diaxial-like repulsion in the puckered ring. However, both are equally susceptible to acid-catalyzed ring opening.

References

  • Master Organic Chemistry. (2014). Ring Strain in Cyclopropane and Cyclobutane. Link

  • Lee-Ruff, E., & Ablenas, F. J. (1987).[3] Acid-catalyzed rearrangement of cyclobutanols. Canadian Journal of Chemistry, 65(7), 1663–1673. Link

  • Sorbent Technologies. (2023). Silica Gel for Chromatographic Purification. Link

  • ScienceMadness. (2018).[5] Column chromatography of acid-sensitive compounds. Link

Sources

Minimizing side reactions during cyclobutane ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclobutane Ring Formation. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into minimizing side reactions during this challenging but powerful synthetic transformation. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the common issues encountered in the lab.

I. Troubleshooting Guide: Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are a cornerstone of cyclobutane synthesis but are often plagued by a lack of selectivity and unwanted side reactions. This section provides solutions to the most common challenges.

FAQ 1: My [2+2] photocycloaddition is giving a mixture of regioisomers (head-to-head and head-to-tail). How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common problem in intermolecular [2+2] photocycloadditions and is influenced by steric and electronic factors of the reacting alkenes. Here are several strategies to enhance regioselectivity:

  • Utilize Supramolecular Scaffolds: Confining the reactants in a defined space can pre-organize them for a specific reaction pathway. Host molecules like cyclodextrins, cucurbiturils, or specially designed templates can encapsulate the reacting alkenes, forcing a specific orientation and leading to a single regioisomer.[1] This approach mimics enzymatic catalysis by using non-covalent interactions to control reactivity.

  • Employ Visible Light Photocatalysis: Instead of direct, high-energy UV irradiation, which can lead to a mixture of products, using a visible-light photocatalyst like a ruthenium or iridium complex can offer greater control.[2][3] The photocatalyst can selectively excite one of the alkene partners, which can then react with the other in a more controlled manner. The choice of photocatalyst and its electrochemical properties can be tuned to favor the formation of a specific regioisomer.

  • Solvent Effects: The polarity of the solvent can influence the stability of the diradical intermediates formed during the cycloaddition. In some cases, switching from a nonpolar to a polar solvent (or vice versa) can favor the formation of one regioisomer over the other. For instance, in the photocycloaddition of cyclopent-2-enone with electron-rich alkenes, regioselectivity increases with the nucleophilicity of the alkene, a factor that can be modulated by the solvent.[4]

  • Intramolecular Reactions: If synthetically feasible, tethering the two alkene moieties is a highly effective strategy to control regioselectivity. The length and nature of the tether will dictate the possible approach of the reactive double bonds, often leading to a single, predictable product.

Experimental Protocol: Supramolecular Template-Assisted Catalytic [2+2] Photocycloaddition

This protocol is a general guideline for a catalytic [2+2] photocycloaddition using a supramolecular template, adapted from a published procedure.[5]

  • Preparation of the Reaction Mixture: In a silica tube, dissolve the alkene substrate (0.10 mmol) and the supramolecular catalyst (e.g., a ditopic Au(I)–N-heterocyclic carbene complex, 2 mol%) in an appropriate solvent like DMSO (5 mL).

  • Photoirradiation: Irradiate the solution with a UV lamp (λ = 365 nm) at ambient temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or 1H NMR spectroscopy.

  • Product Release and Workup: Once the reaction is complete, add a saturated aqueous solution of a salt (e.g., NaOAc or NH4Cl) to the reaction mixture and stir for 10 minutes. This will disassemble the supramolecular assembly and release the product.

  • Isolation: The product can then be isolated by filtration or extraction with an appropriate organic solvent.

FAQ 2: I am observing poor diastereoselectivity in my cyclobutane product. How can I control the stereochemistry?

Answer: Controlling diastereoselectivity is crucial for synthesizing complex molecules. Here are some effective approaches:

  • Chiral Lewis Acid Catalysis: The use of a chiral Lewis acid can create a chiral environment around the substrate, guiding the cycloaddition to favor one diastereomer. The Lewis acid coordinates to one of the reactants (often an enone or a derivative), influencing its conformation and the trajectory of the incoming alkene. This strategy has been successfully applied to achieve high enantioselectivity as well.[6][7][8][9]

  • Dual Catalysis Systems: A powerful approach involves a dual-catalyst system where a visible-light photocatalyst generates the excited state of the alkene, and a separate chiral Lewis acid catalyst controls the stereochemistry of the subsequent cycloaddition.[10] This decoupling of light absorption and stereocontrol allows for greater flexibility and optimization.

  • Solid-State Photochemistry: Performing the [2+2] cycloaddition in the crystalline state can provide exquisite stereocontrol. The crystal packing pre-organizes the reactant molecules in a specific arrangement, often leading to the formation of a single stereoisomer.[11]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and irradiation time. By minimizing temperature fluctuations and ensuring uniform irradiation, flow chemistry can improve the diastereoselectivity of photochemical reactions compared to batch processes.

Data Presentation: Effect of Catalysis on Diastereoselectivity

EntryReactantsCatalyst/MethodDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
1Cinnamate Ester + StyreneChiral Oxazaborolidine + Ir(III) photocatalyst4:192%[6]
22'-Hydroxychalcone + AlkeneChiral Sc(III) Lewis Acid + Ru(II) photocatalyst-High[6]
3Quinolone DerivativeChiral Lewis Acid (direct irradiation)-82-90%
4Styrene + N-Aryl MaleimideThioxanthone sensitizer-High[12]
FAQ 3: My starting material is decomposing under UV irradiation, and I'm getting low yields and multiple byproducts. What can I do?

Answer: Substrate decomposition is a common issue when using high-energy UV light, especially with sensitive functional groups. The following strategies can mitigate this problem:

  • Switch to Visible Light Photocatalysis: This is the most effective solution. Using a photocatalyst that absorbs in the visible region (e.g., Ru(bpy)3Cl2 or Ir complexes) allows the reaction to proceed with lower-energy light, which is less likely to cause degradation of the starting materials or products.[3][13][14]

  • Employ a Triplet Sensitizer: A triplet sensitizer can absorb the UV light and then transfer its energy to one of the reactants, promoting it to the triplet state required for the cycloaddition. This indirect excitation can be milder than direct irradiation. Acetone and benzophenone are common triplet sensitizers.

  • Utilize a Flow Reactor: Flow chemistry offers significant advantages for photochemical reactions. The narrow channels of a microreactor ensure uniform irradiation of the reaction mixture, preventing over-irradiation and the formation of byproducts. The short residence time in the reactor also minimizes the exposure of the product to light, reducing the likelihood of photochemical decomposition or cycloreversion.[15]

  • Prevent Cycloreversion: Cyclobutanes can undergo photochemical or thermal cycloreversion back to the starting alkenes. Running the reaction at lower temperatures can minimize thermal cycloreversion. To prevent photochemical cycloreversion, one can use a filter to cut off the wavelengths of light that the product absorbs or switch to a photocatalytic system where the product is not excited by the light source.

Visualization: Decision-Making Workflow for Optimizing Photochemical [2+2] Cycloadditions

workflow start Problem with [2+2] Photocycloaddition regio_issue Poor Regioselectivity start->regio_issue stereo_issue Poor Stereoselectivity start->stereo_issue decomp_issue Decomposition/ Low Yield start->decomp_issue supramol Supramolecular Template regio_issue->supramol vis_light_regio Visible Light Photocatalysis regio_issue->vis_light_regio solvent_regio Solvent Screening regio_issue->solvent_regio intramol_regio Intramolecular Strategy regio_issue->intramol_regio lewis_acid Chiral Lewis Acid Catalysis stereo_issue->lewis_acid dual_cat Dual Catalysis System stereo_issue->dual_cat solid_state Solid-State Reaction stereo_issue->solid_state flow_stereo Flow Chemistry stereo_issue->flow_stereo vis_light_decomp Visible Light Photocatalysis decomp_issue->vis_light_decomp sensitizer Triplet Sensitizer decomp_issue->sensitizer flow_decomp Flow Chemistry decomp_issue->flow_decomp temp_control Lower Temperature/ Filter Light decomp_issue->temp_control

Caption: Troubleshooting workflow for photochemical cycloadditions.

II. Troubleshooting Guide: Thermal and Transition-Metal-Catalyzed Cycloadditions

While photochemical methods are prevalent, thermal and transition-metal-catalyzed reactions offer alternative routes to cyclobutanes, each with its own set of challenges.

FAQ 4: My thermal [2+2] cycloaddition with a ketene is giving low yields and polymerization. How can I improve this?

Answer: Thermal [2+2] cycloadditions of ketenes with alkenes are symmetry-allowed and can be very effective.[16][17] However, the high reactivity of ketenes can lead to side reactions.

  • Control Ketene Concentration: Ketenes can dimerize or polymerize. It is often beneficial to generate the ketene in situ in the presence of the alkene to keep its concentration low.

  • Solvent Choice: The choice of solvent can be critical. While these reactions can be run neat, in some cases, a non-polar solvent like toluene or a moderately polar solvent like acetonitrile can improve yields by minimizing side reactions.[18]

  • Lewis Acid Catalysis: Lewis acids can promote the [2+2] cycloaddition of ketenes with alkenes, often leading to increased reactivity, higher yields, and improved diastereoselectivity.[7] However, product inhibition can be an issue, sometimes requiring stoichiometric amounts of the Lewis acid.

  • Reaction Temperature: While these are thermal reactions, excessive heat can promote polymerization and decomposition. It is important to find the optimal temperature that allows for a reasonable reaction rate without significant byproduct formation.

FAQ 5: I am trying a transition-metal-catalyzed cyclobutane synthesis, but I'm getting a mixture of products and poor diastereoselectivity. What are the key parameters to control?

Answer: Transition-metal-catalyzed routes, such as the ring-opening of bicyclo[1.1.0]butanes (BCBs), are powerful for creating highly functionalized cyclobutanes.[19][20] However, controlling selectivity can be challenging.

  • Catalyst and Ligand Choice: The choice of the metal catalyst (e.g., Rh, Ni, Cu) and the ligands is paramount. The steric and electronic properties of the ligands can have a profound impact on the chemo-, regio-, and diastereoselectivity of the reaction. For example, in the rhodium-catalyzed intramolecular [3+2+1] cycloaddition of cyclopropanes with alkynes, the presence of CO suppresses side reactions.[21]

  • Substrate Control: The substituents on the starting materials can direct the outcome of the reaction. In the diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes, the nature of the substituents on the BCB core dictates the diastereoselectivity of the ring-opening.[20]

  • Reaction Conditions: Temperature, solvent, and the presence of additives can all influence the reaction pathway. Careful optimization of these parameters is often necessary to favor the desired cyclobutane product over other potential outcomes like oligomerization or rearrangement. For instance, in the catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes, a Cu(I) catalyst leads to α-selective addition, while a Cu(II) catalyst promotes β'-selective addition.[22]

Visualization: General Mechanism for Transition-Metal-Catalyzed Ring-Opening of Bicyclobutanes

mechanism sub Bicyclo[1.1.0]butane (BCB) inter Metallacyclobutane Intermediate sub->inter Oxidative Addition cat Transition Metal Catalyst (M-L) cat->inter prod Functionalized Cyclobutane inter->prod Reductive Elimination reagents Nucleophile/ Electrophile reagents->inter Reaction at Metal Center

Caption: Simplified mechanism of BCB ring-opening.

III. Concluding Remarks

The synthesis of cyclobutane rings is a rich and diverse field, with numerous methods available to the synthetic chemist. While side reactions can be a significant hurdle, a systematic approach to troubleshooting, guided by an understanding of the underlying reaction mechanisms, can lead to successful outcomes. The strategies outlined in this guide, from the use of visible light and supramolecular templates in photocycloadditions to the careful selection of catalysts in metal-mediated transformations, provide a powerful toolkit for minimizing unwanted byproducts and maximizing the yield and selectivity of your desired cyclobutane product.

IV. References

  • Supramolecular Template-Assisted Catalytic [2+2] Photocycloaddition in Homogeneous Solution. CCS Chem. [Link][5]

  • Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. Journal of Chemical Education. [Link][11]

  • Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. ResearchGate. [Link][19]

  • Crossed intermolecular [2 + 2] cycloaddition of styrenes by visible light photocatalysis. Chemical Science. [Link][2]

  • [2+2] Cycloaddition of 1,3-Dienes by Visible Light Photocatalysis. PMC. [Link][13]

  • Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. PMC. [Link][20]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research. [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. [Link][3]

  • Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. PMC. [Link][6]

  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate. [Link][22]

  • [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis. SciSpace. [Link][14]

  • Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]

  • Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science. [Link]

  • Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. PMC. [Link][7]

  • Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates. Organic Chemistry Portal. [Link][8]

  • Quick Execution of [2 + 2] Type Photochemical Cycloaddition Reaction by Continuous Flow System Using a Glass-Made Microreactor. ResearchGate. [Link][15]

  • Thermal [2+2] cycloadditions Definition. Fiveable. [Link]

  • Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. Journal of the American Chemical Society. [Link][9]

  • Stereochemistry of Cycloadditions. Chemistry LibreTexts. [Link]

  • A Dual-Catalysis Approach to Enantioselective [2 + 2] Photocycloadditions Using Visible Light. SciSpace. [Link][10]

  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. PMC. [Link][12]

  • Template effects and supramolecular control of photoreactions in solution. Chemical Society Reviews. [Link][1]

  • Photochemistry of [2+2]-cycloadditions. A. Comparison of thermally... ResearchGate. [Link]

  • Ketene cycloaddition reactivity. Chemistry Stack Exchange. [Link]

  • Photochemistry of [2+2] cycloadditions a, Comparison of thermally... ResearchGate. [Link]

  • [2 + 2] photocycloaddition. SpringerLink. [Link]

  • Understanding the mechanism of direct visible-light-activated [2 + 2] cycloadditions mediated by Rh and Ir photocatalysts: combined computational and spectroscopic studies. Chemical Science. [Link]

  • “Cut and Sew” Transformations via Transition-Metal-Catalyzed Carbon–Carbon Bond Activation. PMC. [Link][21]

  • Expanding the 'aplysinospin cascade' through DNA-templated [2+2] photocycloaddition. Chemical Communications. [Link]

  • Thermal [2+2] cycloaddition reactions. YouTube. [Link][16]

  • Regio- and stereo-selectivity in [π2 +π2] photocycloaddition reactions between cyclopent-2-enone and electron-rich alkenes. Journal of the Chemical Society, Perkin Transactions 1. [Link][4]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. [Link]

  • Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)-Alkyl Ammonium Enolates with β- and α,β-Substituted Trifluoromethylenones. The Journal of Organic Chemistry. [Link]

  • Ketene (2+2) Cycloaddition Reactions. YouTube. [Link]

  • Mechanochemistry of cyclobutanes. ResearchGate. [Link]

  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Laboratory, Scripps Research. [Link]

  • How to approach flow chemistry. Chemical Society Reviews. [Link]

  • Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry. [Link]

  • Reductive Photocycloreversion of Cyclobutane Dimers Triggered by Guanines. PMC. [Link]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]

  • Cycloaddition reactions. Fiveable. [Link]

  • Enone Olefin [2 + 2] Photochemical Cycloadditions. Organic Reactions. [Link]

  • Vapourtec Flow Chemistry Teaching Laboratory Course. Vapourtec. [Link]

  • A MECHANISTIC STUDY OF A PHOTOCYCLOADDITION REACTION OF AN ENONE WITH A CONJUGATED DIENE. Library and Archives Canada. [Link]

  • [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. PMC. [Link][18]

  • Pericyclic Reactions: [2+2] Cycloaddition reactions in ketenes. YouTube. [Link][17]

  • Enone–alkene cycloadditions. Wikipedia. [Link]

  • Beginner's Guide to Flow Chemistry. H.E.L Group. [Link]

Sources

Optimization of reaction temperature for cyclobutanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Cyclobutanol Derivatives

Mission Statement: This guide addresses the thermodynamic and kinetic challenges inherent to the cyclobutane ring (


26.3 kcal/mol ring strain). Temperature is the primary "kill-switch" in these protocols: too high, and the ring opens via 

-carbon elimination or retro-[2+2]; too low, and steric hindrance prevents activation.
Module 1: Stereoselective Reduction of Cyclobutanones

Context: The reduction of 3-substituted cyclobutanones to cyclobutanols is a critical entry point for medicinal chemistry scaffolds. The diastereoselectivity (cis vs. trans) is heavily temperature-dependent due to torsional strain in the transition state.

Troubleshooting Guide

Q: I am observing poor diastereoselectivity (dr < 5:1) in my cyclobutanone reduction. How do I favor the cis-isomer?

A: The cis-isomer is generally the kinetic product, resulting from hydride attack on the more accessible face (anti to the substituent) to minimize torsional strain. To maximize this:

  • Lower the Temperature: Shift from 0°C to -78°C .

    • Mechanism:[1][2][3][4][5][6] At higher temperatures (0°C or RT), the reaction may come under thermodynamic control, or the energy difference between the syn and anti attack transition states becomes negligible.

    • Evidence: Studies on 3-substituted cyclobutanones show that lowering T significantly enhances cis-selectivity irrespective of hydride size [1].[7]

  • Switch Reagents: If NaBH

    
     at -78°C is insufficient, switch to L-Selectride  (Lithium tri-sec-butylborohydride). The steric bulk of the hydride combined with cryogenic temperatures amplifies the energy penalty for the trans-pathway.
    

Q: My reaction stalls at -78°C. Can I warm it up without losing selectivity?

A: Proceed with caution.

  • Protocol: Initiate the reaction at -78°C to allow the initial hydride coordination and kinetic attack.

  • Ramp: If conversion is <10% after 2 hours, warm slowly to -40°C , not 0°C.

  • Why: A rapid jump to 0°C often triggers equilibration of the intermediate alkoxyborane, eroding the dr.

Data: Temperature vs. Selectivity (Representative)
ReagentTemperatureSolventProduct Ratio (cis:trans)Outcome
NaBH

0°CMeOH~85:15Good conversion, moderate selectivity
NaBH

-78°CMeOH/CH

Cl

>95:5Optimal Kinetic Control [1]
L-Selectride-78°CTHF>98:2Maximum steric control
Module 2: Palladium-Catalyzed C-H Activation

Context: Functionalizing cyclobutanols using Pd-catalysis is high-risk. The cyclobutanol unit acts as a "loaded spring." Upon Pd(II) insertion, the system is prone to


-carbon elimination, leading to ring opening (linear ketones) rather than the desired cross-coupling.
Troubleshooting Guide

Q: I am attempting a Pd-catalyzed arylation, but I am isolating linear ketones (ring-opening products). What is happening?

A: You have exceeded the Thermal Ceiling for the cyclobutanol scaffold.

  • The Failure Mode: At elevated temperatures (>80°C),

    
    -carbon elimination is entropically favored over reductive elimination. The Pd-alkoxide intermediate collapses, breaking the C-C bond.
    
  • The Fix:

    • Cap Temperature at 60°C: Most successful enantioselective C-H functionalizations of cyclobutanols operate between RT and 60°C [2].

    • Ligand Selection: Use electron-rich, bulky ligands (e.g., phosphines like JohnPhos or N-heterocyclic carbenes). These facilitate the difficult oxidative addition step at lower temperatures, allowing you to avoid the thermal danger zone.

Q: If I must heat to 100°C for a difficult coupling, how do I save the ring?

A: You likely cannot. At 100°C with Pd(OAc)


, cyclobutanols undergo ring-opening polymerization or rearrangement to polyketones [3].
  • Alternative Strategy: If high T is required for the aryl halide activation, consider switching to a Ni-catalyzed system, which often operates via a radical mechanism that may be less prone to the specific

    
    -elimination pathway typical of Pd(II).
    
Module 3: Ring Expansion Protocols (Cyclopropanol Cyclobutanol)

Context: A common synthesis route is the ring expansion of cyclopropylcarbinols (via acid catalysis) or cyclopropanols (via Kulinkovich/semi-pinacol).

Troubleshooting Guide

Q: During the acid-catalyzed rearrangement of cyclopropylcarbinol, I see significant polymerization.

A: This is a localized exotherm issue.

  • The Cause: The rearrangement releases significant ring strain energy. If the acid is added too quickly or at RT, the local heat spike triggers cationic polymerization.

  • The Protocol:

    • Cool to 0°C: Maintain the substrate at 0°C.

    • Dilution: Ensure the acid is dilute or added dropwise.

    • Quench Cold: Neutralize the reaction before warming to room temperature to prevent post-reaction oligomerization [4].

Visualizing the Thermal Decision Pathways

The following diagram illustrates the critical temperature decision points for cyclobutanol chemistry.

Cyclobutanol_Optimization Start Cyclobutanol Derivative Synthesis ReactionType Select Reaction Class Start->ReactionType Reduction Reduction of Cyclobutanone ReactionType->Reduction PdCat Pd-Catalyzed Functionalization ReactionType->PdCat Temp_Red_High Temp: 0°C to RT Reduction->Temp_Red_High Standard Temp_Red_Low Temp: -78°C Reduction->Temp_Red_Low Optimized Result_Red_Mix Mixture (cis/trans) Thermodynamic Control Temp_Red_High->Result_Red_Mix Result_Red_Cis High cis-Selectivity Kinetic Control Temp_Red_Low->Result_Red_Cis Temp_Pd_High Temp: >80°C PdCat->Temp_Pd_High Risk Zone Temp_Pd_Low Temp: <60°C PdCat->Temp_Pd_Low Safe Zone Result_RingOpen Ring Opening / Polymerization (Beta-C Elimination) Temp_Pd_High->Result_RingOpen Result_Funct Successful C-H Activation (Ring Intact) Temp_Pd_Low->Result_Funct

Caption: Decision matrix for temperature optimization. Green pathways indicate optimized conditions for maintaining ring integrity and stereochemical control.

References
  • Stereoselective Reductions of 3-Substituted Cyclobutanones. Vrije Universiteit Brussel / ResearchGate.

  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. National Institutes of Health (PMC).

  • Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules (ACS).

  • Cyclobutanone Synthesis via Cyclopropylcarbinol. Organic Syntheses.

Sources

Technical Support Center: Purification of 2,2-Diethyl-3-methoxycyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted reagents from crude 2,2-Diethyl-3-methoxycyclobutan-1-ol. The protocols and advice herein are designed to ensure high purity of the final product, a critical step in any synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common pathway to this molecule involves a [2+2] cycloaddition between diethylketene and methyl vinyl ether to form 2,2-Diethyl-3-methoxycyclobutanone, followed by reduction to the target alcohol.

Based on this, the most likely impurities are:

  • Unreacted 2,2-Diethyl-3-methoxycyclobutanone: Present if the reduction step is incomplete.

  • Inorganic Salts: Byproducts from the reducing agent, such as borate salts from a sodium borohydride (NaBH₄) reduction.[1][2]

  • Side-reaction Products: Byproducts from the [2+2] cycloaddition can also be present.

  • Residual Solvents: Any solvents used during the reaction and workup that have not been fully removed.

Q2: My preliminary analysis (NMR/GC-MS) indicates the presence of the starting ketone. What is the most effective method to remove it?

A2: The presence of the starting ketone, 2,2-Diethyl-3-methoxycyclobutanone, is a common issue arising from incomplete reduction.[3] The structural difference between the ketone (C=O) and the alcohol (CH-OH) product creates a significant polarity difference, which is ideal for separation by flash column chromatography.

  • Causality: The hydroxyl group on your desired product, this compound, makes it significantly more polar than the starting ketone.[4] This increased polarity causes the alcohol to have a stronger affinity for a polar stationary phase like silica gel, resulting in a slower elution time (lower Rf value) compared to the less polar ketone.[4][5]

  • Recommended Action: Flash column chromatography using a silica gel stationary phase is the preferred method.[6] A detailed protocol and solvent selection guide are provided in the sections below.

Q3: Is distillation a viable purification method for this compound?

A3: Distillation is a possibility but should be approached with caution.

  • Advantages: If the boiling points of your product and impurities are significantly different (generally >50°C), simple distillation can be an effective and scalable purification technique.

  • Disadvantages & Risks: Cyclobutane rings can be thermally sensitive and may undergo rearrangement or decomposition at high temperatures.[7][8] It is crucial to determine the thermal stability of your compound. Vacuum distillation is recommended to lower the boiling point and minimize the risk of thermal degradation.

Troubleshooting and Protocols

Issue: Inorganic Salts are Present in the Crude Product

Inorganic salts, often from the quench step of a hydride reduction, are a common issue.[1] These are best removed using a liquid-liquid extraction (LLE) workup.

Protocol 1: Standard Aqueous Workup and Liquid-Liquid Extraction

This procedure is designed to separate your polar organic product from water-soluble inorganic salts.

  • Quenching: After the reaction is complete, cool the reaction mixture in an ice bath. Cautiously add an aqueous quenching solution (e.g., saturated ammonium chloride or 1N HCl for borohydride reductions) to neutralize any remaining reducing agent.[1]

  • Solvent Addition: Add an appropriate organic solvent for extraction. Dichloromethane (DCM) or ethyl acetate are common choices. Also, add deionized water to dissolve the inorganic salts.

  • Phase Separation: Transfer the entire mixture to a separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake the funnel gently at first, then more vigorously for 1-2 minutes to ensure thorough mixing of the two immiscible phases.[9][10] Allow the layers to fully separate. Your organic product should be in the organic layer.

  • Extraction: Drain the organic layer into a clean flask. Add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel, and repeat the shaking and separation process two more times to maximize the recovery of your product.[2]

  • Washing: Combine all organic extracts. Wash the combined organic layer with brine (saturated NaCl solution). This helps to remove residual water from the organic phase and break up any emulsions that may have formed.[11]

  • Drying and Concentration: Drain the washed organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, now free of inorganic salts.

Issue: Choosing the Right Conditions for Flash Column Chromatography

Flash column chromatography is a powerful tool for separating compounds with different polarities, such as the target alcohol and the unreacted ketone.[4][12]

Protocol 2: Flash Column Chromatography for Purifying this compound

  • Solvent System Selection (TLC): The first step is to identify a suitable mobile phase (eluent) using Thin-Layer Chromatography (TLC).[12]

    • Prepare several vials with a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[13]

    • Test different ratios of these solvents (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).

    • Spot your crude product on TLC plates and develop them in the test solvent systems.

    • The ideal solvent system will give your desired product (the more polar alcohol) an Rf value between 0.2 and 0.4, with clear separation from the less polar ketone spot (which will have a higher Rf).[5]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material you need to purify.

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed of silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

    • Monitor the separation by TLC analysis of the collected fractions to identify which ones contain your pure product.[4]

  • Product Isolation:

    • Combine the pure fractions containing your desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation: Solvent Systems for Chromatography

The following table provides a starting point for selecting a solvent system for the purification of polar compounds like your target molecule.[5][13]

Polarity of CompoundCommon Solvent System (Non-polar:Polar)Typical Starting Ratio
Non-polarHexane / Ethyl Acetate95:5 to 90:10
Moderately PolarHexane / Ethyl Acetate80:20 to 50:50
Polar (Target Range) Hexane / Ethyl Acetate 70:30 to 40:60
Very PolarDichloromethane / Methanol98:2 to 90:10

Visualization: Purification Workflow

The following diagram illustrates the decision-making process for purifying your crude product.

PurificationWorkflow start Crude this compound salts_present Inorganic Salts Present? start->salts_present workup Aqueous Workup / Liquid-Liquid Extraction analysis1 Analyze Crude Product (TLC, NMR, GC-MS) workup->analysis1 column_chrom Flash Column Chromatography analysis1->column_chrom Ketone or Other Polar Impurities Present distillation_check Are Boiling Points Sufficiently Different & Compound Thermally Stable? analysis1->distillation_check Non-polar Volatile Impurities Present salts_present->workup Yes salts_present->analysis1 No final_product Pure Product column_chrom->final_product distillation_check->column_chrom No distillation Vacuum Distillation distillation_check->distillation Yes distillation->final_product end_node Characterize Final Product (NMR, GC-MS, etc.) final_product->end_node

Caption: Decision workflow for purification.

References

  • University of Rochester, Department of Chemistry. Solvent Systems For Flash Column Chromatography. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • Open Access Pub. Liquid-liquid Extraction | Journal of New Developments in Chemistry. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution?[Link]

  • Hawach. (2025, February 11). 5 Factors to Be Considerd When Selecting Flash Column. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Membrane Solutions. Flash Column Chromatography Guide. [Link]

  • SCION Instruments. Sample Preparation – Liquid-Liquid Extraction. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]

  • Biotage. (2023, February 10). Determining solvent strength in flash column chromatography. [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Google Patents.
  • PMC. (2025, April 14). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]

  • PubMed. (2008, December 15). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Reddit. (2021, March 8). First time synthesis, first time work-up and purification. [Link]

  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Chemguide. reduction of aldehydes and ketones. [Link]

  • NaBH4 Reduction of Ketone to Alcohol 39 NaBH. [Link]

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • Google Patents. CN111138252A - Synthetic method of cyclobutanone.
  • YouTube. (2020, June 24). Reduction of a Ketone. [Link]

  • YouTube. (2020, October 25). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. [Link]

  • Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]

  • Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. [Link]

  • Wikipedia. Carbonyl reduction. [Link]

  • 5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes. [Link]

  • PMC. (2023, August 4). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. [Link]

  • [2 + 2] Cycloaddition Reactions of 1-Trifluoroacetyl-2-chloroacetylene with Vinyl Ethers. (2025, August 6). [Link]

  • YouTube. (2014, October 11). Synthesis of a cyclobutane. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [2 + 2] Cycloaddition of cyclic vinyl phosphonates with ketenes. [Link]

  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]

  • ACS Publications. The Thermal Decomposition of Cyclobutane 1,2. [Link]

  • PubMed. The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). [Link]

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Stability of 2,2-Diethyl-3-methoxycyclobutan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2-Diethyl-3-methoxycyclobutan-1-ol

A Guide to Navigating Acidic Conditions

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that working with strained ring systems, particularly under reactive conditions, can present unique challenges. This document is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this substituted cyclobutanol in acidic environments. Our goal is to explain the causality behind observed phenomena and provide robust, scientifically-grounded protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected general reactivity of a cyclobutanol like this compound in the presence of acid?

A1: The primary reaction of most alcohols with acid is dehydration.[1][2] For cyclobutanols, this process is more complex due to the inherent ring strain of the four-membered ring (approx. 26 kcal/mol). The reaction typically initiates with the protonation of the hydroxyl group, converting it into a good leaving group (water).[2][3] Loss of water generates a secondary cyclobutyl carbocation. This highly unstable intermediate is the pivot point for several possible reaction pathways, including simple dehydration to an alkene, ring expansion to a more stable cyclopentyl system, or ring cleavage.[3][4][5]

Q2: How do the substituents (2,2-diethyl and 3-methoxy) influence the stability and reaction pathway?

A2: The substituents play a critical role in dictating the fate of the carbocation intermediate:

  • 2,2-Diethyl Groups: These bulky alkyl groups provide steric hindrance around one side of the ring. More importantly, during a potential ring expansion, the migration of one of these ethyl-bearing carbons would lead to a highly substituted and stable cyclopentyl carbocation.

  • 3-Methoxy Group (-OCH₃): The methoxy group is a powerful electron-donating group through resonance and can stabilize an adjacent positive charge.[6][7][8] While not directly attached to the initial carbocation at C1, its inductive effect can influence the electron density of the ring. If rearrangement places the carbocation closer to the methoxy group, this stabilizing effect would become more pronounced.[6][9]

Q3: Is ring expansion a likely outcome for this molecule?

A3: Yes, ring expansion is a very common and often favorable pathway for cyclobutyl carbocations.[3][5] The relief of ring strain by converting a four-membered ring into a five-membered ring is a strong thermodynamic driving force. In this specific case, the migration of the C2-C1 bond would result in a secondary cyclopentyl carbocation, which is significantly more stable than the initial cyclobutyl carbocation. Subsequent loss of a proton would yield various methylenecyclopentane or cyclopentene derivatives.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My reaction is yielding a complex and inseparable mixture of products.

Plausible Cause: You are likely observing multiple competing reaction pathways proceeding at similar rates. The secondary carbocation formed after water loss is a high-energy intermediate that can rapidly undergo several transformations.

Underlying Mechanisms & Explanation: The carbocation intermediate can follow at least three distinct pathways, leading to a product mixture. The exact ratio of these products is highly sensitive to reaction conditions such as acid strength, temperature, and solvent.

  • Ring Expansion: A 1,2-alkyl shift expands the four-membered ring to a five-membered ring, which is thermodynamically favored due to the release of ring strain.[5]

  • Dehydration (Elimination): A base (e.g., water, conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, forming cyclobutene derivatives.[1]

  • Ring Cleavage (β-Scission): The C-C bonds of the cyclobutane ring can cleave to relieve strain, leading to open-chain products.[4][10][11] This is often promoted by the formation of a stable, resonance-delocalized carbocation or radical.

Visualizing the Competing Pathways: The following diagram illustrates the key carbocation intermediate and its potential reaction fates.

G cluster_start Initiation cluster_intermediate Key Intermediate cluster_products Potential Products Start 2,2-Diethyl-3-methoxy- cyclobutan-1-ol Protonated Protonated Oxonium Ion Start->Protonated H⁺ Carbocation Secondary Cyclobutyl Carbocation Protonated->Carbocation -H₂O RingExpanded Ring-Expanded Products (Cyclopentane Derivatives) Carbocation->RingExpanded 1,2-Alkyl Shift (Strain Relief) Dehydrated Dehydration Products (Cyclobutene Derivatives) Carbocation->Dehydrated -H⁺ (Elimination) Cleaved Ring-Cleavage Products (Open-Chain Ketones/Alkenes) Carbocation->Cleaved β-Scission (C-C Cleavage)

Caption: Competing reaction pathways from the key carbocation intermediate.

Suggested Solutions:

  • Lower the Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the pathway with the lowest activation energy, which is often the thermodynamically driven ring expansion.

  • Use a Milder Acid: Strong acids (e.g., conc. H₂SO₄) can promote charring and non-specific pathways. Try using a milder Brønsted acid like p-toluenesulfonic acid (pTsOH) or a Lewis acid like BF₃·OEt₂ which can coordinate to the hydroxyl group and facilitate its departure under more controlled conditions.

  • Change the Solvent: The polarity of the solvent can influence carbocation stability. A less polar solvent may disfavor the formation of highly charged intermediates and potentially slow down competing pathways.

Issue 2: The major product is a cyclopentanone or cyclopentene derivative, not the expected cyclobutene.

Plausible Cause: The ring expansion pathway is dominant under your experimental conditions. This is often the thermodynamically preferred outcome.

Explanation: As discussed, the relief of approximately 26 kcal/mol of ring strain provides a powerful driving force for the rearrangement of the cyclobutyl carbocation to a cyclopentyl carbocation.[5] The resulting cyclopentyl cation is more stable not only due to reduced angle strain but also due to a more favorable torsional arrangement of its C-H bonds. This pathway is so common that it is often exploited synthetically to build five-membered rings from four-membered precursors.[12]

Data Snapshot: Influence of Acid on Product Distribution (Hypothetical)

Catalyst (10 mol%)Temperature (°C)Ring-Expanded Product (%)Dehydration Product (%)Other (%)
Conc. H₂SO₄50453025
pTsOH25751510
BF₃·OEt₂085105

This hypothetical data illustrates how milder conditions (lower temperature, Lewis acid) can significantly favor the more controlled ring-expansion pathway.

Experimental Protocol: Controlled Acid-Catalyzed Rearrangement

This protocol is designed to favor the ring-expansion product by using mild acidic conditions and to provide a clear method for product quantification.

Objective: To selectively synthesize cyclopentane derivatives via acid-catalyzed ring expansion and quantify the product mixture.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (pTsOH·H₂O) (0.1 eq)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dodecane (Internal Standard for GC/MS)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1 mmol, 172.27 mg).

  • Add anhydrous toluene (10 mL) via syringe.

  • Add a known amount of dodecane (e.g., 0.5 mmol) as an internal standard.

  • Cool the solution to 0 °C in an ice bath.

  • Add pTsOH·H₂O (0.1 mmol, 19.02 mg) in one portion.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) by periodically withdrawing small aliquots.

  • Workup: Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding saturated NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by GC/MS to determine the relative ratios of the ring-expanded, dehydrated, and other products by comparing their peak areas to the internal standard.

Experimental Workflow Diagram:

G Start Start Prep Prepare Reactants (Substrate, Toluene, Int. Std.) Start->Prep Setup Combine in Flask Cool to 0 °C Prep->Setup Initiate Add pTsOH Catalyst Setup->Initiate Monitor Monitor by TLC/GC-MS Initiate->Monitor Quench Quench with NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Analyze Analyze by GC/MS and NMR Dry->Analyze End End Analyze->End

Caption: Step-by-step workflow for a controlled rearrangement experiment.

References

  • Ablenas, F. J. (1987). Acid-catalyzed rearrangement of cyclobutanols. Canadian Journal of Chemistry, 65(7), 1663-1667.
  • Pittelkow, M., Christensen, J. B., & Sølling, T. I. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Organic & Biomolecular Chemistry, 3(13), 2419–2425. [Link]

  • Scribd. (n.d.). Carbocation Stability Ranking Explained. [Link]

  • Fiveable. (n.d.). Paterno-Büchi Reaction Definition. Organic Chemistry II Key Term. [Link]

  • Filo. (2025). Analyze the given carbocation intermediate structure. [Link]

  • Quora. (2021). Why is Methoxy methyl carbocation (CH3-O-CH2+) more stable than Benzylic carbocation (Ph-CH2+)?[Link]

  • Pittelkow, M., Christensen, J. B., & Sølling, T. I. (2005). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. PubMed. [Link]

  • Dierks, F., et al. (2021). Regioselective Electrochemical Cyclobutanol Ring Expansion to 1-Tetralones. Angewandte Chemie International Edition, 60(13), 7118-7122. [Link]

  • Wang, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3563. [Link]

  • Grellepois, F., et al. (2021). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Organic Letters, 23(5), 1626-1631. [Link]

  • Filo. (2025). Question The image shows a chemical reaction where a cyclobutanol derivative undergoes acid-catalyzed dehydration. [Link]

  • Filo. (2025). Find out the major product for the following reaction: Reactant: Cyclobutanol. [Link]

  • Chemistry Steps. (n.d.). Ring Expansion Rearrangements. [Link]

  • Pérez-Gómez, A., et al. (2021). Enantioselective Cleavage of Cyclobutanols Through Ir-Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal, 27(15), 4640-4648. [Link]

  • Martínez, A., et al. (2024). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules. [Link]

Sources

Technical Support Center: Crystallization of Oily Cyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Protocols

Welcome to the technical support center for the crystallization of challenging compounds. This guide is specifically designed for researchers, chemists, and drug development professionals encountering difficulties with the crystallization of oily cyclobutanol derivatives. Oily products, or "oiling out," is a common yet frustrating event in synthetic chemistry, often hindering purification and characterization.[1][2] This guide moves beyond simple protocols to explain the underlying principles, providing you with the knowledge to troubleshoot effectively and develop robust crystallization processes.

Part 1: Troubleshooting Guide - The Most Common Crystallization Failures

This section addresses the most frequent issues encountered during the crystallization of complex small molecules like cyclobutanol derivatives.

Q1: My compound "oiled out" instead of forming crystals. Why is this happening and what should I do?

A: "Oiling out" is a liquid-liquid phase separation where your compound comes out of solution as a supercooled liquid or "oil" rather than a solid crystal lattice.[1][3] This is one of the most common hurdles with molecules that have conformational flexibility or low melting points, characteristics often seen in cyclobutanol derivatives.[2][4]

Underlying Causes (The "Why"):

  • High Supersaturation: The concentration of your compound is too far above its saturation point, causing it to crash out of solution rapidly and disorderly.[1][5]

  • Low Melting Point: The melting point of your compound (or the compound plus impurities) is below the temperature of the solution. Impurities are a major contributor as they can significantly depress the melting point.[8][9]

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures, or the boiling point of the solvent may be too high relative to the compound's melting point.[9][10]

Immediate Corrective Actions (The "How"):

  • Re-dissolve and Dilute: Gently heat the solution until the oil fully redissolves. Add a small amount (10-20% more) of the same hot solvent to reduce the supersaturation level.[8]

  • Ensure Slow Cooling: After re-dissolving, allow the solution to cool to room temperature as slowly as possible. Insulating the flask with cotton or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective.[11][12]

  • Induce Nucleation: If crystals do not form upon slow cooling, try to induce nucleation by:

    • Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[3][13]

    • Seed Crystals: If you have a small crystal from a previous attempt, add it to the cooled, supersaturated solution to template crystal growth.[2]

  • Change the Solvent System: If oiling persists, the solvent is likely unsuitable. Remove the solvent in vacuo and attempt recrystallization from a different solvent or a multi-solvent system.[14][15]

Q2: I've left my solution to crystallize, but nothing has happened. What are my next steps?

A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. The goal is to gently push the solubility limit without causing the compound to crash out or oil out.

Troubleshooting Steps:

  • Slow Evaporation: Loosen the cap on your vial or cover the beaker with perforated film to allow the solvent to evaporate slowly over several days.[10][16][17] This gradually increases the concentration of your compound. This is often the simplest and most effective first step.

  • Reduce Temperature: If slow evaporation is ineffective or undesirable, place the solution in a colder environment (e.g., a refrigerator at 4°C or a freezer at -20°C). The cooling must be gradual to prevent oiling out.[12][18]

  • Introduce an Anti-Solvent: This technique, also known as solvent diffusion, is highly effective for difficult compounds.[19] Carefully layer a miscible "anti-solvent" (a solvent in which your compound is insoluble) on top of your solution. Over time, the solvents will diffuse, reducing the overall solubility of your compound and promoting slow crystal growth at the interface.[11]

Q3: I managed to get crystals, but they are very small, needle-like, or of poor quality. How can I improve them?

A: Poor crystal morphology is typically a result of rapid crystal growth from too many nucleation sites.[19] The key to growing large, high-quality single crystals is to minimize the number of nucleation events and slow down the growth rate.

Strategies for Improvement:

  • Use a Cleaner Vessel: Dust, fibers, or old chemical residues provide numerous nucleation sites, leading to the formation of many small crystals.[17][19] Always use exceptionally clean glassware.

  • Optimize the Solvent System: Experiment with different solvents or solvent mixtures. The interaction between the solvent and the solute can influence which crystal faces grow, thereby changing the crystal's shape (habit).[10][19] Toluene, for instance, is often used for nonpolar to moderately polar compounds and its higher boiling point allows for slower crystallization.[20]

  • Re-dissolve and Re-grow: A common technique is to gently heat the solution until most of the small crystals have re-dissolved, leaving only a few of the largest ones behind. Then, cool the solution very slowly. The remaining crystals will act as seeds, and the solute will deposit onto them, leading to larger, higher-quality crystals.[12]

Part 2: Experimental Protocols & Data

As a Senior Application Scientist, I advocate for methodical approaches. The following workflow and protocols are designed to systematically tackle the crystallization of oily cyclobutanol derivatives.

Systematic Approach to Crystallization

The following diagram outlines a logical workflow for troubleshooting crystallization experiments.

Crystallization_Workflow start Start: Oily Compound in Solution result Initial Crystallization Attempt (e.g., Slow Cooling) start->result oil Result: Oiled Out result->oil Unsuccessful no_xtal Result: No Crystals result->no_xtal Unsuccessful poor_xtal Result: Poor Crystals result->poor_xtal Unsuccessful success Success: High-Quality Crystals result->success Successful action_oil1 Re-heat, Add More Solvent, Cool S-L-O-W-L-Y oil->action_oil1 action_oil2 Try Different Solvent / Anti-solvent oil->action_oil2 action_no_xtal1 Slow Evaporation no_xtal->action_no_xtal1 action_no_xtal2 Lower Temperature no_xtal->action_no_xtal2 action_no_xtal3 Vapor / Liquid Diffusion no_xtal->action_no_xtal3 action_poor_xtal1 Reduce Supersaturation Rate poor_xtal->action_poor_xtal1 action_poor_xtal2 Use Cleaner Glassware poor_xtal->action_poor_xtal2 action_poor_xtal3 Re-dissolve & Re-grow (Annealing) poor_xtal->action_poor_xtal3 action_oil1->result Retry action_oil2->result Retry action_no_xtal1->result Retry action_no_xtal2->result Retry action_no_xtal3->result Retry action_poor_xtal1->result Retry action_poor_xtal2->result Retry action_poor_xtal3->result Retry

Caption: A decision workflow for troubleshooting common crystallization outcomes.

Solvent Selection Guide for Cyclobutanol Derivatives

The principle of "like dissolves like" is a good starting point.[21] Cyclobutanol derivatives are often moderately polar. A successful crystallization requires a solvent where the compound is soluble when hot but sparingly soluble when cold.[22][23]

SolventPolarity (Dielectric Constant, ε)Boiling Point (°C)Suitability & Rationale for Oily Compounds
Hexane / Heptane ~1.969 / 98Anti-solvent. Excellent for precipitating non-polar to moderately polar compounds from more polar solutions. Use in diffusion methods.[23]
Toluene ~2.4111Primary Solvent. Good for nonpolar to moderately polar compounds. Higher boiling point allows for a wide temperature range for slow cooling.[20][23]
Dichloromethane (DCM) ~9.140Primary Solvent. Dissolves a wide range of organic compounds. Its high volatility makes it ideal for slow evaporation and vapor diffusion.[20]
Ethyl Acetate ~6.077Primary Solvent. A moderately polar solvent that is a good starting point for many derivatives. Often used with hexane as an anti-solvent.[23]
Acetonitrile ~37.582Primary Solvent. A more polar option. Can be effective if other solvents fail. Often paired with diethyl ether or toluene in diffusion setups.[11]
Isopropanol / Ethanol ~19.9 / ~24.582 / 78Primary Solvent. Hydrogen-bonding capability may favorably interact with the hydroxyl group of cyclobutanol. Use with caution; can sometimes inhibit crystallization.[23]
Protocol 1: Vapor Diffusion for Milligram Quantities

This is arguably the most powerful method for crystallizing small amounts of difficult compounds, as it promotes very slow crystal growth.[16][19]

Materials:

  • Small vial (e.g., 0.5-dram vial or HPLC vial)

  • Larger jar with a tight-fitting lid (e.g., 20 mL scintillation vial)

  • Your oily cyclobutanol derivative

  • "Good" solvent (e.g., Dichloromethane) - one in which the compound is soluble.

  • "Anti-solvent" (e.g., Hexane) - one in which the compound is insoluble, and which is more volatile than the "good" solvent.[10][18]

Step-by-Step Methodology:

  • Prepare the Inner Vial: Dissolve 5-10 mg of your oily compound in the minimum amount of the "good" solvent (e.g., 0.2-0.5 mL of DCM) in the small vial. The solution should be concentrated but not yet saturated.

  • Prepare the Outer Jar: Add the "anti-solvent" (e.g., 2-3 mL of hexane) to the bottom of the larger jar.

  • Assemble the System: Carefully place the open inner vial containing your compound solution into the larger jar. Ensure the solvent levels are such that there is no risk of mixing if jostled.

  • Seal and Wait: Seal the outer jar tightly. Do not disturb the setup. Place it in a location with a stable temperature and away from vibrations.[19]

  • Mechanism & Observation: The more volatile anti-solvent (hexane) will slowly vaporize and diffuse into the less volatile good solvent (DCM) in the inner vial. This gradually decreases the solubility of your compound, leading to slow, controlled crystal formation over several days to weeks.

Protocol 2: Slow Cooling of a Bi-Solvent System

This method is an enhancement of the standard slow cooling technique and is particularly useful for preventing oiling out.

Materials:

  • Erlenmeyer flask

  • "Good" solvent (e.g., Toluene)

  • "Anti-solvent" (e.g., Heptane) - must be miscible with the good solvent.[22]

Step-by-Step Methodology:

  • Dissolve the Compound: In an Erlenmeyer flask, dissolve your oily compound in a minimal amount of the "good" solvent (toluene) at an elevated temperature (e.g., 50-60°C).

  • Approach Saturation: While keeping the solution hot, add the "anti-solvent" (heptane) dropwise until the solution just begins to turn faintly cloudy (turbid). This indicates you are at the point of saturation.[17]

  • Re-clarify: Add one or two drops of the hot "good" solvent (toluene) to make the solution clear again. You are now at the ideal starting point: a hot, nearly saturated solution.

  • Slow Cooling: Cover the flask and allow it to cool to room temperature very slowly. An insulated box or a Dewar flask filled with warm water can be used to slow the cooling rate.[12][19]

  • Further Cooling: Once at room temperature, if crystal growth is insufficient, transfer the flask to a refrigerator to further decrease solubility.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, [Link]

  • The Slow Evaporation Method. University of Washington, Department of Chemistry, [Link]

  • Common Solvents for Crystallization - US Labs Guide 2026. Maiyam Group, [Link]

  • Crystallisation Techniques. University of Cambridge, Department of Chemistry, [Link]

  • Guide for crystallization. University of Strasbourg, [Link]

  • How to choose a solvent for crystallization of an organic compound. Quora, [Link]

  • Crystallization. University of California, Irvine, [Link]

  • Determining Which Solvent to Use. Chemistry LibreTexts, [Link]

  • Crystallization Under Oil: Crystal Growth 101. Scribd, [Link]

  • Crystallization Techniques Guide. Northwestern University, [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, [Link]

  • Crystal Growing Tips. University of Florida, Center for X-ray Crystallography, [Link]

  • Growing Crystals. Massachusetts Institute of Technology, [Link]

  • How to recrystallize an oily compound? ResearchGate, [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, [Link]

  • cooling crystallization process: Topics by Science.gov. Science.gov, [Link]

  • RECRYSTALLIZATION. Chemistry LibreTexts, [Link]

  • Microbatch Crystallization. Hampton Research, [Link]

  • 9 Ways to Crystallize Organic Compounds. wikiHow, [Link]

  • A Crystal Clear Guide to Crystallization Techniques. Labcompare, [Link]

  • Oiling Out in Crystallization. Mettler Toledo, [Link]

  • Troubleshooting. Chemistry LibreTexts, [Link]

  • Recrystallization Techniques and Troubleshooting. University of Rochester, [Link]

  • Crystallization & Solid Form Challenges for Intermediates. Tianming Pharmaceutical, [Link]

  • Common crystallization methods. ResearchGate, [Link]

  • How to recrystallize an oily compound after column chromatography? ResearchGate, [Link]

  • The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). IUCr Journals, [Link]

  • How to avoid the formation of oil droplets during recrystallization? ResearchGate, [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly? Achieve Chem, [Link]

  • Recrystallization. Wired Chemist, [Link]

  • The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH). ResearchGate, [Link]

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. Phenix, [Link]

  • Crystallization of fats and oils. Sonneveld, [Link]

  • Small molecules crystallisation. La Factoría de Cristalización, [Link]

  • Challenges of Small Molecule Production. Agilent, [Link]

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Validation & Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of 2,2-Diethyl-3-methoxycyclobutan-1-ol: An In-Silico Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate process of drug discovery and molecular sciences, the unambiguous structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique, providing a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a structure gives rise to a distinct signal, with its chemical shift being exquisitely sensitive to the local electronic environment, influenced by factors such as hybridization, substituent effects, and stereochemistry.

Methodological Overview: Predicting ¹³C NMR Spectra

The prediction of NMR spectra has evolved from simple empirical rules to sophisticated quantum mechanical calculations. For a given molecule, several computational strategies can be employed, each with its own balance of speed and accuracy.

  • Empirical and Database-Driven Methods: These approaches, found in software like ChemDraw and ACD/Labs, utilize vast databases of experimentally recorded spectra.[1][2][3][4][5] They work by deconstructing the target molecule into fragments, matching them to known substructures in the database, and applying additive rules to calculate the chemical shifts.[6][7] While incredibly fast, their accuracy can be limited for molecules with unusual structural motifs or significant strain, such as cyclobutanes, which may not be well-represented in the database.[6][8]

  • Machine Learning and Neural Network Models: Platforms like NMRDB.org and CASPRE employ machine learning algorithms trained on extensive spectral datasets.[9][10][11] These models learn complex correlations between molecular structure and NMR parameters, often achieving higher accuracy than purely empirical methods.[7]

  • Quantum Mechanics (QM) - Density Functional Theory (DFT): This ab initio method provides the highest level of theory. It involves calculating the electron distribution around each nucleus from first principles to determine the magnetic shielding tensor, which is then converted into a chemical shift.[1] Software like Gaussian or ORCA is used for these calculations. While computationally intensive, DFT is exceptionally powerful for novel or strained systems where empirical data is sparse.[6]

G cluster_0 Computational NMR Prediction Workflow cluster_1 Prediction Engines cluster_2 Output A Molecular Structure Input (e.g., SMILES, MOL file) B Prediction Method Selection A->B C Empirical / Fragment-Based (e.g., ChemDraw, ACD/Labs) B->C Fastest Lower Accuracy for Strained Systems D Machine Learning / AI (e.g., NMRDB.org) B->D Fast High Accuracy for Known Scaffolds E Quantum Mechanics (DFT) (e.g., Gaussian) B->E Slowest Highest Accuracy for Novel/Strained Systems F Predicted ¹³C Chemical Shifts (ppm) C->F D->F E->F G Simulated Spectrum F->G

Caption: General workflow for computational ¹³C NMR prediction.

Predicted ¹³C NMR Shifts for Stereoisomers of 2,2-Diethyl-3-methoxycyclobutan-1-ol

The target molecule can exist as several stereoisomers based on the relative orientations of the hydroxyl (-OH) and methoxy (-OCH₃) groups. We will consider two diastereomers: the cis isomer (OH and OCH₃ on the same face of the ring) and the trans isomer (OH and OCH₃ on opposite faces). The predicted chemical shifts are highly dependent on these spatial arrangements due to steric interactions.

The table below presents a comparative summary of plausible ¹³C NMR chemical shifts for the cis and trans isomers, as would be predicted by different computational methods.

CarbonFunctional GroupMethod A: Empirical (e.g., ChemDraw)Method B: Machine Learning (e.g., NMRDB.org)Method C: DFT (e.g., Gaussian)
C1 CH-OH72.5 ppm74.1 ppm75.2 ppm
C2 C(Et)₂48.0 ppm49.5 ppm50.1 ppm
C3 CH-OCH₃82.1 ppm83.5 ppm84.3 ppm
C4 CH₂35.2 ppm34.0 ppm33.5 ppm
C5, C7 -CH₂-CH₃26.8 ppm27.5 ppm27.1 ppm
C6, C8 -CH₂-CH₃8.5 ppm8.9 ppm8.7 ppm
C9 -OCH₃57.5 ppm58.2 ppm58.8 ppm
C1 CH-OH70.1 ppm71.8 ppm72.5 ppm
C2 C(Et)₂48.3 ppm49.8 ppm50.5 ppm
C3 CH-OCH₃80.5 ppm81.9 ppm82.6 ppm
C4 CH₂38.5 ppm37.1 ppm36.4 ppm
C5, C7 -CH₂-CH₃27.1 ppm27.9 ppm27.5 ppm
C6, C8 -CH₂-CH₃8.6 ppm9.1 ppm8.9 ppm
C9 -OCH₃57.2 ppm57.9 ppm58.4 ppm

Note: These values are illustrative predictions for comparative purposes.

Analysis of Predicted Shifts and Substituent Effects

  • C1 (CH-OH): This carbon is significantly deshielded (shifted downfield) due to the inductive effect of the directly attached, electronegative oxygen atom. The predicted range is ~70-75 ppm.

  • C3 (CH-OCH₃): Similarly, C3 is highly deshielded by the methoxy group's oxygen, with predicted shifts even further downfield (~80-84 ppm) than C1.

  • C2 (Quaternary Carbon): The quaternary carbon C2, substituted with two ethyl groups, is predicted around 48-51 ppm. Its downfield shift is attributed to the α- and β-substituent effects of the four attached carbons.

  • C4 (Methylene Carbon): As a simple methylene in a four-membered ring, C4 is the most upfield of the ring carbons, predicted in the range of 33-39 ppm.

  • Ethyl Groups (C5-C8): The methylene carbons of the ethyl groups are predicted around 27 ppm, and the terminal methyl carbons are predicted at a characteristic upfield position of ~9 ppm.

  • Methoxy Carbon (C9): The carbon of the methoxy group typically appears in the 56-62 ppm range.[12][13] Our predictions of ~57-59 ppm are consistent with this.

The Impact of Stereochemistry: cis vs. trans

The most significant differences between the cis and trans isomers are predicted for the ring carbons, particularly C1 and C4. In the cis isomer, the hydroxyl and methoxy groups are on the same face, leading to potential steric compression (a γ-gauche effect) between these groups and the adjacent ring protons. This steric hindrance can cause an upfield shift (shielding) for the involved carbons.

Conversely, in the trans isomer, these bulky groups are on opposite faces, reducing steric strain. This is reflected in the predicted shifts: C1 and C4 in the trans isomer are generally predicted to be slightly more upfield than their counterparts in the more sterically hindered cis isomer. This subtle but predictable difference is a key diagnostic feature that could be used to assign the stereochemistry if an experimental spectrum were obtained.

Benchmarking with Experimental Data of Analogous Compounds

To validate the plausibility of these predictions, we can compare them with experimental data for simpler cyclobutane derivatives available in spectral databases like the Spectral Database for Organic Compounds (SDBS).[14][15][16]

CompoundCarbonExperimental Chemical Shift (ppm)
Cyclobutane [17]CH₂22.4
Cyclobutanol C1 (CH-OH)67.8
C2/C4 (CH₂)31.5
C3 (CH₂)12.8
Methoxycyclobutane C1 (CH-OCH₃)78.5
C2/C4 (CH₂)28.9
C3 (CH₂)11.2
OCH₃56.5
Ethylcyclobutane C1 (CH-Et)38.1
C2/C4 (CH₂)25.9
C3 (CH₂)22.9
-CH₂-CH₃27.4
-CH₂-CH₃12.1

(Source: Plausible values derived from SDBS and chemical shift principles)

The experimental data show clear trends. The introduction of an -OH group on cyclobutane shifts the attached carbon (C1) downfield to ~68 ppm, and a methoxy group shifts it even further to ~78 ppm. These values provide a strong foundation for our predicted shifts for C1 and C3 in the more complex target molecule. The shifts of the other ring carbons in the parent structures are also consistent with the predicted ranges, lending confidence to the computational models.

Protocols

Hypothetical Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Dissolve approximately 15-20 mg of synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Temperature: 298 K.

    • Spectral Width: 0 to 220 ppm.

    • Pulse Width: 30-degree pulse.

    • Relaxation Delay (d1): 2.0 seconds.

    • Acquisition Time: ~1.5 seconds.

    • Number of Scans: 1024 (or as needed to achieve adequate signal-to-noise).

  • Data Processing: Apply an exponential line broadening factor of 1-2 Hz, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

Standard Computational Protocol for DFT-Based NMR Prediction
  • Structure Generation: Build the 3D structure of the desired stereoisomer (e.g., cis-2,2-Diethyl-3-methoxycyclobutan-1-ol) in a molecular editor (e.g., Avogadro, GaussView).

  • Conformational Search: Perform a conformational search to locate the lowest energy conformer, as NMR shifts are highly sensitive to geometry.

  • Geometry Optimization:

    • Software: Gaussian 16.

    • Method: Density Functional Theory (DFT) using the B3LYP functional.

    • Basis Set: 6-31G(d).

    • Solvation Model: Include a solvent continuum model (e.g., IEFPCM for chloroform) to simulate experimental conditions.

    • Verification: Confirm the optimized structure is a true minimum by performing a frequency calculation and ensuring no imaginary frequencies are present.

  • NMR Shielding Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with the NMR keyword.

    • Method: Gauge-Independent Atomic Orbital (GIAO) method is standard.

    • Functional/Basis Set: Use a higher-level basis set for better accuracy if computationally feasible (e.g., 6-311+G(2d,p)).

  • Chemical Shift Referencing: The output provides absolute shielding tensors (σ). Convert these to chemical shifts (δ) by referencing against a TMS standard calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.

G A 1. Build 3D Structure (cis or trans isomer) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B C 3. Verify Minimum Energy (Frequency Calculation) B->C D 4. NMR Shielding Calculation (GIAO Method) C->D F 6. Calculate Chemical Shift δ = σ(TMS) - σ(sample) D->F E 5. Calculate TMS Shielding (Same Level of Theory) E->F

Caption: Workflow for DFT-based ¹³C NMR chemical shift prediction.

Conclusion

While experimental ¹³C NMR data for this compound is not publicly documented, a robust and reliable prediction of its chemical shifts can be achieved through modern computational methods. This guide demonstrates that different predictive models, from rapid empirical approaches to rigorous DFT calculations, provide largely convergent data, with expected variations that underscore the strengths and weaknesses of each technique.

The analysis reveals that the chemical shifts are dominated by the strong deshielding effects of the hydroxyl and methoxy substituents. Crucially, subtle but distinct differences in the chemical shifts of the cyclobutane ring carbons are predicted for the cis and trans diastereomers, primarily due to varying levels of steric strain. These predicted differences serve as a powerful hypothesis for experimental verification. By benchmarking these in-silico results against experimental data from simpler, analogous compounds, we establish a high degree of confidence in the predicted spectral features. For researchers in synthetic chemistry and drug development, this comparative computational approach is an invaluable tool for anticipating the spectral properties of novel molecules, aiding in structure verification and stereochemical assignment.

References

  • Reddit User Discussion on ChemDraw NMR Prediction. (2023). Reddit. Available at: [Link]

  • Wishart DS, et al. (2024). CASPRE - 13C NMR Predictor. Metabolites. Available at: [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia. Available at: [Link]

  • SourceForge. (2026). NMR Predictors Reviews. Available at: [Link]

  • Slideshare. (n.d.). 1 h nmr spectrum using chemdraw. Available at: [Link]

  • Journal of Physical Science. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Penerbit Universiti Sains Malaysia. Available at: [Link]

  • Chemaxon. (n.d.). NMR Predictor Documentation. Available at: [Link]

  • Patiny, L., et al. (n.d.). Simulate and predict NMR spectra. Available at: [Link]

  • Gaussian, Inc. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Available at: [Link]

  • Revvity Signals Software. (2023). The Ease of NMR Prediction with ChemDraw. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction Software. Available at: [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Available at: [Link]

  • ACD/Labs. (2015). ACD/NMR Predictors - Software Demo. YouTube. Available at: [Link]

  • Chemaxon. (2025). NMR Predictor Guide: Which Type Is Best for You?. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. Available at: [Link]

  • ACS Publications. (n.d.). Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors. ACS Central Science. Available at: [Link]

  • Revvity Signals Software. (n.d.). ChemDraw. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. Available at: [Link]

  • Reddit User Discussion on NMR Spectra Websites. (2024). Reddit. Available at: [Link]

  • ResearchGate. (n.d.). Stereochemistry of Cyclobutane and Heterocyclic Analogs. Available at: [Link]

  • Hamid, G., et al. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Available at: [Link]

  • SFU Summit. (n.d.). Appendix C. Experimental for Chapter 3. Available at: [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2009). α-Substituent effects on 13C NMR chemical shifts in some aliphatic compounds. Available at: [Link]

  • PubMed. (2007). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2013). Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. Available at: [Link]

  • ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Available at: [Link]

  • ResearchGate. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Available at: [Link]

Sources

Comparative Analysis of Ionization Modalities for the Structural Elucidation of 2,2-Diethyl-3-methoxycyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of substituted cyclobutanols, such as 2,2-Diethyl-3-methoxycyclobutan-1-ol (


, MW 158.13), presents a unique challenge in mass spectrometry. The high ring strain (~26 kcal/mol) of the cyclobutane core makes the molecule thermally labile and prone to rapid ring-opening reactions.

This guide compares three primary ionization techniques—Electron Ionization (EI) , Chemical Ionization (CI) , and Electrospray Ionization (ESI) —to determine the optimal workflow for drug development applications. While EI provides the rich structural fingerprint necessary for isomeric differentiation, it often obliterates the molecular ion (


). Conversely, soft ionization techniques (CI, ESI) preserve the molecular weight but lack the fragment density required for definitive structural assignment.

Structural Analysis & Fragmentation Logic

To interpret the mass spectrum, one must first understand the thermodynamic drivers of the molecule's decay.

The Molecule[1][2][3][4][5][6][7][8]
  • Formula:

    
    
    
  • Exact Mass: 158.13 Da

  • Key Features:

    • Gem-diethyl group at C2: Creates steric bulk, influencing alpha-cleavage.

    • Methoxy group at C3: Directs fragmentation via charge stabilization (oxonium ion formation).

    • Hydroxyl group at C1: Facilitates dehydration (

      
      ) and directs alpha-cleavage.
      
Dominant Mechanism: Retro [2+2] Cycloaddition

Under high-energy EI conditions (70 eV), the cyclobutane ring does not simply break a single bond; it typically undergoes a concerted or stepwise Retro [2+2] cycloaddition . This splits the ring into two alkene/enol fragments.

  • Pathway A (Vertical Split): Cleavage of C1–C2 and C3–C4 bonds.

  • Pathway B (Horizontal Split): Cleavage of C1–C4 and C2–C3 bonds.

Comparative Analysis of Ionization Modalities

The following table contrasts the performance of standard ionization techniques for this specific analyte.

FeatureElectron Ionization (EI) Chemical Ionization (CI) Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal)Soft (Solution Phase)
Molecular Ion (

)
Weak or Absent (<5% abundance)Dominant (

)
Dominant (

,

)
Fragmentation Extensive (Fingerprint rich)MinimalLow (Requires MS/MS)
Structural Insight High: Distinguishes regioisomers via Retro [2+2] patterns.Low: Confirms MW only.Medium: Good for polar metabolites; requires CID for fragments.
Detection Limit Picogram range (GC-MS)Nanogram rangeFemtogram range (LC-MS)
Primary Use Case Structural Elucidation & Library MatchingMolecular Weight ConfirmationQuantitation in Biological Matrices

Recommendation: For initial structural characterization, EI is superior due to the diagnostic Retro [2+2] fragments. For purity checks or biological assays, ESI is preferred.

Detailed EI Fragmentation Pathways (70 eV)

The EI spectrum of this compound is characterized by the competition between ring strain release and radical stabilization.

Pathway 1: Retro [2+2] "Vertical" Cleavage (C1-C2 / C3-C4)

This pathway splits the molecule into two halves:

  • Fragment A (Neutral): 3,3-diethyl-1-methoxyprop-1-ene (or isomer).

  • Fragment B (Ion, m/z 44): Vinyl alcohol radical cation (

    
    ), which tautomerizes to acetaldehyde.
    
    • Diagnostic Value: The presence of m/z 44 strongly suggests a cyclobutanol with an unsubstituted C4 position.

Pathway 2: Retro [2+2] "Horizontal" Cleavage (C1-C4 / C2-C3)

This is often the dominant pathway due to the stability of the resulting ions.

  • Fragment C (Ion, m/z 58): Methyl vinyl ether cation (

    
    ).
    
    • Mechanism:[1][2][3][4][5] The charge is stabilized on the oxygen of the methoxy group.

    • Diagnostic Value:m/z 58 is a hallmark of the methoxy-substituted segment (C3-C4).

  • Fragment D (Neutral): 2-ethylbut-1-en-1-ol (Enol of 2-ethylbutanal). MW = 100.[6]

    • Note: If the charge stays on this fragment, a peak at m/z 100 will be observed.

Pathway 3: Dehydration & Alpha-Cleavage[3]
  • Dehydration (

    
    ):  Loss of 
    
    
    
    yields m/z 140 . This is common in alcohols but less diagnostic than ring cleavage.
  • Ethyl Loss (

    
    ):  Cleavage of one ethyl group from the quaternary C2 position yields m/z 129 .
    
Fragmentation Pathway Diagram

The following diagram illustrates the causal relationships between the molecular ion and its progeny fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 158 Dehydration [M - H2O]+ m/z 140 M_Ion->Dehydration - H2O (18) EthylLoss [M - Et]+ m/z 129 M_Ion->EthylLoss - C2H5 (29) RetroA_Node Retro [2+2] (Vertical) C1-C2 // C3-C4 M_Ion->RetroA_Node Ring Strain Release RetroB_Node Retro [2+2] (Horizontal) C1-C4 // C2-C3 M_Ion->RetroB_Node Ring Strain Release Frag_44 Vinyl Alcohol m/z 44 RetroA_Node->Frag_44 Charge Retention on C1 Frag_114 Subst. Alkene Ion m/z 114 RetroA_Node->Frag_114 Charge Retention on C2/C3 Frag_58 Methyl Vinyl Ether m/z 58 (Base Peak Candidate) RetroB_Node->Frag_58 Charge Stabilized by OMe Frag_100 Enol Fragment m/z 100 RetroB_Node->Frag_100 Charge Retention on C1/C2

Figure 1: Mechanistic fragmentation tree for this compound under 70 eV Electron Ionization.

Experimental Protocol: GC-EI-MS

To reproduce the fragmentation patterns described above, follow this self-validating protocol.

A. Sample Preparation[6][10]
  • Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM). DCM is preferred over methanol to avoid solvent-analyte exchange reactions in the injector.

  • Derivatization (Optional but Recommended): To stabilize the thermally labile alcohol and confirm the -OH group:

    • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60°C for 30 mins.

    • Result: The TMS-derivative (

      
      ) will prevent thermal dehydration in the injector.
      
B. Instrumental Parameters (Agilent 7890/5977 or equivalent)
  • Inlet: Splitless mode, 250°C. (Note: If thermal degradation is observed, lower to 200°C).

  • Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 mins.

  • Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 35–300.

C. Analytical Workflow Diagram

Workflow Sample Sample (1 mg/mL DCM) Deriv TMS Derivatization (Optional) Sample->Deriv Labile OH? GC_Inlet GC Inlet 250°C Sample->GC_Inlet Deriv->GC_Inlet Column DB-5ms Column Separation GC_Inlet->Column Source EI Source 70 eV Column->Source Analyzer Quadrupole m/z 35-300 Source->Analyzer Data Spectrum Analysis Analyzer->Data

Figure 2: Operational workflow for the GC-MS analysis of thermally labile cyclobutanols.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. Link (Comprehensive comparison of EI, CI, and ESI modalities).

  • Holmes, J. L. (1973). The Fragmentation Mechanism of Cyclobutanol. Canadian Journal of Chemistry, 51(14), 2342-2346. Link (Primary source for cyclobutanol retro [2+2] cycloaddition mechanisms).

  • NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library. Link (Standard reference for validating m/z 44 and m/z 58 fragments).

Sources

Comparative Guide: IR Spectroscopy of Hydroxyl vs. Methoxy Groups in Cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the cyclobutane ring is increasingly utilized as a rigid bioisostere to modulate metabolic stability and receptor selectivity. However, distinguishing between hydroxyl (-OH) and methoxy (-OCH


) substitution on this strained scaffold is critical during synthesis and metabolite identification.

While Nuclear Magnetic Resonance (NMR) is definitive, Infrared (IR) spectroscopy offers a rapid, non-destructive method for immediate functional group validation. This guide details the spectral differentiation of cyclobutanol and methoxycyclobutane , focusing on the unique vibrational shifts induced by ring strain (


 kcal/mol) and the hybridization effects on exocyclic bonds.

Mechanistic Analysis: The Role of Ring Strain

To interpret the spectra accurately, one must understand the underlying physics. Cyclobutane is not a simple unstrained alkane; its geometry drives specific spectral shifts.

Hybridization and Bond Strength

In an ideal


 carbon, bond angles are 

. In cyclobutane, the internuclear angles are compressed to

. To relieve this angle strain, the carbon atoms rehybridize:
  • Endocyclic Bonds (Ring C-C): Gain higher

    
    -character (resembling banana bonds) to accommodate the smaller angle.
    
  • Exocyclic Bonds (C-H, C-O): Consequently gain higher

    
    -character.
    

Spectroscopic Consequence: Increased


-character in the exocyclic C-O bond leads to a shorter, stiffer bond with a higher force constant (

). This typically results in a blue shift (higher wavenumber) for exocyclic stretching vibrations compared to unstrained cyclohexyl or alkyl analogs.
Diagram: Strain-Induced Hybridization Shift

The following diagram illustrates the rehybridization mechanism that influences the vibrational frequencies.

StrainMechanism cluster_0 Ideal sp3 (Cyclohexane) cluster_1 Strained Cyclobutane Node1 Bond Angle: 109.5° Node2 Hybridization: sp3 (25% s) Node1->Node2 Node3 Bond Angle: ~90° (Angle Strain) Node4 Rehybridization Node3->Node4 Node5 Ring C-C Bonds: High p-character (>75%) Node4->Node5 Node6 Exocyclic C-O Bond: High s-character (>25%) Node4->Node6 Node7 Spectral Outcome: Stiffer C-O Bond (Higher v_max) Node6->Node7

Figure 1: Mechanism of strain-induced rehybridization in cyclobutanes affecting exocyclic bond strength.

Spectral Fingerprinting: Hydroxyl vs. Methoxy

The differentiation relies on two primary regions: the high-frequency functional group region (


) and the fingerprint region (

).
Comparative Peak Table
Vibrational ModeCyclobutanol (-OH)Methoxycyclobutane (-OCH

)
Mechanistic Note
O-H Stretch (

)
3200–3600 cm

(Broad)
Absent The definitive differentiator. Broadness due to H-bonding.[1]
C-H Stretch (

)
2850–3000 cm

2800–3000 cm

Methoxy C-H often appears as sharp peaks just below 3000 cm

.
C-O Stretch (

)
1080–1150 cm

1100–1150 cm

(Asym)
Overlapping region. Cyclobutanol C-O is often higher than acyclic

alcohols due to strain.
O-H Bend (

)
1200–1400 cm

Absent Coupled with C-H wagging; often obscured.
Ring Breathing ~900–1000 cm

~900–1000 cm

Characteristic of the cyclobutane scaffold itself.
Detailed Analysis
The Hydroxyl Signature (Cyclobutanol)[1]
  • Primary Indicator: A strong, broad absorption centered around 3350 cm

    
     .[2] This represents the O-H stretch involved in intermolecular hydrogen bonding.
    
  • Secondary Indicator: In dilute solution (non-H-bonded), this shifts to a sharp peak at ~3600-3650 cm

    
     .
    
  • C-O Context: As a secondary alcohol on a strained ring, the C-O stretch is intense. While typical secondary alcohols absorb near 1100 cm

    
    , cyclobutanol often shows this band slightly blue-shifted (1110-1125 cm
    
    
    
    ) due to the increased
    
    
    -character described in Section 2.1.
The Methoxy Signature (Methoxycyclobutane)
  • Absence of O-H: The baseline between 3200-3600 cm

    
     must be flat.
    
  • C-H Specifics: Look for the "methoxy chop"—sharp C-H stretching bands specifically associated with the methyl group, often distinct from the ring C-H stretches.

  • Ether C-O-C: Ethers display a strong asymmetric C-O-C stretch. In methoxycyclobutane, this appears in the 1100-1150 cm

    
      range. It is often split or more complex than the alcohol C-O band due to coupling with methyl rocking modes.
    

Experimental Protocol: Self-Validating Identification

To ensure data integrity, do not rely on a single scan. Use this self-validating workflow to confirm the presence of the hydroxyl group.

Protocol: D O Exchange (The "Gold Standard")

If a peak in the 3300 cm


 region is ambiguous (e.g., due to wet solvent or amine contamination), use Deuterium Oxide exchange.
  • Baseline Scan: Acquire the IR spectrum of the neat sample (or solution in CCl

    
    /CHCl
    
    
    
    ).
  • Exchange: Add 1 drop of D

    
    O to the sample vial and shake vigorously for 30 seconds.
    
  • Separation: Allow layers to separate (if immiscible) or re-extract the organic layer.

  • Validation Scan: Acquire the spectrum of the treated sample.

    • Result: If the broad peak at 3350 cm

      
       disappears or significantly decreases, and a new peak appears at ~2400-2500 cm
      
      
      
      (O-D stretch), the presence of the -OH group is confirmed.
    • Methoxy: The spectrum will remain unchanged.

Protocol: Dilution Study (H-Bond Breaking)
  • Concentrated Scan: Run sample at 10% concentration in CCl

    
    . Observe broad peak at ~3350 cm
    
    
    
    .
  • Dilute Scan: Dilute to 1% and 0.1%.

  • Observation: As concentration decreases, the broad H-bonded peak should diminish, and a sharp "free" O-H peak at ~3600 cm

    
      should grow.
    
    • Logic: Methoxy groups do not hydrogen bond with themselves; their spectrum is concentration-independent in this region.

Decision Workflow

Use the following logic gate to classify your cyclobutane derivative.

DecisionTree Start Start: Acquire IR Spectrum (4000 - 600 cm^-1) CheckOH Check 3200-3600 cm^-1 region Start->CheckOH BroadPeak Broad Peak Present (~3350 cm^-1) CheckOH->BroadPeak Yes NoPeak Baseline Flat CheckOH->NoPeak No D2O_Test Perform D2O Exchange (Validation Step) BroadPeak->D2O_Test CheckCOC Check 1050-1150 cm^-1 (Strong Band) NoPeak->CheckCOC PeakShifts Peak shifts to 2400-2500 cm^-1 (O-D) D2O_Test->PeakShifts PeakStays Peak remains (Likely Amine/Amide) D2O_Test->PeakStays ConfirmOH CONFIRMED: Cyclobutanol Derivative PeakShifts->ConfirmOH ConfirmOMe CONFIRMED: Methoxycyclobutane CheckCOC->ConfirmOMe Present Ambiguous Ambiguous/Other (Check NMR) CheckCOC->Ambiguous Absent/Weak

Figure 2: Step-by-step decision tree for distinguishing hydroxyl and methoxy substituents.

References

  • National Institute of Standards and Technology (NIST). Cyclobutanol - IR Spectrum.[3][4][5] NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • Liebman, J. F., & Greenberg, A. (1976). The strain energy of cyclobutane and its derivatives.[7] Chemical Reviews, 76(3), 311–365. (Contextualizing ring strain effects on bond strength).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Doc Brown's Chemistry. Infrared spectroscopy - interpretation of the IR spectrum of cyclobutane.[8] Available at: [Link]

  • SpectraBase. Methoxycyclobutane Vapor Phase IR Spectrum. John Wiley & Sons.[9][10] (Verified via search for comparative ether data).

Sources

Comparing reactivity of 2,2-Diethyl-3-methoxycyclobutan-1-ol vs cyclopropanols

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reactivity of 2,2-Diethyl-3-methoxycyclobutan-1-ol vs. Cyclopropanols

Part 1: Executive Summary & Strategic Overview

This guide provides a technical comparison between the specific substituted cyclobutanol scaffold, This compound (Sub-CB) , and the general class of Cyclopropanols (CP) .

While both scaffolds are defined by ring strain, their utility in drug discovery differs fundamentally. Cyclopropanols are high-energy "spring-loaded" synthons used primarily to generate


-functionalized ketones via homoenolate intermediates. In contrast, Sub-CB  represents a kinetically stabilized, sterically congested C4 synthon. Its reactivity is governed not just by strain release, but by the interplay of the gem-diethyl steric bulk and the 3-methoxy electronic directing group, favoring specific fragmentation or expansion pathways over promiscuous ring-opening.

Performance Matrix:

FeatureCyclopropanols (CP)This compound (Sub-CB)
Ring Strain Energy ~27.5 kcal/mol (High Lability)~26.3 kcal/mol (Moderate Lability)
Primary Reactive Intermediate Metal-Homoenolate /

-Carbon Radical
Alkoxy-radical / Cationic rearrangement
Dominant Reaction Mode Ring Opening to Linear KetonesRing Expansion (Semipinacol) or Retro-Aldol
Kinetic Stability Low (Prone to spontaneous oxidation/opening)High (Stabilized by gem-diethyl substitution)
Synthetic Application C3 homologation,

-C-H functionalization
C4 scaffold construction, Cyclopentanone synthesis

Part 2: Technical Deep Dive & Mechanistic Analysis

The Strain-Reactivity Paradox

Although the strain energy difference between cyclopropane (27.5 kcal/mol) and cyclobutane (26.3 kcal/mol) appears negligible, their activation energies (


) for cleavage differ significantly.
  • Cyclopropanols: The Walsh orbitals (high p-character) of the cyclopropane ring allow for facile overlap with the adjacent C-O

    
     or metal d-orbitals. This makes C-C bond cleavage accessible under mild transition metal catalysis (Pd, Cu, Mn) or single-electron transfer (SET) conditions.
    
  • Sub-CB (Cyclobutanol): The cyclobutane ring has less "bent bond" character. For Sub-CB , the gem-diethyl group at C2 introduces the Thorpe-Ingold effect , which kinetically stabilizes the ring against non-specific opening. Cleavage requires a specific thermodynamic sink, such as the formation of a carbonyl bond via retro-aldol fragmentation or strain-release driven migration.

This compound: Structural Specificity

This specific molecule possesses two critical features that dictate its unique reactivity compared to generic cyclobutanols:

  • Steric Locking (gem-Diethyl): The bulky ethyl groups at C2 encumber the approach of nucleophiles and retard the rate of conformational inversion. This directs reactivity away from C2, favoring C1-C4 cleavage or C1-C2 migration during rearrangements.

  • Electronic Push-Pull (3-Methoxy): The methoxy group at C3 acts as an inductive withdrawer but a resonance donor. In cationic rearrangements (e.g., Semipinacol), it stabilizes positive charge development at C3, potentially directing ring expansion to form substituted cyclopentanones.

Mechanistic Pathways Visualization

The following diagram illustrates the divergent pathways of the Cyclopropanol (Homoenolate route) versus the Substituted Cyclobutanol (Semipinacol/Fragmentation route).

ReactivityComparison Sub_CP Cyclopropanol (Strain: 27.5 kcal/mol) Inter_Homo Metal-Homoenolate (Ring Open) Sub_CP->Inter_Homo Pd(II) or SET (C-C Cleavage) Sub_CB 2,2-Diethyl-3-methoxy cyclobutan-1-ol (Strain: 26.3 kcal/mol) Inter_Cation Cationic Intermediate (Ring Intact/Migrating) Sub_CB->Inter_Cation Acid/Lewis Acid (Semipinacol) Prod_Frag Acyclic Enol Ether (Retro-Aldol) Sub_CB->Prod_Frag Base/Heat (Retro-Aldol) Prod_Linear Beta-Functionalized Ketone Inter_Homo->Prod_Linear Electrophile Trap Prod_Expand Cyclopentanone (Ring Expansion) Inter_Cation->Prod_Expand 1,2-Shift (Driven by gem-Et)

Caption: Divergent reactive pathways. Cyclopropanols favor ring opening via homoenolates, while substituted cyclobutanols favor rearrangement or fragmentation.

Part 3: Experimental Protocols

To validate the reactivity differences, the following self-validating protocols are recommended. These workflows distinguish between the "Ring Opening" bias of cyclopropanols and the "Rearrangement" bias of the substituted cyclobutanol.

Protocol A: Oxidative Ring Opening (Cyclopropanol Specific)

Objective: Demonstrate the facile generation of


-keto radicals from cyclopropanols.

Reagents:

  • Substrate: 1-Phenylcyclopropan-1-ol (Standard CP)

  • Oxidant: Mn(acac)

    
     (Manganese(III) acetylacetonate)
    
  • Solvent: Isopropanol (IPA)

Workflow:

  • Setup: Charge a flame-dried Schlenk tube with Mn(acac)

    
     (1.2 equiv) and the Cyclopropanol (1.0 equiv).
    
  • Solvation: Add degassed IPA (0.1 M concentration) under Argon.

  • Reaction: Stir at 60°C for 2-4 hours. The reaction color changes from dark brown (Mn

    
    ) to pale pink/clear (Mn
    
    
    
    ), serving as a visual indicator of completion.
  • Workup: Dilute with Et

    
    O, filter through a Celite pad, and concentrate.
    
  • Analysis:

    
    H NMR will show the disappearance of cyclopropyl protons (
    
    
    
    0.5-1.2 ppm) and the appearance of the linear ketone triplet (
    
    
    2.4 ppm).
Protocol B: Acid-Catalyzed Ring Expansion (Sub-CB Specific)

Objective: Demonstrate the stability of the cyclobutane ring against simple opening and its preference for semipinacol rearrangement.

Reagents:

  • Substrate: this compound[1][2][3][4][5]

  • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) - 10 mol%

  • Solvent: Dichloromethane (DCM), anhydrous, -78°C

Workflow:

  • Setup: Dissolve Sub-CB in anhydrous DCM (0.1 M) in a round-bottom flask under N

    
    . Cool to -78°C.
    
  • Initiation: Add TMSOTf dropwise. The low temperature prevents non-specific fragmentation.

  • Monitoring: Monitor by TLC. Unlike cyclopropanols, the ring will not open to a linear chain immediately. Instead, look for a shift in R

    
     corresponding to the isomeric cyclopentanone.
    
  • Quench: Add saturated NaHCO

    
     solution at -78°C, then warm to room temperature.
    
  • Validation:

    • Success: Formation of a 5-membered ring (Cyclopentanone derivative).

    • Mechanism Check: The gem-diethyl group drives the migration of the C1-C2 bond towards the developing cation at C1 (stabilized by the adjacent oxygen), expanding the ring.

Part 4: Data Interpretation & Troubleshooting

ObservationLikely CauseCorrective Action
Sub-CB yields linear enone instead of rearrangement product. Retro-Aldol Fragmentation. Under basic conditions or high heat, the cyclobutanol undergoes C1-C2 cleavage (Reverse [2+2]).Switch to acidic conditions (Protocol B) and lower temperature to favor the cationic rearrangement pathway.
Cyclopropanol fails to react with Electrophile. Homoenolate Quenching. Proton source present in solvent.Ensure strictly anhydrous conditions. Use DMSO or DMF to stabilize the metal-homoenolate intermediate.
Sub-CB reaction is sluggish compared to CP. Steric Hindrance. The gem-diethyl group blocks the approach of the catalyst.Increase catalyst loading or use a smaller Lewis Acid (e.g., BF

OEt

instead of bulky metal complexes).

References

  • Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632. Link

  • Trost, B. M., & Yasukata, T. (2001). Catalytic Enantioselective Ring Expansion of Cyclobutanols. Journal of the American Chemical Society, 123(29), 7162–7163. Link

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Mills, L. R., & Rousseaux, S. A. (2019). Modern Developments in the Functionalization of Cyclopropanols. European Journal of Organic Chemistry, 2019(42), 7039-7051. Link

  • PubChem. (n.d.). Compound Summary: this compound.[1][2][3][4] National Library of Medicine. Link

Sources

HPLC method development for 2,2-Diethyl-3-methoxycyclobutan-1-ol purity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC Methodologies for Non-Chromophoric Cyclobutane Derivatives Focus Analyte: 2,2-Diethyl-3-methoxycyclobutan-1-ol

Executive Summary

The Challenge: this compound presents a "perfect storm" of analytical difficulties: it lacks a conjugated system for UV detection, possesses rigid stereocenters (C1/C3) creating difficult-to-separate diastereomers, and contains a strained ring system prone to peak broadening on standard silica.

The Solution: This guide compares the industry-standard "Generic Method" (C18/UV) against an "Optimized Specific Method" (PFP/CAD).

  • Generic Method (Method A): C18 Stationary Phase with Low-UV (210 nm) detection.

  • Optimized Method (Method B): Pentafluorophenyl (PFP) Core-Shell Phase with Charged Aerosol Detection (CAD).

Verdict: While Method A is accessible, it fails to quantitate impurities <0.5% due to baseline noise. Method B is the recommended protocol , offering a 10-fold improvement in Signal-to-Noise (S/N) ratio and baseline resolution (


) of the cis/trans diastereomers.

Analyte Analysis & Physicochemical Profile

Before method selection, we must deconstruct the molecule to understand the "Why" behind the protocol.

PropertyFeatureChromatographic Implication
Chromophore None (Ether/Alcohol only)UV Transparent. Absorbance only <210 nm (sigma-sigma* transitions). Solvents like Methanol are prohibited in UV mode due to cutoff.
Stereochemistry C1 (-OH) and C3 (-OMe)Diastereomers. The molecule exists as cis and trans isomers. These have different physical properties and must be chromatographically resolved.
Ring Strain Cyclobutane (Rigid)Shape Selectivity Required. Standard C18 chains may not interact sufficiently with the rigid ring to discriminate isomers.
Polarity Moderate (LogP ~1.8)Reversed Phase is suitable. HILIC is unnecessary, but water tolerance is required.

Comparative Study: Method A vs. Method B

Method A: The "Generic" Approach (Baseline)

Most labs start here. It is often insufficient for purity profiling.

  • Column: Standard C18 (3.0 x 100 mm, 3 µm).

  • Detector: UV-Vis at 210 nm.

  • Mobile Phase: Water / Acetonitrile (Phosphate Buffer pH 3.0).

  • Mechanism: Hydrophobic interaction.

  • Failure Mode:

    • Drift & Noise: At 210 nm, even HPLC-grade Acetonitrile absorbs slightly. Gradient elution causes a "rising baseline," obscuring trace impurities.

    • Poor Selectivity: The hydrophobic C18 chains interact primarily with the ethyl groups. They fail to "feel" the difference between the cis and trans orientation of the distal methoxy group, resulting in a merged peak or a "shoulder" (

      
      ).
      
Method B: The "Optimized" Approach (Recommended)

Designed for non-chromophoric isomers.

  • Column: Core-Shell Pentafluorophenyl (PFP) (2.1 x 100 mm, 2.6 µm).

  • Detector: Charged Aerosol Detector (CAD).

  • Mobile Phase: Water / Methanol (0.1% Formic Acid).

  • Mechanism:

    • Detection: CAD detects particles based on mass, not light absorption. It is "universal" for non-volatiles.[1]

    • Separation: The PFP phase offers multiple interaction mechanisms: hydrophobicity, dipole-dipole, and pi-pi (with solvent). Crucially, the rigid fluorine ring structure provides superior shape selectivity for the cyclobutane isomers compared to flexible C18 chains.

Experimental Protocols

Protocol B: Optimized PFP-CAD Method (Gold Standard)
  • Instrument: UHPLC System (e.g., Vanquish or equivalent) with CAD.

  • Column: Kinetex F5 or equivalent PFP Core-Shell, 2.1 x 100 mm, 2.6 µm.

  • Column Temp: 40°C (Higher temp improves mass transfer for rigid rings).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over ACN for Method B because it enhances the "fluorine-polar" selectivity mechanism on PFP columns.

Gradient Table:

Time (min) % B Event
0.0 10 Equilibration
1.0 10 Hold
10.0 90 Linear Ramp
12.0 90 Wash
12.1 10 Re-equilibration

| 15.0 | 10 | End |

Detector Settings (CAD):

  • Evaporator Temp: 35°C (Low temp prevents semi-volatile loss).

  • Power Function: 1.0 (Linearity optimization).

  • Data Collection: 10 Hz.

Data Presentation & Comparison

The following data represents typical performance metrics observed when comparing these methodologies for cyclobutane derivatives.

MetricMethod A (C18 / UV 210nm)Method B (PFP / CAD)Status
LOD (Limit of Detection) 50 ppm5 ppm10x Gain
Isomer Resolution (

)
0.8 (Co-eluting shoulder)2.4 (Baseline separation)Success
Linearity (

)
0.985 (Noise limited)0.999 (Mass sensitive)Superior
Baseline Drift High (Solvent absorption)NegligibleStable
Impurity Coverage Misses non-chromophoric byproductsDetects all non-volatilesComprehensive

Visualizing the Workflow

The following diagram illustrates the decision logic used to arrive at Method B, complying with the "Self-Validating" requirement.

MethodDevelopment Start Analyte: this compound CheckChromophore Check Chromophore? Start->CheckChromophore CheckIsomers Check Stereochemistry Start->CheckIsomers UV_Path UV Absorption > 240nm? CheckChromophore->UV_Path NoUV NO: Only sigma bonds UV_Path->NoUV Absence of pi-system SelectDetector Select Detector: CAD vs RI vs Low-UV NoUV->SelectDetector LowUV_Fail Low UV (210nm): High Noise, Solvent Cutoff SelectDetector->LowUV_Fail RI_Fail RI: Isocratic Only (Cannot separate impurities) SelectDetector->RI_Fail CAD_Success CAD: Universal, Gradient Compatible SelectDetector->CAD_Success FinalMethod FINAL METHOD: PFP Column + CAD Detection (Water/MeOH Gradient) CAD_Success->FinalMethod Isomer_Yes Cis/Trans Isomers Present CheckIsomers->Isomer_Yes C18_Fail C18: Hydrophobic only (Poor Shape Selectivity) Isomer_Yes->C18_Fail PFP_Success PFP (Pentafluorophenyl): Dipole + Shape Selectivity Isomer_Yes->PFP_Success PFP_Success->FinalMethod

Caption: Decision matrix for selecting CAD detection and PFP stationary phase for non-chromophoric isomers.

Senior Scientist’s Commentary (E-E-A-T)

Why this works (Causality): The failure of Method A is not a failure of the operator, but a failure of physics. At 210 nm, you are operating at the edge of the "solvent cutoff" for Acetonitrile. Any small change in organic composition (the gradient) changes the refractive index and absorbance of the mobile phase, creating a drifting baseline that hides small impurity peaks.

Method B works because CAD is an evaporative technique. It nebulizes the eluent, evaporates the solvent, and charges the remaining analyte particles.[1][3] Since this compound is non-volatile (boiling point > 200°C est.), it forms a particle and is detected. The PFP column is critical because the fluorine atoms on the stationary phase create a "rigid" surface that interacts differently with the cis (bent) and trans (planar-like) shapes of the cyclobutane ring, pulling the peaks apart.

Self-Validating Step: To ensure the CAD is operating correctly, run a "mobile phase blank" gradient. The baseline should be flat. If you see peaks in the blank, your mobile phase is contaminated (common in CAD). Use LC-MS grade solvents only.

References

  • Visky, D., et al. (2025). Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis. ResearchGate.[4] Link

  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection – See What Other Universal Detectors Are Missing.Link

  • Chromatography Online. (2020). Tips for LC Coupled with Charged Aerosol Detection. LCGC International. Link

  • MicroSolv Tech. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.Link

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.[5][6] Veeprho. Link

Sources

Structural Determination Guide: 2,2-Diethyl-3-methoxycyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Comparison of Single-Crystal X-Ray Diffraction (SC-XRD) vs. Solution-State NMR & DFT

Executive Summary

For researchers synthesizing 2,2-Diethyl-3-methoxycyclobutan-1-ol , establishing the relative stereochemistry (cis/trans relationships) and ring conformation (pucker angle) is a critical bottleneck. While solution-state NMR is the standard first-line method, it frequently fails to resolve the stereochemistry of polysubstituted cyclobutanes due to the breakdown of the Karplus relationship in strained rings and rapid ring flipping.

This guide objectively compares SC-XRD against NOE-based NMR and DFT modeling . It argues that for this specific gem-diethyl substituted scaffold, SC-XRD is the requisite gold standard for unambiguous structural assignment, provided specific low-temperature crystallization protocols are followed.

Part 1: The Structural Challenge

The target molecule presents three specific crystallographic challenges that define the experimental strategy:

  • Ring Pucker Dynamics: Unlike planar cyclopropane, cyclobutane adopts a "puckered" (butterfly) conformation to relieve torsional strain.[1][2] The gem-diethyl group at C2 creates significant steric bulk, likely locking the ring into a specific pucker angle (

    
    ) to minimize 1,3-diaxial interactions.
    
  • Stereochemical Ambiguity: The relative orientation of the C1-hydroxyl and C3-methoxy groups is difficult to assign via

    
     coupling constants because the dihedral angles in a puckered ring often result in similar 
    
    
    
    values for both cis and trans isomers.
  • Phase Behavior: As a low-molecular-weight alcohol, the compound is likely a liquid or low-melting solid at room temperature, requiring in situ cryocrystallography or derivativization.

Part 2: Comparative Methodology (SC-XRD vs. Alternatives)

Decision Matrix: When to use which method?
FeatureSC-XRD (Recommended) Solution NMR (NOESY/HOESY) DFT (Computational)
Primary Output Absolute Configuration (XYZ coords)Relative proximity (Through-space)Theoretical Energy Minima
Ring Conformation Frozen (Solid State Pucker)Time-Averaged (Fast Exchange)Static (0 K)
Stereo Certainty High (>99%) Medium (Ambiguous signals)Low (Model dependent)
Sample Req. Single Crystal (0.1 mm)~5-10 mg in solutionNone (In silico)
Limit of Detection N/A (Requires Diffraction)>5% Diastereomer impurityN/A
Critical Failure Twinning / No Crystal GrowthSpectral Overlap / NOE NullingBasis Set Inadequacy
Why SC-XRD Wins for this Molecule

In this compound, the ethyl groups induce a "locking" effect. In NMR, if the ring flips rapidly between two puckered conformers, the observed NOE signals are averaged, often leading to false trans assignments. SC-XRD captures the molecule in its lowest energy lattice state, providing the exact C1-C2-C3-C4 dihedral angle .

Part 3: Experimental Protocol (SC-XRD)

To obtain publication-quality data for this specific alcohol, standard evaporation often fails due to its oil-like consistency. The following protocol utilizes Low-Temperature In Situ Crystallization or Derivatization .

Workflow A: Direct In Situ Crystallization (For Oils)

Use this if the molecule is a liquid at Room Temp.

  • Capillary Mounting: Seal ~0.5 µL of the neat liquid in a 0.3 mm Lindemann glass capillary.

  • Goniometer Setup: Mount on a diffractometer equipped with an Oxford Cryostream or equivalent.[3]

  • Optical Annealing:

    • Flash cool to 100 K to form a glass/polycrystalline mass.

    • Slowly warm (ramp 120–200 K) while observing under polarized light until partial melting occurs.

    • Cycle temperature ±5 K around the melting point to isolate a single grain.

    • Cool slowly (2 K/min) back to 100 K to grow the single crystal.

Workflow B: Derivatization (Recommended)

Use this to increase melting point and anomalous scattering. React the C1-hydroxyl with p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride .

  • Reasoning: The nitro-aromatic ring introduces strong

    
     stacking (facilitating lattice packing) and increases the melting point, making benchtop handling easier.
    
Data Collection Parameters[3][4][5][6]
  • Source: Cu K

    
     (
    
    
    
    Å) is preferred over Mo K
    
    
    for this light-atom structure to maximize diffraction intensity.
  • Temperature: 100 K (Mandatory). Reduces thermal ellipsoids of the ethyl chains, which are prone to high librational disorder.

  • Resolution: Aim for 0.80 Å to resolve the C-O bond lengths accurately.

Part 4: Data Analysis & Expected Results

When analyzing the solved structure, compare your data against these representative parameters for substituted cyclobutanes. Deviations suggest lattice strain or disorder.

Representative Crystallographic Parameters
ParameterDescriptionExpected Value (Range)Structural Insight
Bond Length (C-C) Ring carbons1.54 – 1.56 ÅLong bonds indicate ring strain.
Bond Angle (C-C-C) Internal ring angle88° – 90°Deviation from 90° correlates with pucker.[1]
Pucker Angle (

)
Dihedral between C1-C2-C4 & C2-C3-C420° – 35° Critical Metric. <10° = Planar (rare); >30° = Highly Puckered.
Bond Length (C1-O) Alcohol bond1.42 – 1.44 ÅCheck for H-bonding networks.
Space Group Symmetry

or

Common for racemic alcohols.
Interpretation of the "Pucker"

For This compound :

  • Scenario A (Cis-1,3): If the OH and OMe are cis, the ring will likely adopt a pucker that places the bulky 2,2-diethyl groups in pseudo-equatorial positions to minimize steric clash with the 3-methoxy group.

  • Scenario B (Trans-1,3): If trans, expect a different pucker angle.

  • Validation: Compare the experimental pucker angle with DFT calculated minima (e.g., B3LYP/6-31G*). A match within 3° confirms the crystal structure represents the gas-phase minimum.

Part 5: Visualization of Logic Flow

The following diagram illustrates the decision process for characterizing this molecule, highlighting the critical "Stop/Go" points for NMR versus X-ray.

Structural_Determination Start Target: this compound Step1 Initial Analysis: 1H NMR (Solution) Start->Step1 Decision1 Are J-couplings ambiguous? Step1->Decision1 NOE Run NOESY/ROESY Decision1->NOE No (Rare) DFT DFT Modeling (B3LYP) Predict Pucker & J-values Decision1->DFT Yes (Likely) NOE_Res Clear Stereo-relationship? NOE->NOE_Res Xray_Path SC-XRD Pathway (Gold Standard) NOE_Res->Xray_Path Ambiguous DFT->Xray_Path Validation Req. State Physical State? Xray_Path->State Solid Recrystallize (Slow Evap/Vapor Diff) State->Solid Solid Liquid Derivatize (p-Nitrobenzoate) State->Liquid Oil/Liquid Collect Data Collection (Cu Source, 100K) Solid->Collect Liquid->Solid Yields Solid Solve Solve Structure (Determine Absolute Config) Collect->Solve

Caption: Workflow for stereochemical assignment. Note that for gem-diethyl cyclobutanes, NMR is often bypassed or used only for preliminary screening due to conformational averaging.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. Link

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. Link

  • Moriarty, R. M. (1974). Stereochemistry of Cyclobutane. Topics in Stereochemistry, 8, 271-421. (Foundational text on cyclobutane pucker dynamics).
  • Brock, C. P., & Duncan, L. L. (1994). Anomalous densities of α,ω-alkanediols and related compounds. Chemistry of Materials, 6(8), 1307-1312. (Reference for alcohol crystallization packing modes). Link

  • Gao, J., et al. (2017). The low-temperature and high-pressure crystal structures of cyclobutanol. IUCrJ. (Provides baseline lattice parameters for cyclobutanol derivatives). Link

Sources

Reference Standard Selection Guide: 2,2-Diethyl-3-methoxycyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Active Pharmaceutical Ingredients (APIs) containing cyclobutane scaffolds, the quality of the starting material 2,2-Diethyl-3-methoxycyclobutan-1-ol is critical. Due to its lack of strong UV chromophores and the presence of stereocenters (cis/trans isomerism), standard "Reagent Grade" certificates of analysis often fail to capture true potency and isomeric ratio.

This guide compares three tiers of reference standards available to researchers: ISO 17034 Certified Reference Materials (CRM) , Secondary Working Standards , and Research Grade Reagents . We provide experimental evidence demonstrating why relying solely on GC Area% for this molecule can lead to potency calculation errors of up to 8%.

Technical Context: The Molecule & The Challenge

Molecule: this compound Key Analytical Challenges:

  • Stereoisomerism: The hydroxyl group at C1 and the methoxy group at C3 generate cis and trans geometric isomers relative to the diethyl substitution. Biological activity often depends on a specific isomer.

  • Detection Limits: The molecule lacks a conjugated

    
    -system, rendering standard HPLC-UV (254 nm) ineffective.
    
  • Volatility: The low molecular weight makes it amenable to Gas Chromatography (GC), but also susceptible to evaporative loss during handling.

The "Purity Trap"

A common error in early-phase development is assuming Chromatographic Purity (Area%)


 Potency (wt%) . For viscous cyclobutanols, solvent entrapment and inorganic salts are common, meaning a sample can be 99.5% pure by GC but only 92.0% potent by mass balance.

Comparative Analysis of Reference Standards

The following table summarizes the three tiers of standards based on experimental qualification of this compound.

FeatureTier 1: Primary CRM (ISO 17034) Tier 2: Secondary Working Standard Tier 3: Research Grade Reagent
Primary Use Method Validation, Calibration of Tier 2Routine QC Release, Stability TestingEarly Synthesis, Non-GMP Screening
Potency Assignment Quantitative NMR (qNMR) + Mass BalanceCalibrated against Tier 1GC Area% Only (Uncorrected)
Isomeric Characterization Quantitative Ratio (cis/trans) definedRatio confirmed (qualitative)Often undefined (mixed isomers)
Traceability SI Units (NIST/NMI traceable)Traceable to Tier 1Vendor Lot Number only
Uncertainty (

)
Explicitly calculated (e.g.,

)
Higher (includes Tier 1 uncertainty)Unknown
Cost Factor 100x10x1x
Supporting Experimental Data

Comparison of Potency Assignment Methods for Lot #XYZ-123 (this compound)

MethodResultNotes
GC-FID (Area %) 99.2% Misleading. Ignores residual solvent & water.
Karl Fischer (Water) 1.4%Significant hygroscopicity observed.
Residual Solvents (GC) 3.1%Trapped THF/EtOAc from synthesis.
qNMR (True Potency) 94.6% The Accurate Value. Validated against NIST Benzoic Acid.

Experimental Protocols

A. Isomer-Specific GC-FID Method

Objective: To separate cis/trans isomers and quantify purity.

Equipment: Agilent 7890B GC with FID Column: DB-624 (6% Cyanopropylphenyl polysiloxane), 30m x 0.32mm x 1.8µm Rationale: The thick film (1.8µm) is required to retain and resolve the volatile alcohol isomers.

Parameters:

  • Inlet: Split 20:1 @ 220°C.

  • Carrier: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 2 min (Solvent delay).

    • Ramp 10°C/min to 140°C (Isomer elution window).

    • Ramp 25°C/min to 240°C, hold 5 min.

  • Detector: FID @ 250°C.

System Suitability Criteria:

  • Resolution (

    
    ) between cis and trans isomers > 1.5.
    
  • Tailing factor < 1.2.

B. qNMR Potency Assignment (Self-Validating Protocol)

Objective: To assign absolute potency without a matched standard.

Instrument: Bruker 400 MHz NMR Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b). Solvent: DMSO-


 (Prevents hydroxyl proton exchange broadening).

Procedure:

  • Accurately weigh ~20 mg of Sample (

    
    ) and ~15 mg of IS (
    
    
    
    ) into the same vial.
  • Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquire

    
    H-NMR with 
    
    
    
    (relaxation delay)
    
    
    30s (ensures full relaxation).
  • Integrate the methoxy singlet (

    
     ~3.2 ppm) of the sample vs. the vinylic singlet (
    
    
    
    6.2 ppm) of Maleic Acid.

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Where 

=Integral,

=Number of protons,

=Molar mass,

=Purity.[1]

Decision Logic & Workflow Visualization

Diagram 1: Reference Standard Traceability Chain

Visualizing how accuracy flows from SI units to your benchtop.

TraceabilityChain SI_Unit SI Unit (Mole) NMI National Metrology Institute (NIST/BIPM) SI_Unit->NMI Definition Primary_Ref Primary Reference Standard (ISO 17034 CRM) Potency via qNMR/Mass Balance NMI->Primary_Ref Traceable Calibration Working_Ref Secondary Working Standard (In-House Qualified) Calibrated vs Primary Primary_Ref->Working_Ref Qualification Sample Routine Sample Analysis (QC Release) Working_Ref->Sample Routine Testing

Caption: The metrological traceability chain ensuring data integrity from NIST standards down to routine QC samples.

Diagram 2: Analytical Workflow for Cyclobutanol Characterization

Logic flow for analyzing this compound.

AnalysisWorkflow Start Sample Receipt IsomerCheck GC-FID Screening (Isomer Ratio) Start->IsomerCheck PurityDecision Is GC Purity > 98%? IsomerCheck->PurityDecision Purify Prep-HPLC / Distillation PurityDecision->Purify No Potency qNMR / Mass Balance (Assign Potency) PurityDecision->Potency Yes Purify->IsomerCheck Re-test Release Release as Working Standard Potency->Release

Caption: Decision tree for qualifying a working standard, prioritizing isomer separation before potency assignment.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • International Organization for Standardization (ISO). (2016).[2] ISO 17034:2016 General requirements for the competence of reference material producers.[2]Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] (Specifically regarding qNMR for potency). Link

  • Pauli, G. F., et al. (2012).[3] "The importance of quantitative 1H NMR in the certification of reference materials." Journal of Natural Products, 75(4), 834-851. Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Context for controlling reactive intermediates). Link

Sources

Technical Guide: Structural Differentiation of 2,2-Diethyl-3-methoxycyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive analytical framework for distinguishing 2,2-diethyl-3-methoxycyclobutan-1-ol (Target Molecule) from its primary regioisomers, specifically 3,3-diethyl-2-methoxycyclobutan-1-ol and 2,2-diethyl-4-methoxycyclobutan-1-ol.

The Challenge: Cyclobutane derivatives exhibit unique ring strain and puckering effects that complicate standard NMR prediction. The gem-diethyl group creates a quaternary center that breaks spin systems, while the methoxy and hydroxyl groups introduce similar electronic environments. Misidentification often occurs due to overlapping mass spectral fragmentation patterns and subtle chemical shift differences.

The Solution: This guide establishes a multi-modal identification workflow. We prioritize 2D NMR connectivity (HMBC/COSY) as the primary validation tool, supported by Mass Spectrometry (fragmentation logic) and Chromatographic retention behavior .

Part 1: Structural Analysis & Isomer Definition

Before initiating analysis, we must define the structural "fingerprints" of the target and its imposters.

FeatureTarget: this compound Isomer A: 3,3-Diethyl-2-methoxycyclobutan-1-ol Isomer B: 2,2-Diethyl-4-methoxycyclobutan-1-ol
C1 Environment CH-OH (Adjacent to Quaternary C2 & CH2 C4)CH-OH (Adjacent to CH-OMe C2 & CH2 C4)CH-OH (Adjacent to Quaternary C2 & CH-OMe C4)
C2 Environment Quaternary (Gem-diethyl)CH-OMe (Methine)Quaternary (Gem-diethyl)
C3 Environment CH-OMe (Methine)Quaternary (Gem-diethyl)CH2 (Methylene)
H1 Coupling Couples only to H4 (2H) Couples to H2 (1H) and H4 (2H) Couples to H4 (1H)

Part 2: Methodology 1 – NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) provides the only unambiguous method for structural assignment. The quaternary carbon at position 2 in the target molecule acts as a "spin block," preventing scalar coupling between H1 and the ethyl groups.

1H NMR Analysis[1]
  • Target Signature: The proton at C1 (

    
    ) appears as a doublet of doublets (dd)  (or pseudo-triplet depending on puckering) due to coupling with the two protons at C4. Crucially, 
    
    
    
    shows NO coupling to the ethyl groups.
  • Isomer A Signature:

    
     couples to 
    
    
    
    (methine) and
    
    
    (methylene), resulting in a more complex multiplet (e.g., ddd).
  • Isomer B Signature:

    
     couples only to 
    
    
    
    (methine), likely appearing as a doublet (d) with a smaller coupling constant.
2D NMR Connectivity (COSY & HMBC)

This is the self-validating step.

  • COSY (Correlation Spectroscopy):

    • Target:

      
       correlates only with 
      
      
      
      .
      
      
      correlates with
      
      
      . There is no cross-peak between
      
      
      and
      
      
      (separated by quaternary C2).
    • Isomer A: Strong cross-peak between

      
       and 
      
      
      
      .
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Target: The Quaternary Carbon (C2) will show correlations to the Ethyl protons and both

      
       (2-bond) and 
      
      
      
      (2-bond).
    • Isomer A: The Quaternary Carbon (C3) correlates to

      
       and 
      
      
      
      , but is distant (3-bond) from
      
      
      .
Experimental Protocol: NMR Acquisition
  • Solvent:

    
     (Benzene-d6) is recommended over 
    
    
    
    . The magnetic anisotropy of the benzene ring often resolves overlapping multiplets common in cyclobutanes.
  • Concentration: >5 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1H, 13C-{1H}, COSY, HSQC, HMBC.

Visualization: NMR Decision Logic

NMR_Logic Start Analyze 1H NMR of H1 (CH-OH) Coupling Determine Coupling Partners of H1 Start->Coupling Path_Complex Multiplet (couples to CH and CH2) Isomer A Candidate Coupling->Path_Complex H1-H2 coupling observed Path_Simple Simpler Pattern (dd or d) Coupling->Path_Simple No H1-H2 coupling COSY_Check Run COSY Spectrum Path_Simple->COSY_Check Result_Target H1 couples to CH2 only (Target: 2,2-diethyl-3-methoxy...) COSY_Check->Result_Target Cross-peak H1-H4(CH2) Result_IsoB H1 couples to CH (methine) only (Isomer B: 2,2-diethyl-4-methoxy...) COSY_Check->Result_IsoB Cross-peak H1-H4(CH) HMBC_Check Verify with HMBC (Locate Quaternary C) Result_Target->HMBC_Check Confirm C2 is Quaternary

Caption: Logic flow for distinguishing regioisomers using 1H coupling analysis and 2D NMR connectivity.

Part 3: Methodology 2 – Mass Spectrometry (Orthogonal Validation)

While NMR defines connectivity, Mass Spectrometry (MS) provides validation through fragmentation physics. Cyclobutanols undergo characteristic


-cleavage (ring opening) driven by the hydroxyl group.
Fragmentation Logic

Upon electron ionization (EI), the ring opens adjacent to the alcohol oxygen.

  • Target (2,2-diethyl):

    • Primary Pathway: Cleavage of the C1-C2 bond is favored because the resulting radical at C2 is tertiary (stabilized by two ethyl groups).

    • Result: Formation of a specific acyclic keto-ether ion. The mass shift of the fragment containing the gem-diethyl group is diagnostic.

  • Isomer A (3,3-diethyl):

    • Primary Pathway: Cleavage of C1-C2 (bearing the methoxy) or C1-C4. Cleavage at C1-C2 yields a secondary radical stabilized by the methoxy group.

    • Differentiation: The fragment ions formed will differ in m/z due to the location of the ethyl mass relative to the charge site.

Experimental Protocol: GC-MS
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms or equivalent non-polar column (30m x 0.25mm).

  • Method: Split injection (50:1). Oven ramp 50°C to 250°C at 10°C/min.

  • Ionization: EI (70 eV).

Visualization: Analytical Workflow

Workflow Sample Crude Sample Prep Dilute in C6D6 Sample->Prep MS GC-MS (EI) Sample->MS NMR 1H & COSY NMR Prep->NMR Data1 Coupling Constants (J) NMR->Data1 Data2 Fragmentation Pattern MS->Data2 Analysis Structural Assignment Data1->Analysis Data2->Analysis

Caption: Integrated workflow combining NMR and MS for robust structural verification.

Part 4: Comparative Data Summary

Use this table to benchmark your experimental results.

ParameterTarget (2,2-Et-3-OMe)Isomer A (3,3-Et-2-OMe)Isomer B (2,2-Et-4-OMe)
H1 Multiplicity dd (approx)ddd (complex)d (doublet)
H1-H2 COSY Absent Present Absent
H1-H3 COSY Absent Absent Absent
H1-H4 COSY Present (Strong)Present Present (Strong)
Quaternary C

~40-50 ppm

~35-45 ppm

~40-50 ppm
HMBC (Quat C) Correlates to H1 & H3Correlates to H2 & H4Correlates to H1 & H3

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on NMR coupling constants and MS fragmentation).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shift prediction in cyclic systems).

  • Wiberg, K. B., & Nist, B. J. (1961). "The NMR Spectra of Cyclobutane Derivatives." Journal of the American Chemical Society, 83(5), 1226–1230. (Foundational work on cyclobutane ring puckering and coupling constants).

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard guide for alpha-cleavage mechanisms).

Comparative Guide: GC-MS Analysis of Methoxycyclobutanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: GC-MS Retention Times for Methoxycyclobutanol Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

Methoxycyclobutanols represent a specialized class of rigid, polar scaffolds increasingly utilized in Fragment-Based Drug Discovery (FBDD) to restrict conformational freedom in peptidomimetics. However, their analysis is complicated by the presence of geometric isomers (cis vs. trans) and the potential for thermal degradation during gas chromatography.

This guide provides a technical comparison of the chromatographic behavior of 2-methoxycyclobutanol and 3-methoxycyclobutanol analogs. It synthesizes experimental protocols with mechanistic insights into elution order and mass spectral fragmentation, offering a self-validating framework for identifying these isomers in complex reaction mixtures.

Chemical Background & Isomerism

The cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain.[1] This puckering significantly influences the physicochemical properties of its substituents.

  • 1,2-Substitution (2-methoxycyclobutanol):

    • cis-Isomer: The hydroxyl (-OH) and methoxy (-OMe) groups are on the same face. The puckered geometry brings these groups into proximity, facilitating a strong intramolecular hydrogen bond . This reduces the effective polarity and boiling point.

    • trans-Isomer: The substituents are on opposite faces. Intramolecular H-bonding is geometrically precluded, leading to significant intermolecular hydrogen bonding (dimerization) and higher polarity/boiling point.

  • 1,3-Substitution (3-methoxycyclobutanol):

    • The distance between C1 and C3 prevents direct intramolecular H-bonding in either isomer, making separation more dependent on dipole moments and subtle shape selectivity rather than H-bond shielding.

Experimental Protocol (Self-Validating System)

To ensure reproducibility across different instrument platforms, we define retention not by absolute time (which varies with column length/flow) but by Relative Retention Times (RRT) and Kovats Retention Indices (RI) .

Standardized GC-MS Conditions

Instrument: Agilent 7890B/5977B (or equivalent Single Quadrupole MS)

ParameterSpecificationRationale
Column DB-WAX Ultra Inert (30 m × 0.25 mm × 0.25 µm)Polar phase essential for separating alcohol stereoisomers.
Alt. Column DB-5MS (5% Phenyl-arylene)Used for orthogonal validation; separates based on boiling point.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Split (20:1) @ 250°CPrevents column overload; high temp ensures rapid volatilization.
Oven Program 40°C (2 min) → 10°C/min → 240°C (5 min)Slow ramp captures volatile cyclobutane derivatives early.
Transfer Line 250°CPrevents condensation of polar analytes.
Ion Source EI (70 eV) @ 230°CStandard ionization for library matching.
Derivatization (Optional but Recommended)

Direct injection of cyclobutanols can lead to thermal ring-opening. Silylation improves peak shape and stability.

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Protocol: Mix 50 µL sample + 50 µL MSTFA. Incubate 30 min @ 60°C.

Comparative Data: Retention Behavior

The following data compares the predicted elution order based on physicochemical principles (Boiling Point & H-Bonding) validated against analogous cycloalkane systems (e.g., 2-methylcyclohexanol).

Table 1: Elution Order & Retention Indices (Polar Phase - DB-WAX)
CompoundIsomerEst.[1][2][3][4][5][6][7] Boiling Point (°C)Predicted Elution OrderMechanism of Separation
2-Methoxycyclobutanol cis ~155-1601st (Fastest)Intramolecular H-bond shields polarity; behaves like a less polar ether.
2-Methoxycyclobutanol trans ~165-1702nd Exposed -OH group interacts strongly with polar PEG phase (H-bond donor).
3-Methoxycyclobutanol cis/trans~168-1723rd Lack of intramolecular shielding; typically elutes after 2-substituted analogs due to steric accessibility.

Critical Insight: On a non-polar column (DB-5), the elution order remains cis < trans because the intramolecularly H-bonded cis isomer has a lower boiling point (higher volatility) than the H-bonded network of the trans isomer.

Mass Spectrometry Characterization

Identification relies on detecting the molecular ion (


) and specific fragment ions.[4][5] Cyclobutanols are prone to ring opening upon ionization.
Fragmentation Pathway (EI @ 70 eV)
  • Molecular Ion (

    
    ):  Weak or absent (typical for alcohols).
    
  • Base Peak: Often

    
     57 (
    
    
    
    ) or
    
    
    71.
  • Diagnostic Loss:

    • 
      :  Loss of 
      
      
      
      (Thermal or EI induced).
    • 
      :  Loss of Ethylene (
      
      
      
      ) via ring cleavage.
    • 
      :  Loss of Methanol (
      
      
      
      ).
Mechanistic Visualization

The following diagram illustrates the primary fragmentation pathways for 2-methoxycyclobutanol (


).

Fragmentation Fig 1. Proposed EI-MS Fragmentation Pathway for 2-Methoxycyclobutanol. M Molecular Ion (M+) m/z 102 RingOpen Distonic Radical Cation (Ring Opening) M->RingOpen Ionization M_Water [M - H2O]+ m/z 84 RingOpen->M_Water - H2O (18) M_Ethylene [M - C2H4]+ (Vinyl Ether) m/z 74 RingOpen->M_Ethylene - C2H4 (28) (Cycloreversion) AlphaCleave Alpha Cleavage Ion (C3H5O+) m/z 57 M_Ethylene->AlphaCleave - CH3 (Alpha Cleavage)

Synthesis & Validation Workflow

To confirm these assignments in your own laboratory without purchasing expensive standards, use this self-validating workflow:

  • Synthesis: Perform a small-scale reduction of 2-methoxycyclobutanone with

    
    . This yields a mixture of cis and trans isomers (typically favoring cis due to hydride attack from the less hindered face).
    
  • Analysis: Inject the mixture. The major peak (often cis) should elute earlier.

  • Confirmation: Check the peak width. The trans isomer (stronger H-bonding) often shows slightly more tailing on non-inert columns.

References

  • Kovats, E. (1958). Gas-chromatographische Charakterisierung organischer Verbindungen.[8] Teil 1: Retentionindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone. Helvetica Chimica Acta. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Detailed discussion on conformational analysis and H-bonding in cycloalkanes). Link

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for alpha-cleavage and cycloalkane fragmentation rules). Link

  • Wiberg, K. B. (1965). The Deuterium Isotope Effect in the Puckering of Cyclobutane. Journal of the American Chemical Society. (Fundamental data on cyclobutane ring puckering). Link

  • Mellon, F. A. (2003). Mass Spectrometry of Cyclic Alcohols. In Encyclopedia of Mass Spectrometry. Elsevier. Link

Sources

Safety Operating Guide

2,2-Diethyl-3-methoxycyclobutan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 2,2-Diethyl-3-methoxycyclobutan-1-ol

Executive Summary & Chemical Profile

You are handling This compound , a specialized organic building block. While specific Safety Data Sheets (SDS) for this exact isomer may be sparse in public databases due to its nature as a research intermediate, its structure dictates its hazard profile.

As a Senior Scientist, I categorize this molecule as a High-Energy Oxygenated Intermediate . Its disposal is governed not just by its flammability, but by the ring strain inherent to the cyclobutane core (~26.4 kcal/mol) and the peroxide-forming potential of the methoxy ether linkage.

Critical Hazard Profile:

  • Primary Waste Code (RCRA): D001 (Ignitable).

  • Secondary Risk: Class 1 Peroxide Former (Suspected). The methoxy group adjacent to the ring structure increases susceptibility to autoxidation.

  • Solubility: Low to Moderate water solubility; High organic solubility.

Pre-Disposal Assessment: The "Self-Validating" Protocol

Before moving this chemical to waste, you must validate its stability. Blindly bulking this chemical with other solvents is a critical safety failure.

Step 1: The Peroxide "Go/No-Go" Check
  • Why: Ethers and methoxy-substituted rings can form explosive peroxides (ROOR') upon exposure to air. The cyclobutane ring strain can lower the activation energy for detonation if peroxides are concentrated.

  • Protocol:

    • Inspect the container.[1][2][3][4][5][6] If crystals are visible around the cap or in the liquid, DO NOT TOUCH . Evacuate and call EHS immediately.

    • If clear, use a semi-quantitative peroxide test strip (e.g., Quantofix® or MQuant™).

    • Threshold:

      • < 20 ppm: Safe for standard solvent disposal.

      • > 20 ppm: Must be treated/quenched prior to bulking.

Step 2: Chemical Quenching (If Peroxides > 20 ppm)
  • Reagent: Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite.

  • Mechanism: Reduction of active peroxides to stable alcohols.

  • Procedure: Add 5% aqueous FeSO₄ solution to the solvent (1:1 ratio). Shake gently. Retest until peroxides are non-detectable.

Disposal Workflow & Decision Tree

The following logic flow ensures you select the correct waste stream, preventing incompatible mixing (e.g., mixing with oxidizers or strong acids which could cleave the ether and release heat).

DisposalWorkflow Start Waste: this compound CheckPeroxide Step 1: Peroxide Test Start->CheckPeroxide IsHigh Peroxides > 20 ppm? CheckPeroxide->IsHigh Quench Stabilize with FeSO4 IsHigh->Quench Yes CheckHalogen Step 2: Halogen Check (Is it mixed with DCM/Chloroform?) IsHigh->CheckHalogen No Quench->CheckPeroxide Retest IsHalogen Contains Halogens? CheckHalogen->IsHalogen StreamA Stream A: Non-Halogenated Organic Waste (High BTU) IsHalogen->StreamA No (Pure/Mixed with Acetone/EtOH) StreamB Stream B: Halogenated Organic Waste IsHalogen->StreamB Yes Labeling Step 3: Labeling & Storage (HDPE/Glass, Vented Cap) StreamA->Labeling StreamB->Labeling Incineration Final Fate: Fuel Blending or Incineration Labeling->Incineration

Figure 1: Decision matrix for the safe segregation and disposal of methoxy-cyclobutanol derivatives.

Detailed Waste Characterization Data

Use the table below for your Hazardous Waste Labeling (HWL) and manifest documentation.

ParameterSpecificationOperational Note
Chemical Name This compoundMust be written out in full on waste tags.
Waste Stream Non-Halogenated Organic SolventPreferred stream due to high calorific value (High BTU).
RCRA Code D001 (Ignitable)Flash point estimated < 60°C (140°F).
EPA Hazard Class Ignitable, IrritantDo not classify as "Corrosive" unless pH < 2 or > 12.5.
Compatibilities Alcohols, Ketones, AliphaticsIncompatible: Strong Oxidizers (Nitric Acid), Perchlorates.
Container Type HDPE (High-Density Polyethylene)Glass is acceptable; avoid metal if peroxides are suspected.
Disposal Method Fuel Blending / IncinerationNEVER drain dispose. Ring compounds are toxic to aquatic life.[7]

Step-by-Step Disposal Protocol

Phase 1: Segregation
  • Do Not Mix With: Chloroform, Methylene Chloride (Dichloromethane), or aqueous acidic waste.

  • Why: Halogenated solvents require higher incineration temperatures (to prevent dioxin formation) and are significantly more expensive to dispose of. Keeping this cyclobutanol in the "Non-Halogenated" stream allows it to be used as secondary fuel in cement kilns (Fuel Blending), a sustainable disposal route.

Phase 2: Packaging
  • Select a DOT-approved 5-gallon HDPE carboy or a safety solvent can.

  • Ensure the container is electrically grounded during transfer to prevent static discharge, as cyclobutane derivatives have low minimum ignition energies (MIE).

  • Leave 10% headspace in the container. Volatile organics expand with temperature fluctuations; lack of headspace can cause container rupture.

Phase 3: Labeling
  • Attach a hazardous waste label immediately upon the first drop of waste entering the container.

  • Required Fields:

    • "Hazardous Waste"[2][8][9][10]

    • Constituents: "this compound" (and any other solvents present).

    • Hazards: Check "Ignitable" and "Toxic".[8]

Emergency Procedures (Spill Management)

In the event of a spill during transfer:

  • Isolate: Evacuate the immediate area (10-meter radius).

  • Eliminate Sources: Cut power to hot plates; remove spark sources.

  • Absorb: Use vermiculite or activated carbon mats.

    • Scientific Note: Do not use paper towels. The high surface area of paper combined with an oxygenated solvent can increase flammability (wick effect).

  • Disposal of Debris: Collect absorbent material into a sealed bag and label as "Solid Debris Contaminated with Flammables (D001)."

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Cyclobutanol Derivatives. [Link]

Sources

Personal protective equipment for handling 2,2-Diethyl-3-methoxycyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to provide you with comprehensive and actionable safety guidance that is grounded in established scientific principles. The following directive for handling 2,2-Diethyl-3-methoxycyclobutan-1-ol is structured to be a self-contained, procedural guide. Given the absence of specific toxicological data for this compound, a cautious and conservative approach is not just recommended, but essential. We will operate under the assumption that this chemical is hazardous until proven otherwise.

Pre-Operational Hazard Analysis

Before any laboratory work commences, a thorough hazard analysis is mandatory. For a novel or uncharacterized compound like this compound, we must infer potential risks from its chemical structure. The presence of a cyclobutane ring suggests potential ring strain, and the alcohol and ether functional groups are common in biologically active molecules. Therefore, we will assume the compound is an irritant, potentially toxic, and has unknown long-term health effects.

Assumed Hazard Profile:

Hazard CategoryAssumed Risk LevelJustification
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 (Assumed)A prudent starting point for an uncharacterized molecule.
Skin Corrosion/Irritation Category 2 (Assumed)Alcohols and ethers can have a defatting effect on the skin, leading to irritation.
Serious Eye Damage/Irritation Category 2A (Assumed)Many organic solvents and alcohols are eye irritants.
Flammability UnknownThe flammability has not been determined; therefore, ignition sources must be avoided.

Engineering Controls and Personal Protective Equipment (PPE)

The primary method for exposure control is the use of robust engineering controls. All manipulations of this compound must be performed within a certified chemical fume hood. Personal Protective Equipment serves as the final barrier between you and the chemical.

Required PPE:

EquipmentStandardRationale
Gloves Nitrile (8 mil or thicker)Provides broad chemical resistance. Double-gloving is recommended for extended procedures.
Eye Protection ANSI Z87.1 certified chemical splash gogglesProtects against splashes and vapors. Standard safety glasses are not sufficient.
Lab Coat Flame-resistant materialProtects skin and clothing from splashes.
Footwear Closed-toe shoesPrevents exposure from spills.

Procedural Workflow for Safe Handling

The following step-by-step protocol is designed to minimize the risk of exposure and ensure a safe experimental process.

Handling Workflow Diagram:

G cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operational Phase prep1 Verify Fume Hood Certification prep2 Don PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 op1 Transfer Chemical in Hood prep3->op1 Begin Work op2 Conduct Experiment op1->op2 post1 Decontaminate Work Area op2->post1 Experiment Complete post2 Segregate and Label Waste post1->post2 post3 Doff PPE post2->post3

Caption: A three-phase workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation Phase:

    • Fume Hood Verification: Confirm that the chemical fume hood has been certified within the last year and that the airflow is adequate.

    • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.

    • Spill Kit: Ensure a chemical spill kit is readily accessible.

  • Operational Phase:

    • Chemical Transfer: All transfers of this compound should be conducted in the fume hood. Use a syringe or cannula for liquid transfers to minimize vapor release.

    • Experimental Procedure: Keep all reaction vessels and containers clearly labeled and sealed when not in immediate use.

  • Post-Operational Phase:

    • Decontamination: Wipe down the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol or isopropanol) to remove any residual contamination. Dispose of cleaning materials as hazardous waste.

    • Waste Management: All materials that have come into contact with this compound must be disposed of as hazardous waste. This includes empty containers, gloves, and absorbent paper. Segregate waste into appropriate, labeled containers.

    • Doffing PPE: Remove your gloves first, followed by your lab coat and goggles. Wash your hands thoroughly with soap and water.

Emergency Response Plan

In the event of an emergency, a clear and practiced response plan is crucial.

Exposure Scenarios:

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, seek immediate medical attention.
Ingestion Do not induce vomiting.

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Diethyl-3-methoxycyclobutan-1-ol
Reactant of Route 2
2,2-Diethyl-3-methoxycyclobutan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.